Temporin-GHc
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C74H112N18O16 |
|---|---|
Molecular Weight |
1509.8 g/mol |
IUPAC Name |
(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C74H112N18O16/c1-13-41(8)59(91-72(105)61(43(10)15-3)90-68(101)54(32-48-34-77-37-80-48)86-65(98)51(26-27-57(76)94)83-66(99)52(28-39(4)5)85-64(97)50(75)30-46-22-18-16-19-23-46)70(103)79-36-58(95)82-44(11)63(96)84-53(29-40(6)7)67(100)92-62(45(12)93)73(106)87-55(33-49-35-78-38-81-49)69(102)89-60(42(9)14-2)71(104)88-56(74(107)108)31-47-24-20-17-21-25-47/h16-25,34-35,37-45,50-56,59-62,93H,13-15,26-33,36,75H2,1-12H3,(H2,76,94)(H,77,80)(H,78,81)(H,79,103)(H,82,95)(H,83,99)(H,84,96)(H,85,97)(H,86,98)(H,87,106)(H,88,104)(H,89,102)(H,90,101)(H,91,105)(H,92,100)(H,107,108)/t41-,42-,43-,44-,45+,50-,51-,52-,53-,54-,55-,56-,59-,60-,61-,62-/m0/s1 |
InChI Key |
UCISLTKZVWMBPM-FKQTUPNNSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Temporin-GHc: A Technical Guide to its Origins, Antimicrobial Properties, and Biofilm Inhibition
A Whitepaper for Researchers and Drug Development Professionals
This technical guide provides an in-depth overview of Temporin-GHc, a promising antimicrobial peptide. The document details its biological source, molecular characteristics, and functional activities, with a focus on its potential as a therapeutic agent. All quantitative data is presented in structured tables, and key experimental methodologies are thoroughly described. Visual diagrams generated using Graphviz are included to illustrate experimental workflows and biological pathways.
Origin and Source of this compound
This compound is a naturally occurring antimicrobial peptide (AMP) isolated from the skin secretions of the Guenther's frog (Hylarana guentheri).[1][2] This amphibian species, widely distributed in Southern China, produces a variety of AMPs as part of its innate immune defense system.[3][4] this compound belongs to the temporin family of peptides, which are characterized by their relatively short length (typically 10-14 amino acids) and a low net positive charge.[1][5]
The peptide was identified through the analysis of a cDNA library constructed from the frog's skin secretions.[6] Its amino acid sequence has been determined, and its GenBank accession number is KU518308.[1]
Amino Acid Sequence: The primary structure of this compound is a 13-residue peptide with the following amino acid sequence:
FLQHIIGALTHIF [7]
Structurally, this compound adopts a random coil conformation in aqueous solutions. However, in membrane-mimetic environments, such as in the presence of sodium dodecyl sulfate (B86663) (SDS) micelles or trifluoroethanol (TFE), it folds into an α-helical structure.[1][2][5] This amphipathic helix possesses distinct hydrophobic and hydrophilic faces, a characteristic crucial for its interaction with and disruption of microbial cell membranes.[1][5]
Antimicrobial and Antibiofilm Activity
This compound exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[1][2][8] Its primary mechanism of action involves the permeabilization and disruption of the bacterial cell membrane, leading to the leakage of intracellular contents and ultimately cell death.[1][5]
A significant area of research for this compound is its efficacy against the cariogenic bacterium Streptococcus mutans, a primary causative agent of dental caries. It not only kills planktonic S. mutans but also inhibits biofilm formation and can disrupt pre-formed biofilms.[1][2]
Quantitative Antimicrobial and Antibiofilm Data
The following table summarizes the key quantitative measures of this compound's activity against Streptococcus mutans.[1]
| Parameter | Value (μM) | Description |
| MIC | >50 | Minimum Inhibitory Concentration required to inhibit visible growth of S. mutans. |
| MBIC₅₀ | 6.3 | Minimum Biofilm Inhibitory Concentration required to inhibit 50% of biofilm formation. |
| MBRC₅₀ | 25 | Minimum Biofilm Reduction Concentration required to reduce a pre-formed biofilm by 50%. |
Hemolytic and Cytotoxic Activity
An essential consideration for any potential therapeutic agent is its effect on host cells. This compound has been evaluated for its hemolytic activity against human red blood cells and its cytotoxicity towards human oral epithelial cells (HOECs).[1][5]
| Assay | Cell Type | Concentration (μM) | Result |
| Hemolytic Activity | Human Red Blood Cells | 50-200 | Low hemolytic activity, with a 25% reduction in the presence of S. mutans at 50 μM, suggesting a preference for bacterial cells.[1] |
| Cytotoxicity | Human Oral Epithelial Cells (HOECs) | up to 200 | No significant cytotoxicity observed.[1][5][9] |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize this compound.
Peptide Synthesis and Purification
This compound for research purposes is typically synthesized commercially using the Fmoc-based solid-phase peptide synthesis protocol.[1][2][5] The identity of the synthesized peptide is confirmed by mass spectrometry, and its purity (>95%) is verified by reverse-phase high-performance liquid chromatography (RP-HPLC).[1][2][5]
Circular Dichroism (CD) Spectroscopy
This technique is used to determine the secondary structure of this compound in different environments.
-
Peptide Preparation: The peptide is dissolved to a final concentration of 150 μM in either 10 mM phosphate-buffered saline (PBS, pH 7.2) for an aqueous environment, or in membrane-mimetic solutions of 50% trifluoroethanol (TFE) or 30 mM sodium dodecyl sulfate (SDS) micelles.[1][5]
-
Measurement: CD spectra are recorded on a spectropolarimeter. For an α-helical structure, characteristic negative peaks are observed around 208 and 222 nm, with a positive peak around 192 nm. A random coil structure is indicated by a single negative peak around 200 nm.[1]
Antimicrobial Susceptibility Testing (MIC Assay)
The minimum inhibitory concentration (MIC) is determined using a broth microdilution method.
-
Bacterial Preparation: S. mutans is grown to a logarithmic phase and diluted to a concentration of 2 × 10⁶ CFU/ml in Brain Heart Infusion (BHI) broth.
-
Assay Setup: The assay is performed in 96-well plates. Serial twofold dilutions of this compound are prepared in BHI broth. An equal volume of the bacterial suspension is added to each well.
-
Incubation and Reading: The plates are incubated under anaerobic conditions at 37°C for 18-24 hours. The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.
Time-Killing Kinetics Assay
This assay determines the rate at which this compound kills bacteria.
-
Preparation: A logarithmic phase culture of S. mutans is diluted to 2 × 10⁶ CFU/ml in BHI broth. This compound is prepared at final concentrations of 0.5x, 1x, and 2x its MIC in PBS.
-
Incubation: Equal volumes of the bacterial suspension and the peptide solutions are mixed and incubated at 37°C under anaerobic conditions. A control with PBS instead of the peptide is also included.
-
Sampling and Plating: At various time points (e.g., 0, 30, 60, 90, 120, and 180 minutes), aliquots are taken from each mixture, serially diluted, and plated on BHI agar (B569324) plates.
-
Colony Counting: The plates are incubated for 18 hours at 37°C, after which the number of colonies is counted to determine the number of viable bacteria at each time point.[1][5]
Antibiofilm Assays
These assays measure the ability of this compound to inhibit biofilm formation and eradicate pre-formed biofilms, typically using crystal violet (CV) or MTT assays.
-
Biofilm Formation Inhibition (MBIC₅₀):
-
S. mutans is diluted to 2 × 10⁶ CFU/ml in BHI supplemented with 1% sucrose.
-
In a 96-well plate, various concentrations of this compound are mixed with the bacterial suspension.
-
The plate is incubated at 37°C for 24 hours to allow biofilm formation.
-
Planktonic bacteria are removed, and the remaining biofilm is stained with crystal violet or assessed for metabolic activity with MTT.
-
-
Pre-formed Biofilm Eradication (MBRC₅₀):
-
S. mutans biofilms are allowed to form in a 96-well plate for 12 or 24 hours as described above.
-
The planktonic bacteria are removed, and fresh media containing various concentrations of this compound are added to the wells.
-
The plate is incubated for another 24 hours.
-
The remaining biofilm is quantified as described above.[1]
-
Hemolytic Assay
This assay assesses the lytic effect of this compound on red blood cells.
-
Preparation of Red Blood Cells: Human red blood cells (hRBCs) are washed with PBS (pH 7.2) until the supernatant is clear. The cells are then resuspended in PBS to a concentration of 2 × 10⁸ cells/ml.
-
Incubation: Equal volumes of the hRBC suspension and serially diluted this compound (final concentrations of 50, 75, 100, 150, and 200 μM) are mixed and incubated at 37°C for 60 minutes.
-
Measurement: The mixture is centrifuged, and the absorbance of the supernatant is measured at 450 nm to quantify the release of hemoglobin. A negative control (PBS) and a positive control (0.1% Triton X-100) are included.[1][2]
Cytotoxicity Assay on Human Oral Epithelial Cells (HOECs)
The CCK-8 (Cell Counting Kit-8) assay is used to evaluate the cytotoxicity of this compound.
-
Cell Culture: HOECs are seeded in 96-well plates at a density of 1 × 10⁵ cells/ml and cultured for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Treatment: The culture medium is replaced with medium containing various concentrations of this compound (e.g., 6.3 to 200 μM) and incubated for 60 minutes.
-
Post-treatment Incubation: The peptide solution is removed, and fresh medium is added for a further 24-hour incubation.
-
Measurement: CCK-8 solution is added to each well, and the plate is incubated for 3 hours. The absorbance is then measured at 450 nm to determine cell viability.[1]
Visualizations of Workflows and Pathways
The following diagrams, created using the DOT language for Graphviz, illustrate key experimental workflows and the known signaling pathway affected by this compound.
Conclusion
This compound, a peptide derived from the skin of Hylarana guentheri, demonstrates significant potential as an antimicrobial and antibiofilm agent. Its efficacy against Streptococcus mutans, coupled with its low toxicity to human cells, makes it a compelling candidate for further research and development, particularly in the context of oral health and the prevention of dental caries. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the therapeutic applications of this promising biomolecule.
References
- 1. Antibacterial and Antibiofilm Activity of this compound and Temporin-GHd Against Cariogenic Bacteria, Streptococcus mutans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Antibacterial and Antibiofilm Activity of this compound and Temporin-GHd Against Cariogenic Bacteria, Streptococcus mutans [frontiersin.org]
- 3. Purification and characterization of novel antimicrobial peptides from the skin secretion of Hylarana guentheri - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pure.qub.ac.uk [pure.qub.ac.uk]
- 7. Temporins: Multifunctional Peptides from Frog Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibacterial and Antibiofilm Activity of this compound and Temporin-GHd Against Cariogenic Bacteria, Streptococcus mutans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Temporin-GHc: A Technical Overview of its Structure, Activity, and Mechanism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Temporin-GHc is a short, 13-residue antimicrobial peptide (AMP) originally isolated from the frog Hylarana guentheri.[1] As a member of the temporin superfamily, it exhibits broad-spectrum antimicrobial and antibiofilm activities.[1][2] Its mechanism of action is primarily attributed to its ability to interact with and disrupt bacterial membranes, a process facilitated by its amphipathic α-helical structure, which it adopts in membrane-mimetic environments.[1][2][3] Furthermore, this compound has been shown to modulate the expression of virulence factors in pathogenic bacteria, such as the downregulation of genes responsible for exopolysaccharide (EPS) synthesis in Streptococcus mutans.[1][2] This document provides a comprehensive technical guide on the amino acid sequence, structure, biological activity, and experimental characterization of this compound.
Peptide Characteristics
Amino Acid Sequence
The primary structure of this compound consists of 13 amino acids.
| Peptide Name | GenBank Accession No. | Amino Acid Sequence |
| This compound | KU518308 | FLQHIIGALTHIF |
| Source:[1][4] |
Physicochemical Properties
This compound is characterized by a low net positive charge (+1 at neutral pH, attributed to the histidine residue) and a high degree of hydrophobicity.[1][3] These features are central to its interaction with microbial membranes.
Secondary and Tertiary Structure
The structure of this compound is highly dependent on its environment.
-
In Aqueous Solution (e.g., PBS): The peptide predominantly exists in a random coil conformation . This is indicated by a characteristic single absorption peak around 200 nm in Circular Dichroism (CD) spectroscopy.[1][2]
-
In Membrane-Mimetic Environments (e.g., 50% TFE or 30 mM SDS): The peptide undergoes a conformational change to a predominantly α-helical structure .[1][2] This is confirmed by CD spectra showing two negative peaks at approximately 208 nm and 222 nm, and a positive peak around 192 nm.[1]
-
Amphipathicity: Helical wheel projections and 3D modeling reveal that the α-helix is amphipathic, with hydrophobic and hydrophilic amino acid residues segregated on opposing faces.[1][3] This structural arrangement is critical for its membrane-disrupting activity.
Biological Activity and Quantitative Data
This compound has demonstrated significant antibacterial and antibiofilm efficacy, particularly against the cariogenic bacterium Streptococcus mutans.
Antimicrobial Activity Against S. mutans
| Parameter | Value (μM) | Description |
| Minimum Inhibitory Concentration (MIC) | 12.5 | Lowest concentration that completely inhibits visible bacterial growth. |
| Minimum Bactericidal Concentration (MBC) | >50 | Lowest concentration that kills 99.9% of the initial bacterial inoculum. |
| Source: Data derived from studies on Streptococcus mutans.[1] |
Antibiofilm Activity Against S. mutans
| Parameter | Value (μM) | Description |
| Minimum Biofilm Inhibitory Concentration 50 (MBIC₅₀) | 6.3 | Concentration that inhibits the initial attachment of biofilm formation by 50%. |
| Minimum Biofilm Reduction Concentration 50 (MBRC₅₀) | 25 | Concentration that reduces a 12-hour pre-formed biofilm by 50%. |
| Source:[1] |
Killing Kinetics
Time-kill assays show that this compound exhibits concentration-dependent bactericidal activity against S. mutans.[1][3] While less potent than its counterpart Temporin-GHd, it still demonstrates effective killing over time at concentrations relative to its MIC.[1]
Mechanism of Action
The primary mode of action for this compound is the perturbation and disruption of the bacterial cell membrane. This is followed by secondary effects on cellular processes, including virulence gene expression.
-
Electrostatic Interaction: The positively charged histidine residue facilitates initial contact with the negatively charged components of the bacterial membrane (e.g., lipoteichoic acids in Gram-positive bacteria).
-
Membrane Insertion and Pore Formation: The amphipathic α-helical structure inserts into the lipid bilayer, leading to increased membrane permeability and disruption of membrane integrity.[1][2][3]
-
DNA Binding: Increased membrane permeability allows the peptide to enter the cytoplasm and potentially interact with intracellular targets like genomic DNA.[1][2]
-
Virulence Gene Downregulation: At sub-MIC concentrations, this compound can inhibit biofilm formation by downregulating the expression of genes essential for exopolysaccharide (EPS) production in S. mutans, specifically gtfB, gtfC, and gtfD.[1] This reduces the bacterium's ability to produce the biofilm matrix.
Experimental Protocols
The following sections detail the standard methodologies used for the synthesis and characterization of this compound.
Peptide Synthesis and Purification
A standard protocol for producing synthetic this compound for research purposes.
-
Method: Fmoc (9-fluorenylmethoxycarbonyl)-based solid-phase peptide synthesis is the standard procedure.[1]
-
Synthesis: The peptide is assembled on a solid support resin by sequentially adding Fmoc-protected amino acids. Each cycle involves Fmoc deprotection, amino acid coupling (using activators like HATU), and washing.
-
Cleavage: Once synthesis is complete, the peptide is cleaved from the resin and side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).[5]
-
Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC) to achieve >95% purity.[1]
-
Verification: The identity of the final product is confirmed by mass spectrometry to ensure it matches the theoretical molecular weight, and purity is verified by analytical RP-HPLC.[1]
Structural Analysis: Circular Dichroism (CD) Spectroscopy
-
Objective: To determine the secondary structure of this compound in different environments.
-
Sample Preparation: The lyophilized peptide is dissolved to a final concentration (e.g., 150 μM) in various solvents:[3]
-
Aqueous environment: 10 mM Phosphate-Buffered Saline (PBS), pH 7.2.
-
Hydrophobic/Membrane-mimetic environment: 50% (v/v) Trifluoroethanol (TFE) in water.
-
Micellar/Membrane-mimetic environment: 30 mM Sodium Dodecyl Sulfate (SDS) in water.
-
-
Data Acquisition: CD spectra are recorded on a spectropolarimeter (e.g., Chirascan) typically from 190 to 260 nm at room temperature.
-
Analysis: The resulting spectra are analyzed for characteristic peaks: a single negative peak around 200 nm indicates a random coil, while two negative peaks near 208 and 222 nm are indicative of an α-helix.[1] Data is expressed as mean residue ellipticity.
Antimicrobial Susceptibility Testing
-
Objective: To determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of the peptide.
-
Protocol (Broth Microdilution):
-
Bacterial Culture: S. mutans is grown in a suitable broth (e.g., Brain Heart Infusion, BHI) to the exponential growth phase.[1]
-
Inoculum Preparation: The bacterial culture is diluted to a standardized concentration of approximately 2 × 10⁶ Colony Forming Units (CFU)/mL.[1]
-
Peptide Dilution: A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate.[1]
-
Inoculation: An equal volume of the diluted bacterial suspension is added to each well, resulting in a final bacterial concentration of 10⁶ CFU/mL.[1]
-
Incubation: The plate is incubated for 16-18 hours at 37°C under appropriate conditions (e.g., anaerobic for S. mutans).[1]
-
MIC Determination: The MIC is the lowest peptide concentration showing no visible bacterial growth.
-
MBC Determination: Aliquots from wells with no visible growth are plated on agar (B569324) plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU compared to the initial inoculum.
-
Time-Killing Kinetics Assay
-
Objective: To assess the rate at which this compound kills a bacterial population.
-
Protocol:
-
Preparation: A suspension of exponential-phase S. mutans (e.g., 2 × 10⁶ CFU/mL) is prepared.[1]
-
Treatment: The bacterial suspension is mixed with this compound at various concentrations (e.g., 0.5x, 1x, and 2x MIC). A peptide-free control is included.[1]
-
Sampling: At specific time points (e.g., 0, 30, 60, 90, 120, 180 minutes), aliquots are taken from each mixture.[1]
-
Plating and Counting: The aliquots are serially diluted, plated on BHI agar, and incubated. The number of viable colonies (CFU/mL) is counted after incubation.[1]
-
Analysis: The results are plotted as log₁₀ CFU/mL versus time to visualize the killing kinetics.[3]
-
References
- 1. Antibacterial and Antibiofilm Activity of this compound and Temporin-GHd Against Cariogenic Bacteria, Streptococcus mutans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial and Antibiofilm Activity of this compound and Temporin-GHd Against Cariogenic Bacteria, Streptococcus mutans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Temporins: Multifunctional Peptides from Frog Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
The Disruption of Bacterial Defenses: A Technical Guide to the Mechanism of Action of Temporin-GHc
For Immediate Release
[City, State] – In the ongoing battle against antibiotic resistance, the scientific community is tirelessly exploring novel antimicrobial agents. Among the most promising candidates are antimicrobial peptides (AMPs), natural components of the innate immune system of many organisms. This technical guide delves into the intricate mechanism of action of a specific AMP, Temporin-GHc, a peptide isolated from the frog Hylarana guentheri.[1] Aimed at researchers, scientists, and drug development professionals, this document provides a comprehensive overview of how this compound targets and disrupts bacterial membranes, leading to cell death.
Executive Summary
This compound, a member of the temporin family of AMPs, exhibits broad-spectrum antibacterial activity.[1] Its primary mode of action involves a direct assault on the bacterial cell membrane, a structure vital for the microorganism's survival. This guide will elucidate the physicochemical properties of this compound that enable this interaction, detail the cascade of events leading to membrane permeabilization and disruption, and present quantitative data on its efficacy. Furthermore, it will provide detailed protocols for key experiments used to investigate these mechanisms and include visual representations of the peptide's action and experimental workflows.
Physicochemical Properties and Initial Interaction
This compound is a cationic and amphipathic peptide. In aqueous solutions, it adopts a random coil conformation. However, upon encountering a membrane-mimetic environment, such as the negatively charged surface of a bacterial membrane, it undergoes a conformational change to an α-helix.[1][2][3] This α-helical structure is crucial for its function, as it segregates the hydrophobic and hydrophilic amino acid residues into distinct faces. The positively charged residues on the hydrophilic face are attracted to the anionic components of the bacterial membrane, such as phosphatidylglycerol and cardiolipin, facilitating the initial electrostatic interaction.[2]
The amphipathic nature of the α-helix allows the peptide to insert into the lipid bilayer.[2][4] The hydrophobic face of the peptide interacts with the acyl chains of the membrane lipids, while the hydrophilic face remains associated with the lipid head groups and the aqueous environment.
Mechanism of Membrane Disruption
The interaction of this compound with the bacterial membrane leads to a rapid and potent bactericidal effect.[2] The primary mechanism involves the permeabilization and subsequent disruption of the membrane's integrity. This process can be summarized in the following stages:
-
Electrostatic Attraction and Binding: The cationic nature of this compound facilitates its accumulation on the negatively charged bacterial surface.[2]
-
Conformational Change and Insertion: Upon binding, the peptide transitions to an α-helical structure and inserts into the outer leaflet of the membrane.[1][3]
-
Membrane Permeabilization: The insertion of multiple peptide molecules disrupts the lipid packing, leading to the formation of transient pores or channels. This permeabilization allows the leakage of intracellular components.[4][5]
-
Nucleic Acid Leakage and Cell Death: The compromised membrane integrity results in the leakage of essential molecules and ions, including nucleic acids.[2][4] This ultimately leads to the dissipation of the membrane potential, cessation of metabolic processes, and bacterial cell death.
This direct action on the physical structure of the membrane is a key advantage of AMPs like this compound, as it is less likely to induce resistance compared to traditional antibiotics that target specific metabolic pathways.[2]
Quantitative Efficacy of this compound
The antibacterial potency of this compound has been quantified against various bacterial strains. The following tables summarize the key quantitative data.
| Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound against Streptococcus mutans | |
| Parameter | Concentration (µM) |
| MIC | >50 |
| MBC | >50 |
Data sourced from a study on the antibacterial and antibiofilm activity of this compound against cariogenic bacteria.[2]
| Table 2: Time-Killing Kinetics of this compound against Streptococcus mutans | ||
| Concentration | Time to achieve >99.9% killing | Reference |
| 2 x MIC | > 180 minutes | [2] |
Experimental Protocols
The investigation of this compound's mechanism of action relies on a suite of specialized experimental techniques. Detailed methodologies for key assays are provided below.
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assay
This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism and the lowest concentration that results in microbial death, respectively.
Protocol:
-
Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Brain Heart Infusion for S. mutans).
-
Inoculate each well with a standardized bacterial suspension (e.g., 2 × 10^6 CFU/ml).
-
Include positive (bacteria and broth) and negative (broth only) controls.
-
Incubate the plate under appropriate conditions (e.g., 37°C, anaerobic conditions for S. mutans) for 18-24 hours.
-
Determine the MIC by identifying the lowest concentration of the peptide that shows no visible bacterial growth.
-
To determine the MBC, subculture aliquots from the wells with no visible growth onto agar (B569324) plates.
-
Incubate the agar plates and the MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/ml compared to the initial inoculum.
Time-Killing Kinetics Assay
This assay assesses the rate at which an antimicrobial agent kills a bacterial population over time.
Protocol:
-
Prepare bacterial suspensions in the logarithmic growth phase (e.g., 2 × 10^6 CFU/ml).
-
Add this compound at various concentrations (e.g., 0.5x, 1x, and 2x MIC) to the bacterial suspensions.
-
Incubate the mixtures under optimal growth conditions.
-
At specific time intervals (e.g., 0, 30, 60, 90, 120, and 180 minutes), withdraw aliquots from each mixture.
-
Perform serial dilutions of the aliquots and plate them on appropriate agar medium.
-
Incubate the plates and count the number of viable colonies (CFU/ml).
-
Plot the log10 CFU/ml against time to generate the time-kill curves.[2]
Nucleic Acid Leakage Assay
This assay measures the release of nucleic acids from bacteria as an indicator of membrane damage.
Protocol:
-
Prepare a suspension of bacteria in the exponential growth phase (e.g., 2 × 10^8 CFU/ml) in saline.
-
Treat the bacterial suspension with this compound at different concentrations (e.g., 0.5x, 1x, and 2x MIC).
-
Incubate the mixtures at 37°C for various time points (e.g., 0, 30, 60, 90, 120, and 150 minutes).[2]
-
Centrifuge the samples to pellet the bacteria.
-
Measure the absorbance of the supernatant at 260 nm to quantify the amount of leaked nucleic acids.[2]
-
Use saline-treated bacteria as a negative control.
Scanning Electron Microscopy (SEM)
SEM is used to visualize the morphological changes in bacteria upon treatment with the antimicrobial peptide.
Protocol:
-
Treat a bacterial suspension with this compound at various concentrations (e.g., 1x, 5x, and 20x MIC) for a specific duration (e.g., 60 minutes).[4]
-
Use untreated bacteria as a control.
-
Fix the bacterial cells with a suitable fixative (e.g., 2.5% glutaraldehyde).
-
Dehydrate the samples through a graded series of ethanol (B145695) concentrations.
-
Dry the samples using a critical point dryer.
-
Coat the samples with a conductive material (e.g., gold-palladium).
-
Observe the samples under a scanning electron microscope to visualize any changes in cell morphology, such as membrane blebbing, pore formation, or cell lysis.[4]
Visualizing the Mechanism and Workflows
Diagrams created using Graphviz (DOT language) provide a clear visual representation of the complex processes involved in this compound's action and the experimental procedures used to study it.
References
- 1. Antibacterial and Antibiofilm Activity of this compound and Temporin-GHd Against Cariogenic Bacteria, Streptococcus mutans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antibacterial and Antibiofilm Activity of this compound and Temporin-GHd Against Cariogenic Bacteria, Streptococcus mutans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Four temporin-derived peptides exhibit antimicrobial and antibiofilm activities against methicillin-resistant Staphylococcus aureus : Anti-MRSA peptides derived from temporin - PMC [pmc.ncbi.nlm.nih.gov]
The Antimicrobial Spectrum of Temporin-GHc: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Temporin-GHc is a short, cationic antimicrobial peptide (AMP) originally isolated from the skin of the frog Hylarana guentheri.[1][2] Like other members of the temporin family, it has demonstrated a broad spectrum of antimicrobial activity against various pathogens, including bacteria and fungi.[2][3] This technical guide provides an in-depth overview of the antimicrobial spectrum of this compound, detailing its activity, mechanism of action, and the experimental protocols used for its evaluation. The information presented is intended to support further research and development of this compound as a potential therapeutic agent.
Antimicrobial Spectrum of this compound
This compound exhibits potent activity against a range of microorganisms. Its efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Antibacterial Activity
This compound has been shown to be particularly effective against Gram-positive bacteria.[2] Detailed studies have quantified its activity against the cariogenic bacterium Streptococcus mutans. While comprehensive data for a wider range of bacteria for this compound specifically is still emerging, the broader temporin family displays activity against various Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Spectrum of this compound and Related Temporins
| Microorganism | Strain | Peptide | MIC (µM) | MBC (µM) | Reference |
| Streptococcus mutans | ATCC 25175 | This compound | 12.6 | >50 | [2] |
| Staphylococcus aureus (MRSA) | ATCC 43300 | GHaR7R (Temporin-GHa derivative) | 3.1 | - | [1] |
| Staphylococcus aureus | ATCC 25923 | Temporin A | 8 mg/L | - | [4] |
| Pseudomonas aeruginosa | ATCC 9027 | Temporin A | >64 mg/L | - | [4] |
| Escherichia coli | D21 | Temporin L | comparable to Gram-positive bacteria | - | [5] |
Note: Data for peptides other than this compound are included to illustrate the broader spectrum of the temporin family.
Antifungal Activity
The antifungal properties of the temporin family have also been investigated. While specific data for this compound is limited, studies on other temporins, such as Temporin-G, demonstrate efficacy against clinically relevant fungal pathogens like Candida species.[6]
Table 2: Antifungal Spectrum of Related Temporins
| Microorganism | Strain | Peptide | MIC₅₀ (µM) | Reference |
| Candida albicans | ATCC 10231 | Temporin G | 4 - 16 | [6] |
| Cryptococcus neoformans | Clinical Isolate | Temporin G | 4 - 64 | [6] |
| Aspergillus fumigatus | Clinical Isolate | Temporin G | 128 | [6] |
Note: This data is for Temporin G and is included to indicate the potential antifungal spectrum of the temporin family.
Antibiofilm Activity
This compound has demonstrated significant activity against biofilms, which are structured communities of microorganisms that are notoriously resistant to conventional antibiotics. It has been shown to both inhibit the formation of new biofilms and disrupt pre-formed biofilms of S. mutans.[2][7] At sub-MIC concentrations, this compound can interfere with the initial attachment of bacteria, a critical step in biofilm development.[8]
Table 3: Antibiofilm Activity of this compound against Streptococcus mutans
| Activity | Parameter | Concentration (µM) | Reference |
| Biofilm Formation Inhibition | MBIC₅₀ | 6.3 | [2] |
| Mature Biofilm Disruption | MBRC₅₀ | 25 | [7] |
Mechanism of Action
The primary mechanism of action of this compound, consistent with other temporins, involves the direct disruption of the microbial cell membrane.[3][9] This process is driven by the peptide's amphipathic α-helical structure and cationic nature.[10]
Upon encountering a microbial cell, the positively charged this compound interacts electrostatically with the negatively charged components of the bacterial or fungal cell membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria or teichoic acids in Gram-positive bacteria.[2] This interaction facilitates the insertion of the peptide's hydrophobic face into the lipid bilayer, leading to membrane permeabilization and the formation of pores or other membrane defects.[9] This disruption of membrane integrity results in the leakage of essential intracellular components, such as ions, ATP, and nucleic acids, ultimately leading to cell death.[2]
Currently, there is no direct evidence to suggest that this compound interacts with specific intracellular signaling pathways as its primary mode of action. The rapid, lytic effect observed is characteristic of membrane-active antimicrobial peptides.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide for determining the antimicrobial spectrum of this compound.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure.
Materials:
-
This compound peptide stock solution
-
Appropriate microbial growth medium (e.g., Brain Heart Infusion (BHI) for S. mutans)
-
Sterile 96-well microtiter plates
-
Microorganism culture in the exponential growth phase
-
Spectrophotometer (microplate reader)
-
Positive control (e.g., chlorhexidine) and negative control (broth only)
Procedure:
-
Prepare a serial two-fold dilution of this compound in the appropriate growth medium in a 96-well plate.
-
Adjust the turbidity of the microbial culture to a McFarland standard (typically 0.5), which corresponds to a specific cell density (e.g., 1-2 x 10⁸ CFU/mL for bacteria).
-
Dilute the adjusted microbial suspension to the final inoculum concentration (e.g., 5 x 10⁵ CFU/mL).
-
Add the microbial inoculum to each well of the 96-well plate containing the peptide dilutions.
-
Include a positive control (microbe with a known antibiotic) and a negative control (microbe in broth without any antimicrobial agent).
-
Incubate the plates under appropriate conditions (e.g., 37°C for 16-20 hours for bacteria).
-
After incubation, determine the MIC by visually inspecting for the lowest concentration that shows no turbidity or by measuring the optical density (OD) at 600 nm using a microplate reader.[2]
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Materials:
-
Results from the MIC assay
-
Agar (B569324) plates with appropriate growth medium
-
Sterile spreaders or loops
Procedure:
-
Following the MIC determination, take an aliquot (e.g., 10-100 µL) from the wells of the MIC plate that showed no visible growth.
-
Spread the aliquot onto an agar plate.
-
Incubate the agar plates under appropriate conditions (e.g., 37°C for 24 hours).
-
The MBC is the lowest concentration of the antimicrobial agent that results in no colony growth or a ≥99.9% reduction in the initial inoculum.[2]
Cytotoxicity and Hemolytic Activity
An important consideration for the development of any antimicrobial agent is its potential toxicity to host cells. This compound has been evaluated for its hemolytic activity (lysis of red blood cells) and cytotoxicity against human cells. Studies have shown that this compound exhibits low cytotoxicity towards human oral epithelial cells at concentrations effective against S. mutans.[3] This selectivity for microbial cells over host cells is a promising characteristic for a potential therapeutic.
Table 4: Cytotoxicity and Hemolytic Activity of this compound
| Cell Type | Assay | Result | Reference |
| Human Oral Epithelial Cells | Cytotoxicity (CCK-8) | No significant cytotoxicity up to 200 µM | [3] |
| Human Erythrocytes | Hemolysis | Low hemolytic activity at effective antimicrobial concentrations | [3] |
Conclusion
This compound is a promising antimicrobial peptide with a broad spectrum of activity, particularly against Gram-positive bacteria and potentially against fungi. Its rapid, membrane-disrupting mechanism of action makes it less likely to induce microbial resistance compared to conventional antibiotics that target specific metabolic pathways. Furthermore, its favorable safety profile, characterized by low cytotoxicity to human cells, enhances its therapeutic potential. Further research is warranted to fully elucidate its antimicrobial spectrum against a wider range of clinically relevant pathogens and to explore its efficacy in in vivo models. The detailed protocols and data presented in this guide provide a solid foundation for such future investigations.
References
- 1. Four temporin-derived peptides exhibit antimicrobial and antibiofilm activities against methicillin-resistant Staphylococcus aureus : Anti-MRSA peptides derived from temporin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial and Antibiofilm Activity of this compound and Temporin-GHd Against Cariogenic Bacteria, Streptococcus mutans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibacterial and Antibiofilm Activity of this compound and Temporin-GHd Against Cariogenic Bacteria, Streptococcus mutans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activity of Temporin A and Short Lipopeptides Combined with Gentamicin against Biofilm Formed by Staphylococcus aureus and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antifungal Activity of the Frog Skin Peptide Temporin G and Its Effect on Candida albicans Virulence Factors [mdpi.com]
- 7. Frontiers | Antibacterial and Antibiofilm Activity of this compound and Temporin-GHd Against Cariogenic Bacteria, Streptococcus mutans [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
Technical Whitepaper: In Vitro Activity of Temporin-GHc Against Gram-Positive Bacteria
Audience: Researchers, scientists, and drug development professionals.
Introduction
The rise of antibiotic-resistant bacteria presents a formidable challenge to global health, necessitating the development of novel antimicrobial agents. Antimicrobial peptides (AMPs) have emerged as promising candidates due to their broad-spectrum activity and unique mechanisms of action that are less prone to inducing resistance.[1][2] The temporin superfamily of AMPs, isolated from amphibians, is characterized by its short length (typically 13-14 amino acids) and a low net positive charge.[1]
Temporin-GHc (GHc) is a 13-residue AMP discovered in the frog Hylarana guentheri.[1][3] It has demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[3][4][5][6] This technical guide provides an in-depth overview of the in vitro activity of this compound against Gram-positive bacteria, focusing on its quantitative antimicrobial efficacy, mechanism of action, and the experimental protocols used for its evaluation.
Quantitative Antimicrobial Activity
This compound exhibits potent bactericidal activity against Gram-positive bacteria. Its efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The available data for its activity against the cariogenic bacterium Streptococcus mutans is summarized below.
| Peptide | Bacterial Strain | MIC (μM) | MBC (μM) | Reference |
| This compound | Streptococcus mutans | 12.6 | >50 | [1] |
| Chlorhexidine (Control) | Streptococcus mutans | Not Reported | Not Reported | [1] |
Note: An earlier study on a temporin-GH peptide derived from H. guentheri in a different region of China reported an MIC of 44.3 μg/ml against Staphylococcus aureus.[1]
Mechanism of Action
This compound exerts its antimicrobial effect primarily by targeting and disrupting the bacterial cell membrane, a common mechanism for many cationic AMPs.[1][3][6] The proposed sequence of events involves an initial electrostatic interaction followed by membrane permeabilization, leading to cell death.
Structural Conformation
In aqueous solutions like phosphate-buffered saline (PBS), this compound exists in a random coil structure.[1][3][6] However, upon encountering a membrane-mimetic environment (such as sodium dodecyl sulfate (B86663) (SDS) micelles or trifluoroethanol (TFE)), it undergoes a conformational change to adopt a predominantly α-helical structure.[1][3][6] This amphipathic α-helix, with hydrophobic and hydrophilic residues segregated on opposite faces, is crucial for its membrane-disrupting activity.[1][3]
Membrane Disruption and Permeabilization
The positively charged residues of this compound are believed to facilitate its initial binding to the negatively charged components of Gram-positive bacterial membranes. Following this interaction, the amphipathic peptide inserts into the lipid bilayer, causing a loss of membrane integrity.[1][6] This disruption leads to the leakage of intracellular components, including nucleic acids, which can be measured by monitoring the absorbance of the cell supernatant at 260 nm.[1] Studies have shown that this compound treatment leads to a significant increase in membrane permeability in a concentration-dependent manner.[1][4]
Intracellular Targeting
In addition to membrane disruption, evidence suggests that once the membrane is permeabilized, this compound can enter the cytoplasm and interact with intracellular targets.[1][3][6] Gel retardation assays have demonstrated that this compound can bind to bacterial DNA, which may interfere with essential cellular processes like DNA replication and protein synthesis, ultimately contributing to cell death.[1]
Detailed Experimental Protocols
The following sections describe the methodologies employed to assess the in vitro activity of this compound.
Determination of MIC and MBC
The antimicrobial susceptibility of bacteria to this compound is determined using the broth microdilution method.[1]
-
Preparation: A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Brain Heart Infusion (BHI) for S. mutans).[1]
-
Inoculation: A logarithmic phase bacterial culture is diluted to a final concentration of approximately 2 × 10^6 colony-forming units (CFU)/ml, and this suspension is added to each well containing the peptide dilutions.[1]
-
Controls: A positive control (bacteria without peptide) and a negative control (broth medium only) are included.[1]
-
Incubation: The plate is incubated for 16-18 hours at 37°C under suitable conditions (e.g., anaerobic for S. mutans).[1]
-
MIC Reading: The MIC is defined as the lowest concentration of the peptide that results in the complete inhibition of visible bacterial growth, measured by absorbance at 600 nm.[1][7]
-
MBC Determination: To determine the MBC, an aliquot (e.g., 20 μl) from the wells showing no visible growth (at and above the MIC) is plated onto solid agar (B569324) plates. After incubation, the MBC is identified as the lowest peptide concentration that results in no bacterial colony formation.[1]
Time-Kill Kinetics Assay
This assay evaluates the rate at which an antimicrobial agent kills a bacterial population.[1]
-
Preparation: A logarithmic phase bacterial culture is diluted to a concentration of 2 × 10^6 CFU/ml in broth.[1]
-
Treatment: The bacterial suspension is mixed with this compound at various concentrations, typically multiples of the MIC (e.g., 0.5×, 1×, and 2× MIC). A control sample without the peptide is also prepared.[1]
-
Incubation and Sampling: The mixtures are incubated at 37°C. At specific time points (e.g., 0, 30, 60, 90, 120, and 180 minutes), aliquots are collected.[1][6]
-
Quantification: The collected aliquots are serially diluted, plated on agar, and incubated. The number of viable CFU/ml is determined by colony counting.[6]
-
Analysis: The results are plotted as log10 CFU/ml versus time to visualize the killing kinetics.[1]
Bacterial Membrane Integrity Assays
Several methods can be used to assess how this compound affects bacterial membrane integrity.
This assay measures the release of nucleic acids from the cytoplasm into the supernatant, indicating membrane damage.[1]
-
Preparation: An exponential phase bacterial culture is harvested, washed, and resuspended in saline to a high concentration (e.g., 2 × 10^8 CFU/ml).[1]
-
Treatment: The bacterial suspension is treated with this compound at various concentrations (e.g., 0.5×, 1×, 2× MIC) and incubated at 37°C for different time intervals.[1]
-
Sample Collection: After incubation, the samples are centrifuged to pellet the bacteria.[1]
-
Measurement: The absorbance of the supernatant is measured at 260 nm using a spectrophotometer to quantify the amount of leaked nucleic acid.[1]
This method uses fluorescent dyes to differentiate between cells with intact and compromised membranes. For example, propidium (B1200493) iodide (PI) can only enter cells with damaged membranes and fluoresces upon binding to DNA.[2][8][9]
-
Preparation: A bacterial suspension (e.g., 2 × 10^8 CFU/ml) is prepared.[1]
-
Treatment: The bacteria are treated with different concentrations of this compound for a specified time (e.g., 60 minutes).[1]
-
Staining: The appropriate fluorescent dyes (e.g., SYTO 9 and propidium iodide for the BacLight kit) are added to the bacterial suspension.[1]
-
Analysis: The cells are observed using a fluorescence microscope. Cells with intact membranes fluoresce green, while cells with compromised membranes fluoresce red or orange.[1][4]
References
- 1. Antibacterial and Antibiofilm Activity of this compound and Temporin-GHd Against Cariogenic Bacteria, Streptococcus mutans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Temporin Derived Peptide Showing Antibacterial and Antibiofilm Activities against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibacterial and Antibiofilm Activity of this compound and Temporin-GHd Against Cariogenic Bacteria, Streptococcus mutans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Antibacterial and Antibiofilm Activity of this compound and Temporin-GHd Against Cariogenic Bacteria, Streptococcus mutans [frontiersin.org]
- 5. Antimicrobial Activities and Influential Factors of Temporin Family Antimicrobial Peptides Derived from <i>Hylarana guentheri</i> of Hainan [hndk.hainanu.edu.cn]
- 6. researchgate.net [researchgate.net]
- 7. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Four temporin-derived peptides exhibit antimicrobial and antibiofilm activities against methicillin-resistant Staphylococcus aureus : Anti-MRSA peptides derived from temporin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Temporin-Like Peptides Show Antimicrobial and Anti-Biofilm Activities against Streptococcus mutans with Reduced Hemolysis - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Activity of Temporin-GHc Against Gram-Negative Bacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Temporin-GHc, a 13-residue antimicrobial peptide (AMP) isolated from the frog Hylarana guentheri, has demonstrated broad-spectrum antimicrobial activity.[1] While its efficacy against Gram-positive bacteria, such as Streptococcus mutans, has been quantitatively established, its activity against Gram-negative bacteria is less characterized in publicly available literature. This technical guide synthesizes the current understanding of this compound's in vitro activity against Gram-negative bacteria, drawing parallels from related temporin peptides to provide a comprehensive overview. This document details its mechanism of action, presents available quantitative data, and outlines key experimental protocols for its study.
Introduction to this compound
This compound belongs to the temporin family of AMPs, which are typically short, cationic, and amphipathic peptides.[1] These peptides are a crucial component of the innate immune system of many amphibian species. This compound, with the amino acid sequence FFHHIFRGIVSHI-NH₂, exhibits a random coil structure in aqueous solutions and transitions to an α-helical conformation in membrane-mimicking environments.[2][3] This structural change is critical for its antimicrobial action, which primarily involves interaction with and disruption of microbial cell membranes. While initial reports suggested broad-spectrum activity against both Gram-positive and Gram-negative bacteria, specific data on its potency against various Gram-negative pathogens remains limited.[1]
Quantitative Antimicrobial Activity
Direct and comprehensive quantitative data on the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound against a wide range of Gram-negative bacteria are not extensively available in the reviewed literature. However, studies on related temporins and derivatives provide valuable insights into the potential efficacy of this peptide family against these challenging pathogens.
Activity of this compound against Streptococcus mutans (Gram-Positive)
For comparative purposes, the known activity of this compound against the Gram-positive bacterium Streptococcus mutans is presented below.
| Bacterial Strain | MIC (µM) | MBC (µM) | Reference |
| Streptococcus mutans | 12.6 | >50 | [1][2] |
Activity of Related Temporins against Gram-Negative Bacteria
The following table summarizes the antimicrobial activity of derivatives of Temporin-GHaR, a related peptide, against common Gram-negative bacteria. These derivatives demonstrate that modifications to the parent peptide can enhance activity against Gram-negative strains.
| Peptide | Bacterial Strain | MIC (µM) | MBC (µM) | Reference |
| GHaR6R | Escherichia coli (ATCC 25922) | 25 | 50 | [4] |
| GHaR7R | Escherichia coli (ATCC 25922) | 12.5 | 25 | [4] |
| GHaR8R | Escherichia coli (ATCC 25922) | 12.5 | 25 | [4] |
| GHaR9W | Escherichia coli (ATCC 25922) | 12.5 | 25 | [4] |
| GHaR6R | Pseudomonas aeruginosa (ATCC 15442) | >100 | >100 | [4] |
| GHaR7R | Pseudomonas aeruginosa (ATCC 15442) | 50 | 100 | [4] |
| GHaR8R | Pseudomonas aeruginosa (ATCC 15442) | 50 | 100 | [4] |
| GHaR9W | Pseudomonas aeruginosa (ATCC 15442) | 50 | 100 | [4] |
Mechanism of Action
The primary mechanism of action of temporins, including likely that of this compound, against bacteria involves the permeabilization and disruption of the cell membrane. In Gram-negative bacteria, this process is more complex due to the presence of an outer membrane.
Interaction with the Outer Membrane
The outer membrane of Gram-negative bacteria is rich in lipopolysaccharide (LPS), which creates a formidable barrier to many antimicrobial agents. Some temporins, like Temporin L, have been shown to interact with and traverse this LPS layer, a crucial first step in their antibacterial action.[5] It is hypothesized that Temporin L can prevent the aggregation of other temporins in the presence of LPS, facilitating their passage to the inner membrane.[5]
Inner Membrane Permeabilization and Depolarization
Once across the outer membrane, this compound is believed to interact with the inner cytoplasmic membrane. The amphipathic α-helical structure allows the peptide to insert into the lipid bilayer, leading to the formation of pores or channels. This disruption of the membrane integrity results in:
-
Depolarization of the membrane potential.
-
Leakage of intracellular components, such as ions, ATP, and nucleic acids.[1]
-
Ultimately, cell death .
Intracellular Targets
While membrane disruption is a primary mechanism, some temporins have been found to have intracellular targets. For instance, Temporin L has been shown to interact with the FtsZ protein in E. coli, a key component of the cell division machinery, leading to the inhibition of cell division and the formation of filamentous cells.[6] It is plausible that this compound may also possess intracellular targets that contribute to its antimicrobial activity.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the in vitro activity of this compound against Gram-negative bacteria.
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
This protocol is adapted from the broth microdilution method.
-
Bacterial Culture Preparation: Inoculate a single colony of the Gram-negative bacterial strain into a suitable broth medium (e.g., Mueller-Hinton Broth) and incubate overnight at 37°C with shaking. Dilute the overnight culture in fresh broth to achieve a starting inoculum of approximately 5 x 10⁵ CFU/mL.
-
Peptide Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or 0.01% acetic acid). Perform serial two-fold dilutions of the peptide in the broth medium in a 96-well microtiter plate.
-
Incubation: Add the bacterial suspension to each well of the microtiter plate containing the diluted peptide. Include a positive control (bacteria without peptide) and a negative control (broth only). Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.[7]
-
MBC Determination: To determine the MBC, take an aliquot from the wells showing no visible growth and plate it onto an appropriate agar (B569324) medium. Incubate the agar plates at 37°C for 24 hours. The MBC is the lowest concentration of the peptide that results in a ≥99.9% reduction in the initial inoculum.[1]
Time-Kill Kinetics Assay
This assay provides information on the rate at which an antimicrobial agent kills a bacterial population.
-
Inoculum Preparation: Prepare a bacterial culture in the logarithmic growth phase and dilute it to a final concentration of approximately 1 x 10⁶ CFU/mL in a suitable broth.
-
Peptide Treatment: Add this compound at various concentrations (e.g., 0.5x MIC, 1x MIC, and 2x MIC) to the bacterial suspension. Include a control with no peptide.
-
Time-Course Sampling: Incubate the cultures at 37°C with shaking. At specific time points (e.g., 0, 30, 60, 120, 180, and 240 minutes), withdraw aliquots from each culture.
-
Viable Cell Counting: Perform serial dilutions of the collected aliquots and plate them on agar plates. After incubation at 37°C for 24 hours, count the number of colonies to determine the CFU/mL at each time point.
-
Data Analysis: Plot the log₁₀ CFU/mL against time for each peptide concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL compared to the initial inoculum.[1]
Outer Membrane Permeabilization Assay (NPN Uptake)
This assay utilizes the fluorescent probe N-phenyl-1-naphthylamine (NPN) to assess the disruption of the Gram-negative outer membrane. NPN fluoresces weakly in aqueous environments but strongly in the hydrophobic interior of cell membranes.
-
Bacterial Preparation: Grow bacteria to the mid-logarithmic phase. Harvest the cells by centrifugation and wash them with a buffer (e.g., 5 mM HEPES, pH 7.2). Resuspend the cells in the same buffer to a specific optical density (e.g., OD₆₀₀ of 0.5).
-
NPN Addition: Add NPN to the bacterial suspension to a final concentration of 10 µM.
-
Peptide Treatment: Add different concentrations of this compound to the bacterial suspension containing NPN.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity using a fluorometer with an excitation wavelength of 350 nm and an emission wavelength of 420 nm.[8][9] Monitor the fluorescence over time to observe the kinetics of membrane permeabilization. An increase in fluorescence indicates that NPN has entered the outer membrane, signifying its permeabilization.
Inner Membrane Depolarization Assay
This assay uses a membrane potential-sensitive dye, such as DiSC₃(5), to measure changes in the cytoplasmic membrane potential.
-
Bacterial Preparation: Prepare the bacterial cells as described for the outer membrane permeabilization assay.
-
Dye Loading: Incubate the bacterial suspension with DiSC₃(5) in the presence of a low concentration of KCl to facilitate dye uptake.
-
Baseline Fluorescence: Measure the baseline fluorescence of the dye-loaded cells. The fluorescence of DiSC₃(5) is quenched when it accumulates in polarized membranes.
-
Peptide Addition: Add this compound to the cell suspension.
-
Fluorescence Monitoring: Monitor the increase in fluorescence over time. Depolarization of the inner membrane causes the release of the dye into the medium, resulting in an increase in fluorescence.
Conclusion and Future Directions
This compound is a promising antimicrobial peptide with the potential for broad-spectrum activity. While its efficacy against Gram-positive bacteria is documented, further research is critically needed to fully elucidate its activity against a diverse panel of Gram-negative pathogens. Future studies should focus on:
-
Systematic determination of MIC and MBC values of this compound against clinically relevant Gram-negative bacteria, including multidrug-resistant strains.
-
Detailed mechanistic studies to confirm the specific interactions with the outer and inner membranes of Gram-negative bacteria.
-
Investigation of potential intracellular targets that may contribute to its antimicrobial action.
-
In vivo studies to evaluate the therapeutic potential of this compound in animal models of Gram-negative infections.
The information and protocols provided in this guide serve as a foundation for researchers and drug developers to further explore the potential of this compound as a novel therapeutic agent to combat the growing threat of antibiotic-resistant Gram-negative bacteria.
References
- 1. Antibacterial and Antibiofilm Activity of this compound and Temporin-GHd Against Cariogenic Bacteria, Streptococcus mutans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Antibacterial and Antibiofilm Activity of this compound and Temporin-GHd Against Cariogenic Bacteria, Streptococcus mutans [frontiersin.org]
- 3. Antibacterial and Antibiofilm Activity of this compound and Temporin-GHd Against Cariogenic Bacteria, Streptococcus mutans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Temporin-Like Peptides Show Antimicrobial and Anti-Biofilm Activities against Streptococcus mutans with Reduced Hemolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A synergism between temporins toward Gram-negative bacteria overcomes resistance imposed by the lipopolysaccharide protective layer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The antimicrobial peptide Temporin L impairs E. coli cell division by interacting with FtsZ and the divisome complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Four temporin-derived peptides exhibit antimicrobial and antibiofilm activities against methicillin-resistant Staphylococcus aureus : Anti-MRSA peptides derived from temporin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
The Antifungal Potential of Temporin-GHc: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
Temporins are a family of small, cationic antimicrobial peptides (AMPs) isolated from the skin of frogs.[1] They represent a promising class of molecules in the search for novel antifungal agents due to their broad-spectrum activity and unique mechanism of action. This technical guide focuses on the antifungal properties of Temporin-GHc, a member of the temporin family, with comparative data from its close analog, Temporin G, to provide a comprehensive overview for research and development purposes. While specific quantitative antifungal data for this compound is limited in current literature, this paper will leverage available information on its antibacterial and broad-spectrum antimicrobial activities, alongside detailed antifungal data for Temporin G, to delineate its potential as an antifungal candidate.
Quantitative Antifungal Activity
While direct minimum inhibitory concentration (MIC) values for this compound against fungal pathogens are not extensively documented in peer-reviewed literature, studies confirm its broad-spectrum antimicrobial activity, which includes antifungal effects.[2] To provide a quantitative perspective, the activity of the closely related peptide, Temporin G (TG), is summarized below. These values offer a strong indication of the potential potency of temporins against a range of fungal species.
Table 1: Minimum Inhibitory Concentrations (MIC) of Temporin G against Yeasts [3]
| Fungal Species | Strain | MIC₅₀ (µM) - 24h | MIC₁₀₀ (µM) - 24h | MIC₅₀ (µM) - 48h | MIC₁₀₀ (µM) - 48h |
| Candida albicans | ATCC 10231 | 4 | 16 | 8 | 32 |
| Candida albicans | ATCC 90028 | 8 | 16 | 16 | 32 |
| Candida tropicalis | ATCC 750 | 16 | 32 | 32 | 64 |
| Candida glabrata | ATCC 90030 | 32 | 64 | 64 | 128 |
| Candida krusei | ATCC 6258 | 64 | 128 | 128 | 128 |
| Cryptococcus neoformans | ATCC 90112 | 16 | 32 | 16 | 32 |
Table 2: Minimum Inhibitory Concentrations (MIC) of Temporin G against Filamentous Fungi [3]
| Fungal Species | Strain | MIC₈₀ (µM) | MIC₁₀₀ (µM) |
| Microsporum gypseum | DSM 4470 | 32 | 64 |
| Microsporum canis | DSM 4469 | 16 | 32 |
| Trichophyton mentagrophytes | ATCC 9533 | 4 | 16 |
| Trichophyton rubrum | ATCC 28188 | 8 | 32 |
| Aspergillus fumigatus | ATCC 204305 | 128 | 128 |
| Aspergillus niger | ATCC 16404 | 128 | 128 |
| Aspergillus flavus | ATCC 9643 | 128 | 128 |
Mechanism of Action
The primary mechanism of action for temporins, including this compound, is the disruption of the fungal cell membrane.[1][2] This interaction is facilitated by the peptide's amphipathic α-helical structure and positive charge, which promotes binding to the negatively charged components of the fungal membrane.
Membrane Permeabilization
This compound and its analogs induce membrane permeabilization, leading to the leakage of intracellular contents and ultimately cell death.[2] This process is thought to occur through a "carpet" model, where the peptides accumulate on the surface of the membrane and, upon reaching a critical concentration, reorient to form transient pores or cause detergent-like disruption of the lipid bilayer.
Inhibition of Biofilm Formation
Temporin G has been shown to be effective in preventing the formation of Candida albicans biofilms and can also reduce the metabolic activity of mature biofilms.[3][4] At a concentration of 64 µM, Temporin G was able to inhibit approximately 90% of the yeast-to-hyphal transition, a critical step in biofilm formation.[4] It also led to a 50% reduction in the metabolic activity of mature biofilm cells.[3] Although not specifically documented for this compound, this anti-biofilm activity is a likely characteristic given its structural similarity to Temporin G.
Interaction with Intracellular Components
Following membrane disruption, this compound can enter the fungal cell and interact with intracellular components. Studies on its antibacterial activity have shown that it can bind to genomic DNA, which may contribute to its overall antimicrobial effect.[2]
Signaling Pathways
Currently, there is a lack of direct evidence in the scientific literature detailing the specific signaling pathways within fungal cells that are modulated by this compound or other temporins. However, the profound membrane stress caused by these peptides would logically trigger conserved fungal stress response pathways.
Figure 1. Proposed mechanism of action of this compound leading to fungal cell death.
The diagram above illustrates the primary mechanism of membrane disruption. The dotted line indicates the hypothesized activation of stress signaling pathways, such as the High Osmolarity Glycerol (HOG) and Cell Wall Integrity (CWI) pathways, as a downstream consequence of membrane damage. Further research is required to elucidate these interactions.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of the antifungal properties of this compound.
Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is suitable for determining the MIC of temporins against yeast and filamentous fungi.[3][5]
-
Peptide Preparation: Lyophilized this compound is dissolved in a suitable solvent (e.g., sterile distilled water or 0.01% acetic acid) to create a stock solution. Serial two-fold dilutions are then prepared in RPMI 1640 medium (buffered with MOPS) in a 96-well microtiter plate.
-
Inoculum Preparation:
-
Yeasts: Fungal colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted in RPMI 1640 to a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
Filamentous Fungi: Conidia are harvested from mature cultures and suspended in sterile saline. The suspension is adjusted to a final concentration of approximately 0.4 x 10⁴ to 5 x 10⁴ CFU/mL in RPMI 1640.
-
-
Incubation: An equal volume of the fungal inoculum is added to each well of the microtiter plate containing the peptide dilutions. The plate is incubated at 35°C for 24-48 hours for yeasts and up to 72 hours for filamentous fungi.
-
MIC Determination: The MIC is defined as the lowest concentration of the peptide that causes a significant inhibition of fungal growth (e.g., 50% or 90% reduction) compared to the growth control well.
Figure 2. Workflow for determining the Minimum Inhibitory Concentration (MIC).
Membrane Permeabilization Assay (Sytox Green Assay)
This assay assesses the extent of membrane damage by measuring the uptake of the fluorescent dye Sytox Green, which can only enter cells with compromised membranes.[3]
-
Cell Preparation: Fungal cells are harvested, washed, and resuspended in a suitable buffer (e.g., PBS) to a density of approximately 1 x 10⁶ cells/mL.
-
Dye and Peptide Addition: Sytox Green is added to the cell suspension to a final concentration of 1 µM, and the mixture is incubated in the dark for 15 minutes. The baseline fluorescence is measured. This compound is then added at various concentrations.
-
Fluorescence Measurement: The fluorescence intensity is monitored over time using a fluorometer with excitation and emission wavelengths appropriate for Sytox Green (e.g., 485 nm and 520 nm, respectively). An increase in fluorescence indicates membrane permeabilization.
Nucleic Acid Leakage Assay
This method quantifies membrane disruption by measuring the release of nucleic acids from the cytoplasm.[2]
-
Cell Treatment: A suspension of fungal cells (approximately 1 x 10⁸ CFU/mL) is treated with varying concentrations of this compound (e.g., 0.5x, 1x, and 2x MIC) for different time intervals.
-
Sample Collection: At each time point, the cell suspension is centrifuged to pellet the cells.
-
Measurement: The absorbance of the supernatant is measured at 260 nm using a spectrophotometer. An increase in absorbance at 260 nm corresponds to an increased concentration of nucleic acids in the supernatant, indicating membrane leakage.
Conclusion and Future Directions
This compound, and the broader temporin family, exhibit significant potential as novel antifungal agents. Their primary mechanism of action, the rapid disruption of the fungal cell membrane, is a desirable trait that may reduce the likelihood of resistance development. The available data on Temporin G demonstrates potent activity against a wide range of clinically relevant yeasts and molds, including species resistant to conventional antifungal drugs.
Future research should focus on several key areas:
-
Quantitative Antifungal Profiling of this compound: A comprehensive determination of the MIC values of this compound against a broad panel of fungal pathogens is essential.
-
Elucidation of Signaling Pathway Interactions: Investigating the downstream effects of membrane permeabilization on fungal signaling pathways will provide a more complete understanding of the cellular response to temporin treatment.
-
In Vivo Efficacy and Toxicity: Preclinical studies are necessary to evaluate the therapeutic potential and safety profile of this compound in animal models of fungal infections.
-
Synergistic Studies: Exploring the combination of this compound with existing antifungal drugs could reveal synergistic interactions that enhance efficacy and combat resistance.
The continued investigation of this compound and other temporins is a promising avenue for the development of the next generation of antifungal therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. Antibacterial and Antibiofilm Activity of this compound and Temporin-GHd Against Cariogenic Bacteria, Streptococcus mutans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antifungal Activity of the Frog Skin Peptide Temporin G and Its Effect on Candida albicans Virulence Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Temporin-GHc: A Technical Guide to its Discovery, Characterization, and Antimicrobial Properties
Abstract
Temporin-GHc is a short, 13-residue antimicrobial peptide (AMP) originally isolated from the skin secretions of the frog Hylarana guentheri.[1][2] This technical guide provides a comprehensive overview of the initial discovery, characterization, and antimicrobial properties of this compound, with a particular focus on its activity against the cariogenic bacterium Streptococcus mutans. The document details the experimental methodologies employed in its study, presents quantitative data in a structured format, and visualizes key experimental workflows and its proposed mechanism of action. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the potential of this compound as a novel anti-infective agent.
Introduction
The increasing prevalence of antibiotic-resistant bacteria necessitates the discovery and development of new antimicrobial agents. Antimicrobial peptides have emerged as a promising class of molecules due to their broad-spectrum activity and unique mechanisms of action. The temporin superfamily of AMPs is characterized by their short length (typically 13-14 amino acids) and low net positive charge.[1][2] this compound, a member of this family, has demonstrated significant antibacterial and antibiofilm activity, making it a subject of interest for further investigation.
Physicochemical Properties and Structure
This compound is a peptide with the amino acid sequence FLPLLFGAISHLL.[3] Structural analysis using circular dichroism spectroscopy has revealed that this compound adopts a random coil conformation in aqueous solutions.[1][2][4] However, in membrane-mimetic environments, such as in the presence of sodium dodecyl sulfate (B86663) (SDS) micelles or trifluoroethanol (TFE), it transitions into an α-helical secondary structure.[4] This amphipathic α-helix, with polar and nonpolar amino acid residues on opposing faces, is crucial for its interaction with and disruption of bacterial membranes.[1][2][4]
Antimicrobial and Antibiofilm Activity
This compound exhibits a notable antimicrobial and antibiofilm efficacy, particularly against Streptococcus mutans. The following tables summarize the key quantitative data from its initial characterization.
Table 1: Antimicrobial and Antibiofilm Activity of this compound against Streptococcus mutans
| Parameter | Value (μM) | Reference |
| Minimum Inhibitory Concentration (MIC) | Not explicitly stated, but MBC is >50 μM | [1][2] |
| Minimum Bactericidal Concentration (MBC) | >50 | [1][2] |
| Minimum Biofilm Inhibitory Concentration (MBIC₅₀) | 6.3 | [1][2] |
| Minimum Biofilm Eradication Concentration (MBRC₅₀) | 25 | [1][2] |
Table 2: Hemolytic and Cytotoxic Activity of this compound
| Assay | Concentration (μM) | Result | Reference |
| Hemolytic Activity on Human Erythrocytes | 50, 75, 100, 150, 200 | No significant hemolysis observed | [1] |
| Cytotoxicity on Human Oral Epithelial Cells | 6.3, 12.5, 25, 50, 100, 200 | No cytotoxicity observed | [1] |
Mechanism of Action
The primary mechanism of action of this compound involves the targeting and disruption of the bacterial cell membrane.[1][4] Its amphipathic α-helical structure facilitates its insertion into the lipid bilayer, leading to increased membrane permeability and the leakage of intracellular components, including nucleic acids.[1][4] Furthermore, this compound has been shown to downregulate the expression of genes involved in the biosynthesis of exopolysaccharides (EPS) in S. mutans, which are crucial for biofilm formation.[1][4] This dual action of direct membrane disruption and interference with biofilm integrity contributes to its overall antimicrobial efficacy.
Experimental Protocols
This section provides a detailed description of the key experimental methodologies used in the initial characterization of this compound.
Peptide Synthesis and Purification
This compound was chemically synthesized using a solid-phase peptide synthesis protocol with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[4] The synthesized peptide was then purified using reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity was confirmed by mass spectrometry.[4] The purity of the final peptide product was greater than 95%.[4]
Antimicrobial Susceptibility Testing
The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of this compound against S. mutans were determined using the broth microdilution method.[4][5]
-
Bacterial Preparation: S. mutans was cultured to the exponential growth phase and then diluted to a final concentration of 2 x 10⁶ CFU/mL in Brain Heart Infusion (BHI) broth.[4]
-
Peptide Dilution: A two-fold serial dilution of this compound was prepared in a 96-well microtiter plate.
-
Incubation: An equal volume of the bacterial suspension was added to each well containing the peptide dilutions and incubated under anaerobic conditions.
-
MIC Determination: The MIC was defined as the lowest concentration of the peptide that resulted in no visible bacterial growth.
-
MBC Determination: Aliquots from the wells with no visible growth were plated on BHI agar (B569324) plates and incubated. The MBC was defined as the lowest peptide concentration that resulted in a significant reduction (e.g., 99.9%) in bacterial viability.
Hemolytic Activity Assay
The hemolytic activity of this compound was assessed against human red blood cells (hRBCs).[1]
-
hRBC Preparation: hRBCs were washed with phosphate-buffered saline (PBS, pH 7.2) until the supernatant was clear and then resuspended in PBS to a concentration of 2 x 10⁸ cells/mL.[1]
-
Incubation: Equal volumes of the hRBC suspension and serially diluted this compound (final concentrations of 50, 75, 100, 150, and 200 μM) were mixed and incubated at 37°C for 60 minutes.[1]
-
Measurement: The mixture was centrifuged, and the absorbance of the supernatant was measured at 450 nm to quantify the release of hemoglobin.[1]
-
Controls: PBS was used as a negative control (0% hemolysis), and 0.1% Triton X-100 was used as a positive control (100% hemolysis).[1]
Cytotoxicity Assay
The cytotoxicity of this compound against human oral epithelial cells was evaluated using the Cell Counting Kit-8 (CCK-8) assay.[1]
-
Cell Seeding: Human oral epithelial cells were seeded in a 96-well plate at a density of 1 x 10⁵ cells/mL and cultured for 24 hours.[1]
-
Peptide Treatment: The culture medium was replaced with various concentrations of this compound (6.3, 12.5, 25, 50, 100, and 200 μM) in DMEM and incubated for 60 minutes.[1]
-
Incubation: The peptide solution was removed, and the cells were further incubated in fresh medium for 24 hours.[1]
-
CCK-8 Addition: CCK-8 solution was added to each well, and the plate was incubated for 3 hours.[1]
-
Measurement: The absorbance was measured at 450 nm to determine cell viability. PBS was used as a negative control.[1]
Stability of this compound
The stability of this compound was assessed under various conditions to evaluate its potential for therapeutic development.
-
Thermal Stability: The antimicrobial activity of this compound was maintained after being pretreated at temperatures ranging from 40°C to 100°C for 30 minutes.[1]
-
pH Stability: this compound remained active after incubation in solutions with pH values ranging from 2 to 10 for 3 hours.[1]
-
Salt Stability: The peptide retained its antimicrobial activity when incubated with NaCl solutions at concentrations up to 0.4 M for 3 hours.[1]
Conclusion
This compound is a promising antimicrobial peptide with potent activity against the cariogenic bacterium Streptococcus mutans. Its multifaceted mechanism of action, involving direct membrane disruption and inhibition of biofilm formation, makes it an attractive candidate for the development of novel anti-infective therapies. Furthermore, its favorable safety profile, with low hemolytic and cytotoxic activity at effective concentrations, and its high stability under various conditions, underscore its therapeutic potential. Further research is warranted to explore its in vivo efficacy and to fully elucidate its molecular interactions with bacterial membranes.
References
- 1. Antibacterial and Antibiofilm Activity of this compound and Temporin-GHd Against Cariogenic Bacteria, Streptococcus mutans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Antibacterial and Antibiofilm Activity of this compound and Temporin-GHd Against Cariogenic Bacteria, Streptococcus mutans [frontiersin.org]
- 3. Temporin-GH peptide [novoprolabs.com]
- 4. researchgate.net [researchgate.net]
- 5. A Temporin Derived Peptide Showing Antibacterial and Antibiofilm Activities against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Structural Versatility of Temporin-GHc: A Technical Guide to its Predicted Secondary Structure and Antimicrobial Action
For Immediate Release
This technical guide provides an in-depth analysis of the predicted secondary structure of Temporin-GHc, an antimicrobial peptide (AMP) with significant potential in the development of novel therapeutics. Tailored for researchers, scientists, and drug development professionals, this document synthesizes key experimental findings, presents detailed methodologies, and visualizes the peptide's structural transformation and mechanism of action.
Executive Summary
This compound, a 13-residue antimicrobial peptide isolated from the frog Hylarana guentheri, demonstrates potent activity against a broad spectrum of bacteria, including cariogenic strains like Streptococcus mutans. A critical determinant of its function is its ability to adopt distinct secondary structures in different environments. This guide elucidates the conformational plasticity of this compound, transitioning from a disordered random coil in aqueous solution to a functionally crucial α-helical structure in membrane-mimetic environments. This structural change is fundamental to its membrane-disrupting antimicrobial mechanism.
Predicted Secondary Structure of this compound
The secondary structure of this compound is highly dependent on its surrounding environment. Circular Dichroism (CD) spectroscopy has been a pivotal technique in characterizing these structural transitions.
Circular Dichroism (CD) Spectroscopy Findings
In an aqueous solution, such as phosphate-buffered saline (PBS), this compound predominantly exists as a random coil. This is evidenced by a characteristic single negative peak around 200 nm in its CD spectrum. However, in the presence of membrane-mimetic agents like 50% trifluoroethanol (TFE) or 30 mM sodium dodecyl sulfate (B86663) (SDS), the peptide undergoes a significant conformational change to a predominantly α-helical structure. This helical conformation is characterized by two negative peaks at approximately 208 and 222 nm and a positive peak around 192 nm.[1]
| Environment | Predicted Secondary Structure | Key CD Spectral Features |
| 10 mM Phosphate-Buffered Saline (PBS), pH 7.2 | Random Coil | Single negative peak at ~200 nm |
| 50% Trifluoroethanol (TFE) | α-Helix | Two negative peaks at ~208 nm and ~222 nm; one positive peak at ~192 nm |
| 30 mM Sodium Dodecyl Sulfate (SDS) Micelles | α-Helix | Two negative peaks at ~208 nm and ~222 nm; one positive peak at ~192 nm |
Helical Wheel Projection
Helical wheel projections of this compound in its α-helical state reveal an amphipathic structure. The hydrophobic amino acid residues are localized to one face of the helix, while the hydrophilic residues are situated on the opposite face.[1][2][3] This amphipathicity is a hallmark of many membrane-active AMPs and is crucial for their interaction with and disruption of bacterial cell membranes.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound's secondary structure.
Peptide Synthesis and Purification
This compound is commercially synthesized using a standard Fmoc-based solid-phase peptide synthesis protocol. The identity of the synthesized peptide is confirmed using mass spectrometry, and its purity, typically greater than 95%, is verified by reverse-phase high-performance liquid chromatography (RP-HPLC).[3]
Circular Dichroism (CD) Spectroscopy
-
Instrumentation : CD spectroscopy is performed using a Chirascan spectropolarimeter.
-
Sample Preparation : The synthesized this compound peptide is dissolved to a final concentration of 150 μM in various solvents to simulate different environments:
-
Data Acquisition : CD spectra are typically recorded from 190 to 260 nm. The resulting data, measured in millidegrees, is converted to mean residue ellipticity.
Visualizing the Science: Workflows and Mechanisms
Experimental Workflow for Secondary Structure Determination
The following diagram illustrates the typical experimental workflow employed to predict and confirm the secondary structure of this compound.
References
Temporin-GHc: A Technical Guide to its Physical, Chemical, and Biological Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Temporin-GHc is a short, cationic antimicrobial peptide originally isolated from the skin secretions of the frog Hylarana guentheri.[1] As a member of the temporin family, it exhibits a broad spectrum of antimicrobial activity. This technical guide provides a comprehensive overview of the known physical, chemical, and biological properties of this compound. It includes a summary of its physicochemical characteristics, antimicrobial efficacy, and available data on its stability. Detailed experimental protocols for key biological assays are provided to facilitate further research and development. Additionally, this guide explores potential mechanisms of action, including relevant signaling pathways that may be involved in its biological activity, based on studies of closely related temporin peptides. All quantitative data are presented in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams.
Physicochemical Properties
This compound is a 13-residue peptide with a specific amino acid sequence that contributes to its amphipathic nature, a key characteristic for its interaction with microbial membranes.[1] Its fundamental physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Amino Acid Sequence | FLPLLFGAISHLL | [2] |
| Molecular Formula | C73H113N15O15 | [2] |
| Molecular Weight | 1439.8 g/mol | [2] |
| Structure | Assumes a random coil conformation in aqueous solutions and transitions to an α-helical structure in membrane-mimicking environments.[1] |
Biological Activity
Antimicrobial and Antibiofilm Activity
This compound has demonstrated significant activity against various pathogenic microorganisms, with a notable efficacy against the cariogenic bacterium Streptococcus mutans.[1] Its minimum inhibitory concentrations (MIC) against a selection of microbes are detailed below.
| Microorganism | Strain | MIC (μM) | Reference |
| Staphylococcus aureus | - | 12.9 | [3] |
| Streptococcus mutans | - | 6.3 (MBIC50) | [1] |
| Escherichia coli | D31 | - | [3] |
| Monilia albican | - | - | [3] |
Note: MBIC50 refers to the minimum biofilm inhibitory concentration 50.
This compound not only inhibits the growth of planktonic bacteria but also demonstrates efficacy against bacterial biofilms. Studies have shown that it can impede the initial attachment of S. mutans and disrupt pre-formed biofilms.[1]
Anticancer Activity
Hemolytic Activity
A crucial aspect of developing antimicrobial peptides for therapeutic use is their selectivity towards microbial cells over host cells. The hemolytic activity of this compound has been evaluated to assess its toxicity to red blood cells. In the presence of human erythrocytes, this compound exhibited selectivity toward S. mutans, and no significant cytotoxicity towards human oral epithelial cells was observed at a concentration of 200 μM.[7]
Stability
The stability of this compound has been assessed under various conditions, indicating its robust nature. It retains its antibacterial activity after being subjected to a range of temperatures (40-100°C), pH levels (2-10), and NaCl concentrations.[1]
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the biological activity of this compound.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is determined using the broth microdilution method.[1][8]
Materials:
-
Test peptide (this compound)
-
Bacterial strains (e.g., S. aureus, S. mutans)
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Sterile 96-well polypropylene (B1209903) microtiter plates
-
Spectrophotometer or microplate reader
Protocol:
-
Preparation of Bacterial Inoculum: A single colony of the test bacterium is inoculated into broth and incubated until it reaches the logarithmic growth phase. The bacterial suspension is then diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[1]
-
Peptide Dilution: A stock solution of this compound is prepared and serially diluted in the appropriate broth in the wells of a 96-well plate.
-
Inoculation: The diluted bacterial suspension is added to each well containing the peptide dilutions.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.[8]
-
MIC Determination: The MIC is defined as the lowest concentration of the peptide that results in no visible growth of the bacteria.[1]
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay used to assess the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9]
Materials:
-
Human cancer cell lines (e.g., MDA-MB-231, A549)
-
This compound
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (B87167) (DMSO) or other solubilizing agent
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Peptide Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound.
-
Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plate is incubated for an additional 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[9]
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is calculated as a percentage relative to untreated control cells.
Hemolytic Activity Assay
This assay measures the ability of a peptide to lyse red blood cells.[2]
Materials:
-
Freshly collected human or animal red blood cells (RBCs)
-
Phosphate-buffered saline (PBS)
-
This compound
-
Triton X-100 (positive control for 100% hemolysis)
-
96-well plates
-
Centrifuge
-
Spectrophotometer
Protocol:
-
RBC Preparation: RBCs are washed multiple times with PBS by centrifugation and resuspension to remove plasma and other components. A final suspension of RBCs (e.g., 2% v/v) is prepared in PBS.
-
Peptide Incubation: Various concentrations of this compound are incubated with the RBC suspension in a 96-well plate for a specified time (e.g., 1 hour) at 37°C.[2]
-
Centrifugation: The plate is centrifuged to pellet the intact RBCs.
-
Hemoglobin Measurement: The supernatant, containing hemoglobin released from lysed cells, is transferred to a new plate. The absorbance of the supernatant is measured at a wavelength corresponding to hemoglobin (e.g., 540 nm).
-
Calculation: The percentage of hemolysis is calculated relative to the positive control (Triton X-100) and the negative control (PBS).
Potential Mechanisms of Action
Antimicrobial Mechanism
The primary antimicrobial mechanism of this compound is believed to be the disruption of the bacterial cell membrane.[1] Its amphipathic α-helical structure allows it to preferentially interact with the negatively charged components of microbial membranes, leading to pore formation, increased membrane permeability, and ultimately cell death.[1]
Anticancer Mechanisms: Potential Signaling Pathways
Based on studies of related temporins, two primary signaling pathways are proposed to be involved in their anticancer effects.
Temporin-GHb has been shown to induce apoptosis in cancer cells through the intrinsic mitochondrial pathway.[4] This process involves the disruption of the mitochondrial membrane potential, leading to the release of pro-apoptotic factors and the activation of caspases.
The Wnt signaling pathway is crucial for cell proliferation and differentiation, and its dysregulation is often implicated in cancer. A derivative of Temporin-GHa, Temporin-GHaK, has been found to exert its anticancer effects by inhibiting the Wnt signaling pathway.[5][6]
Conclusion
This compound is a promising antimicrobial peptide with a well-defined primary structure and potent activity against a range of microorganisms, including clinically relevant strains. Its stability under various conditions enhances its potential as a therapeutic agent. While further research is needed to fully elucidate its anticancer properties and specific mechanisms of action, studies on related temporins suggest that it may induce apoptosis through the mitochondrial pathway and/or modulate key signaling pathways such as the Wnt pathway. The detailed protocols provided in this guide are intended to support and standardize future investigations into the therapeutic potential of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Temporin-GHb of Hylarana guentheri induces apoptosis by the mitochondrial pathway in MDA-MB-231 cells : Temporin-GHb induces MDA-MB-231 cell apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Temporin-GHaK Exhibits Antineoplastic Activity against Human Lung Adenocarcinoma by Inhibiting the Wnt Signaling Pathway through miRNA-4516 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Temporin-GHaK Exhibits Antineoplastic Activity against Human Lung Adenocarcinoma by Inhibiting the Wnt Signaling Pathway through miRNA-4516 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 3.3. Minimum Inhibitory Concentration (MIC) of Antimicrobial Peptides (AMPs) [bio-protocol.org]
- 9. merckmillipore.com [merckmillipore.com]
The Multifaceted World of Temporins: A Technical Guide to Their Biological Functions in Amphibians
For Researchers, Scientists, and Drug Development Professionals
Abstract
Temporins, a family of small, cationic, and amphipathic peptides first discovered in the skin secretions of the European red frog Rana temporaria, represent a vital component of the amphibian innate immune system.[1][2][3] These peptides, typically 8 to 17 amino acids in length, exhibit a broad spectrum of biological activities, making them a subject of intense research for their potential therapeutic applications.[1][2] This technical guide provides an in-depth exploration of the core biological functions of temporins, with a focus on their antimicrobial, anticancer, and immunomodulatory properties. Detailed methodologies of key experimental protocols are provided, alongside a quantitative summary of their biological potency and visual representations of their mechanisms of action.
Introduction: The Temporin Peptide Family
Temporins are a diverse group of antimicrobial peptides (AMPs) characterized by their relatively short length and a net positive charge, typically ranging from +2 to +3 at physiological pH.[4][5] They are synthesized in the granular glands of the frog's skin and secreted in response to stress or injury, forming a primary chemical defense barrier against invading pathogens.[6] The primary structure of temporins is notable for a high content of hydrophobic residues and the presence of a C-terminal amidation, which is crucial for their biological activity.[4][7] In aqueous environments, temporins are generally unstructured but adopt an α-helical conformation upon interacting with biological membranes, a key step in their mechanism of action.[1][8][9]
Core Biological Functions
The biological activities of temporins are multifaceted, extending beyond simple antimicrobial action. They are increasingly recognized for their potential in anticancer therapy and their ability to modulate the host immune response.
Antimicrobial Activity
Temporins are predominantly active against Gram-positive bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus species.[1][2] Their activity against Gram-negative bacteria is generally more limited, though some temporins, like temporin L, and synergistic combinations of different temporins have shown efficacy.[1] The primary mechanism of antimicrobial action involves the disruption of the bacterial cell membrane.[1][10]
Mechanism of Action:
-
Electrostatic Attraction: The cationic nature of temporins facilitates their initial binding to the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.[1]
-
Membrane Insertion and Pore Formation: Upon binding, temporins adopt an α-helical structure and insert into the lipid bilayer.[8][9] This insertion disrupts the membrane integrity, leading to the formation of pores or channels. The "carpet-like" mechanism has also been proposed, where the peptides accumulate on the membrane surface, causing destabilization and eventual collapse.[1]
-
Cell Lysis: The disruption of the membrane leads to the leakage of essential intracellular contents, such as ions and metabolites, ultimately resulting in bacterial cell death.[10][11]
Table 1: Antimicrobial Activity of Selected Temporins
| Peptide | Target Organism | MIC (µM) | Reference |
| Temporin A | Staphylococcus aureus | 3.1 - 12.5 | [1][2] |
| Bacillus megaterium | 3.1 | [1] | |
| Enterococcus faecium (VRE) | 6.2 | [1] | |
| Temporin B | Staphylococcus aureus | 5 - 10 | [1] |
| Streptococcus pyogenes | 10 | [1] | |
| Candida albicans | 25 | [1] | |
| Temporin G | Staphylococcus aureus (MRSA) | 3.1 - 6.2 | [1] |
| Acinetobacter baumannii | 6.2 | [1] | |
| Stenotrophomonas maltophilia | 1.6 | [1] | |
| Temporin L | Bacillus cereus | 8 | [11] |
| Escherichia coli | 16 - 32 | [1] | |
| Pseudomonas aeruginosa | >128 | [1] | |
| Temporin-1CEa | Staphylococcus aureus | 12.5 | [1] |
| Bacillus subtilis | 6.25 | [1] | |
| Temporin-SHf | Staphylococcus aureus | 12.5 | [12] |
| Escherichia coli | 50 | [12] |
Anticancer Activity
Several temporins have demonstrated cytotoxic activity against a range of human cancer cell lines, while exhibiting lower toxicity towards normal cells.[13][14][15] This selectivity is attributed to differences in the membrane composition of cancer cells, which often have a higher content of negatively charged phospholipids, such as phosphatidylserine, on their outer leaflet.[1][16]
Mechanism of Action: The anticancer mechanism of temporins involves both membrane disruption and the induction of apoptosis through intracellular pathways.
-
Membrane Disruption: Similar to their antimicrobial action, temporins can directly disrupt the plasma membrane of cancer cells, leading to rapid cell lysis.[13][17] This is characterized by increased membrane permeability and depolarization of the transmembrane potential.[13]
-
Mitochondrial Targeting and Apoptosis Induction: At lower concentrations, temporins can be internalized by cancer cells and target the mitochondria.[1][13][15] This leads to the collapse of the mitochondrial membrane potential, overproduction of reactive oxygen species (ROS), and the release of intracellular calcium.[13][15][17] These events trigger the intrinsic pathway of apoptosis, a form of programmed cell death.[14]
Table 2: Anticancer Activity of Selected Temporins
| Peptide | Cancer Cell Line | IC50 (µM) | Reference |
| Temporin A | A549 (Lung) | ~50-100 | [16] |
| Calu-3 (Lung) | ~50-100 | [16] | |
| Temporin-1CEa | Bcap-37 (Breast) | ~25 | [1] |
| MCF-7 (Breast) | 27.72 | [1] | |
| A375 (Melanoma) | ~30-60 | [1] | |
| Temporin-SHa | MCF-7 (Breast) | 14.5 | [18] |
| HeLa (Cervical) | ~20 | [18] | |
| Temporin-PKE-3K | HCT-116 (Colon) | 4.8 | [7] |
| MCF-7 (Breast) | 3.2 | [7] |
Immunomodulatory Effects
Beyond their direct cytotoxic activities, temporins can also modulate the host immune response.[2] This function is crucial for coordinating the defense against pathogens and may have implications for the treatment of inflammatory diseases.
Mechanism of Action: Temporins can influence the production of cytokines and other signaling molecules involved in inflammation. For example, temporin-1CEa has been shown to downregulate the MyD88-dependent signaling pathway, which is a key pathway in the inflammatory response triggered by bacterial components like LPS.[1][2] This leads to a reduction in the release of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6).[1][2]
Experimental Protocols
This section outlines the detailed methodologies for key experiments used to characterize the biological functions of temporins.
Antimicrobial Susceptibility Testing: Broth Microdilution Assay for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of a temporin against a specific microorganism.[19][20]
Materials:
-
Temporin peptide stock solution (e.g., in sterile water or 0.01% acetic acid)
-
Bacterial strain of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable growth medium
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Bacterial Inoculum Preparation: Culture the bacterial strain overnight on an appropriate agar (B569324) plate. Inoculate a single colony into broth and grow to the mid-logarithmic phase. Adjust the bacterial suspension to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test medium.
-
Peptide Dilution Series: Prepare a two-fold serial dilution of the temporin peptide in the growth medium directly in the 96-well plate. The final volume in each well should be 50 µL.
-
Inoculation: Add 50 µL of the prepared bacterial inoculum to each well containing the peptide dilutions, resulting in a final volume of 100 µL.
-
Controls: Include a positive control (bacteria in medium without peptide) and a negative control (medium only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
Cytotoxicity Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of compounds against cancer cell lines.[13][21]
Materials:
-
Human cancer cell line and a normal (non-cancerous) cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Temporin peptide stock solution
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile 96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a density of approximately 1 x 10^4 cells per well and incubate for 24 hours to allow for attachment.
-
Peptide Treatment: Remove the medium and add fresh medium containing various concentrations of the temporin peptide.
-
Incubation: Incubate the cells with the peptide for a specified period (e.g., 1, 24, or 48 hours).
-
MTT Addition: Remove the peptide-containing medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of peptide that inhibits 50% of cell growth) is determined from the dose-response curve.
Immunomodulatory Assay: Nitric Oxide (NO) and Cytokine Production in Macrophages
This protocol assesses the ability of temporins to modulate the production of nitric oxide (NO) and cytokines by macrophages, often in the presence of an inflammatory stimulus like LPS.[22][23]
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
Temporin peptide stock solution
-
Griess Reagent for NO determination
-
ELISA kits for specific cytokines (e.g., TNF-α, IL-6)
-
Sterile 24-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 24-well plate and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of the temporin peptide for 1-2 hours. Then, stimulate the cells with LPS (e.g., 1 µg/mL).
-
Incubation: Incubate the cells for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatants for analysis.
-
Nitric Oxide Measurement: Mix 50 µL of the supernatant with 50 µL of Griess Reagent in a 96-well plate. Measure the absorbance at 540 nm. A standard curve of sodium nitrite (B80452) is used for quantification.
-
Cytokine Measurement: Quantify the levels of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to temporin function.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of temporins.
Caption: Dual anticancer mechanism of temporins involving membrane disruption and apoptosis.
Caption: Immunomodulatory action of temporin-1CEa via inhibition of the MyD88 pathway.
Conclusion and Future Perspectives
Temporins represent a remarkable class of multifunctional peptides with significant potential for therapeutic development. Their potent antimicrobial activity against resistant pathogens, selective cytotoxicity towards cancer cells, and ability to modulate the immune response make them attractive candidates for novel drug design. Structure-activity relationship studies have shown that modifications to their charge, hydrophobicity, and helical content can enhance their efficacy and selectivity.[1][24][25][26] Future research will likely focus on the development of synthetic temporin analogues with improved stability, reduced toxicity, and enhanced target specificity. The synergistic effects of temporins with conventional antibiotics and other peptides also present a promising avenue for combating infectious diseases and cancer. As our understanding of their intricate mechanisms of action deepens, temporins will undoubtedly continue to be a valuable source of inspiration for the next generation of therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. Temporins: Multifunctional Peptides from Frog Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure and Formation Mechanism of Antimicrobial Peptides Temporin B- and L-Induced Tubular Membrane Protrusion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a Novel Antimicrobial Peptide, Temporin-PKE, from the Skin Secretion of Pelophylax kl. esculentus, and Evaluation of Its Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 5. First-in-Class Cyclic Temporin L Analogue: Design, Synthesis, and Antimicrobial Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Perspectives in the Antimicrobial Activity of the Amphibian Temporin B: Peptide Analogs Are Effective Inhibitors of Candida albicans Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. New insight into the mechanism of action of the temporin antimicrobial peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure-function relationships of temporins, small antimicrobial peptides from amphibian skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Anticancer mechanisms of temporin-1CEa, an amphipathic α-helical antimicrobial peptide, in Bcap-37 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antimicrobial and antitumor properties of anuran peptide temporin-SHf induce apoptosis in A549 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. [PDF] Rapid Cytotoxicity of Antimicrobial Peptide Tempoprin-1CEa in Breast Cancer Cells through Membrane Destruction and Intracellular Calcium Mechanism | Semantic Scholar [semanticscholar.org]
- 18. researchgate.net [researchgate.net]
- 19. Antimicrobial Susceptibility Testing of Antimicrobial Peptides to Better Predict Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Antimicrobial Susceptibility Testing of Antimicrobial Peptides to Better Predict Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 22. mdpi.com [mdpi.com]
- 23. Plant-Derived Proteins and Peptides as Potential Immunomodulators - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Membrane mechanism of temporin-1CEc, an antimicrobial peptide isolated from the skin secretions of Rana chensinensis, and its systemic analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Structure-activity relationship, conformational and biological studies of temporin L analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis and Purification of Temporin-GHc
For Researchers, Scientists, and Drug Development Professionals
Introduction
Temporin-GHc is a 13-residue antimicrobial peptide (AMP) originally identified in the frog Hylarana guentheri.[1] It belongs to the temporin family of peptides, which are characterized by their relatively short length and potent antimicrobial activity.[1][2] this compound has demonstrated broad-spectrum antibacterial activity, making it a person of interest for the development of novel anti-infective agents.[2][3] These application notes provide detailed protocols for the chemical synthesis and subsequent purification of this compound for research and development purposes.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Amino Acid Sequence | FLQHIIGALTHIF | [1] |
| Molecular Formula | C74H112N18O16 | [4] |
| Molar Mass | 1509.79 g/mol | [4] |
| Length | 13 amino acids | [1][2] |
| Purity (after purification) | >95% |
Synthesis and Purification Workflow
The overall workflow for obtaining pure this compound involves solid-phase peptide synthesis followed by cleavage from the resin and purification using reverse-phase high-performance liquid chromatography (RP-HPLC).
Experimental Protocols
Protocol 1: Fmoc-Based Solid-Phase Peptide Synthesis of this compound
This protocol outlines the manual synthesis of this compound on a Rink Amide resin to yield a C-terminally amidated peptide.
Materials:
-
Rink Amide MBHA resin (0.5-1.0 mmol/g loading)
-
Fmoc-protected amino acids (Fmoc-Phe-OH, Fmoc-Leu-OH, Fmoc-Gln(Trt)-OH, Fmoc-His(Trt)-OH, Fmoc-Ile-OH, Fmoc-Gly-OH, Fmoc-Ala-OH, Fmoc-Thr(tBu)-OH)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT)
-
Diethyl ether (cold)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling (performed for each amino acid in the sequence H-Phe-Leu-Gln-His-Ile-Ile-Gly-Ala-Leu-Thr-His-Ile-Phe-NH2):
-
Dissolve 4 equivalents of the Fmoc-amino acid and 4 equivalents of OxymaPure® in DMF.
-
Add 4 equivalents of DIC to the amino acid solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete reaction), repeat the coupling step.
-
Wash the resin with DMF (3 times) and DCM (3 times).
-
-
Final Fmoc Deprotection: After the final amino acid coupling, perform the Fmoc deprotection as described in step 2.
-
Resin Washing and Drying: Wash the peptide-resin with DMF, DCM, and finally methanol, then dry under vacuum.
Protocol 2: Cleavage and Deprotection
This protocol describes the cleavage of the synthesized peptide from the resin and the removal of side-chain protecting groups.
Materials:
-
Peptide-resin from Protocol 1
-
Cleavage Cocktail: 94% TFA, 2.5% TIS, 2.5% H2O, 1% DTT (v/v/v/w)
-
Cold diethyl ether
Procedure:
-
Add the cleavage cocktail to the dried peptide-resin (10 mL per gram of resin).
-
Incubate the mixture for 3 hours at room temperature with occasional swirling.
-
Filter the resin and collect the filtrate containing the peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Precipitate the crude peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.
-
Dry the crude peptide pellet under a stream of nitrogen.
Protocol 3: Purification by Reverse-Phase HPLC (RP-HPLC)
This protocol details the purification of the crude this compound peptide.
Instrumentation and Materials:
-
Preparative RP-HPLC system with a UV detector
-
C18 column (e.g., 10 µm particle size, 250 x 22 mm)
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
-
Crude this compound, dissolved in a minimal amount of Solvent A
Procedure:
-
Equilibrate the C18 column with 95% Solvent A and 5% Solvent B.
-
Inject the dissolved crude peptide onto the column.
-
Elute the peptide using a linear gradient of 5% to 65% Solvent B over 60 minutes at a flow rate of 10 mL/min.
-
Monitor the elution at 220 nm and 280 nm.
-
Collect fractions corresponding to the major peak.
-
Analyze the purity of the collected fractions using analytical RP-HPLC.
-
Pool the fractions with >95% purity and lyophilize to obtain the pure this compound as a white powder.
Mechanism of Action
This compound, like many other antimicrobial peptides, is thought to exert its antibacterial effect by disrupting the bacterial cell membrane. Its amphipathic α-helical structure allows it to preferentially interact with and insert into the negatively charged bacterial membranes, leading to pore formation, membrane depolarization, and ultimately cell death.[2]
Quality Control
The identity and purity of the synthesized this compound should be confirmed by mass spectrometry and analytical RP-HPLC.
-
Mass Spectrometry: The observed molecular weight should match the theoretical mass of 1509.79 Da.
-
Analytical RP-HPLC: A single, sharp peak should be observed, with an integrated area indicating >95% purity.
Disclaimer
These protocols are intended for guidance and may require optimization based on the specific laboratory conditions, reagents, and instrumentation used. Standard laboratory safety procedures should be followed at all times.
References
- 1. Temporins: Multifunctional Peptides from Frog Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial and Antibiofilm Activity of this compound and Temporin-GHd Against Cariogenic Bacteria, Streptococcus mutans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Antibacterial and Antibiofilm Activity of this compound and Temporin-GHd Against Cariogenic Bacteria, Streptococcus mutans [frontiersin.org]
- 4. This compound [chembk.com]
Application Notes and Protocols for Minimum Bactericidal Concentration (MBC) Assay of Temporin-GHc
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the Minimum Bactericidal Concentration (MBC) of the antimicrobial peptide Temporin-GHc. The MBC is a critical parameter in antimicrobial drug development, defining the lowest concentration of an agent required to kill 99.9% of a bacterial inoculum.[1][2][3] This information is essential for evaluating the bactericidal potential of new antimicrobial candidates like this compound.
Principle of the MBC Assay
The MBC test is a quantitative method that follows the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[2][3][4] The MBC is determined by subculturing the bacterial suspensions from the MIC assay wells that show no visible growth onto an antibiotic-free agar (B569324) medium.[3][4][5] After incubation, the number of surviving colony-forming units (CFU) is counted. The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.[1][3][4] For an antimicrobial agent to be considered bactericidal, its MBC is typically no more than four times its MIC.[1][3]
This compound is an antimicrobial peptide that exerts its bactericidal action primarily by permeabilizing the bacterial cell membrane, leading to the leakage of cellular contents and cell death.[6][7] The MBC assay is therefore a direct measure of this lethal activity.
Data Presentation: MBC of this compound and Derivatives
The following table summarizes the reported Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for this compound and related peptides against various bacterial strains.
| Peptide | Bacterial Strain | MIC (µM) | MBC (µM) | Reference |
| This compound | Streptococcus mutans | >50 | >50 | [8] |
| Temporin-GHd | Streptococcus mutans | 26 | 26 | [8] |
| GHa | Staphylococcus aureus | 12.5 | 25 | [9] |
| GHa4R | Staphylococcus aureus | 6.2 | 6.2 | [9] |
Experimental Protocols
I. Materials and Reagents
-
This compound (lyophilized powder)
-
Bacterial strains (e.g., Staphylococcus aureus, Streptococcus mutans)
-
Mueller-Hinton Agar (MHA)
-
Sterile 96-well polypropylene (B1209903) microtiter plates[11]
-
Sterile polypropylene microcentrifuge tubes[11]
-
0.01% acetic acid with 0.2% bovine serum albumin (BSA) (for peptide dilution)[11]
-
Sterile petri dishes
-
Spectrophotometer
-
Incubator (37°C)
-
Micropipettes and sterile tips
II. Experimental Workflow Diagram
Caption: Workflow for the Minimum Bactericidal Concentration (MBC) assay.
III. Step-by-Step Protocol
A. Preparation of Bacterial Inoculum
-
From a fresh culture plate, inoculate a single colony of the test bacterium into a tube containing 5 mL of Mueller-Hinton Broth (MHB).
-
Incubate the broth culture at 37°C overnight with agitation.
-
Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 2–7 x 10⁵ CFU/mL.[11] The turbidity can be adjusted to a 0.5 McFarland standard before final dilution.
B. Preparation of this compound Dilutions
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or 0.01% acetic acid).
-
Perform serial two-fold dilutions of the peptide in 0.01% acetic acid containing 0.2% BSA to prevent the peptide from adhering to plastic surfaces.[11] The concentrations should span a range that includes the expected MIC.
C. MIC Determination (Broth Microdilution)
-
In a 96-well polypropylene microtiter plate, add 100 µL of the bacterial suspension to each well.[11]
-
Add 11 µL of the 10x concentrated peptide dilutions to the corresponding wells.[11]
-
Include a positive control (bacteria without peptide) and a negative control (MHB without bacteria).[2]
-
Incubate the plate at 37°C for 18-24 hours.[11]
-
After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[2][4]
D. MBC Determination
-
From the wells corresponding to the MIC and at least two higher concentrations showing no growth, take a 10 µL aliquot.[6][10]
-
Spread the aliquot onto a Mueller-Hinton Agar (MHA) plate.
-
Incubate the MHA plates at 37°C for 18-24 hours.[6]
-
Following incubation, count the number of colonies (CFU) on each plate.
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.[3][4]
IV. Mechanism of Action of this compound
The primary mechanism of action for this compound and other antimicrobial peptides is the disruption of the bacterial cell membrane. This process is generally understood to occur in a series of steps.
Caption: Generalized mechanism of action for this compound.
Temporins, being cationic peptides, are initially attracted to the negatively charged components of the bacterial membrane.[6] They then insert into the lipid bilayer, causing membrane permeabilization and the formation of pores or channels.[6] This disruption leads to the leakage of essential ions and cellular contents, ultimately resulting in bacterial cell death.[7][8] Assays to confirm this mechanism include measuring the leakage of nucleic acids (by absorbance at 260 nm) from treated bacteria.[8]
References
- 1. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 2. microbe-investigations.com [microbe-investigations.com]
- 3. Minimum bactericidal concentration - Wikipedia [en.wikipedia.org]
- 4. bmglabtech.com [bmglabtech.com]
- 5. how to determine MBC and MFC nu broth microdilution method | Filo [askfilo.com]
- 6. Four temporin-derived peptides exhibit antimicrobial and antibiofilm activities against methicillin-resistant Staphylococcus aureus : Anti-MRSA peptides derived from temporin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antibacterial and Antibiofilm Activity of this compound and Temporin-GHd Against Cariogenic Bacteria, Streptococcus mutans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Temporin Derived Peptide Showing Antibacterial and Antibiofilm Activities against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. microchemlab.com [microchemlab.com]
- 11. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
Application Notes and Protocols: Time-Kill Kinetics Assay for Temporin-GHc
For Researchers, Scientists, and Drug Development Professionals
Introduction
Temporin-GHc is a member of the temporin family of antimicrobial peptides (AMPs), which are naturally occurring defense molecules found in various amphibians.[1][2] These peptides are of significant interest in the development of new antimicrobial agents due to their broad-spectrum activity and unique mechanisms of action. This compound, produced by the frog Hylarana guentheri, has demonstrated antibacterial and antibiofilm activities, particularly against cariogenic bacteria like Streptococcus mutans.[3][4] The primary mechanism of action for this compound involves the disruption of bacterial cell membrane integrity, leading to leakage of intracellular contents and cell death.[4]
The time-kill kinetics assay is a crucial in vitro method used to evaluate the pharmacodynamic properties of an antimicrobial agent.[5][6] It provides detailed information on the rate and extent of bacterial killing over time, which helps in classifying an agent as bactericidal or bacteriostatic.[5][7] This information is vital for preclinical assessment and for understanding the potential therapeutic efficacy of a novel antimicrobial candidate like this compound. A bactericidal effect is generally defined as a ≥ 3-log10 (99.9%) reduction in the colony-forming units per milliliter (CFU/mL) compared to the initial inoculum.[5][7]
These application notes provide a detailed protocol for performing a time-kill kinetics assay to assess the bactericidal activity of this compound.
Data Presentation
The following table summarizes the key quantitative parameters for a time-kill kinetics assay of this compound against Streptococcus mutans.
| Parameter | Value/Range | Reference |
| Test Organism | Streptococcus mutans (e.g., UA159) | [3] |
| Growth Medium | Brain Heart Infusion (BHI) Broth | [3] |
| Initial Inoculum Concentration | 2 x 10^6 CFU/mL | [3] |
| This compound Concentrations | 0.5x, 1x, and 2x Minimum Inhibitory Concentration (MIC) | [3] |
| Sampling Time Points | 0, 30, 60, 90, 120, and 180 minutes | [3] |
| Incubation Temperature | 37°C | [3] |
| Incubation Conditions | Anaerobic | [3] |
| Control Groups | Growth Control (no peptide), Vehicle Control (peptide solvent) | [5] |
Experimental Protocol
This protocol is adapted from studies on this compound and follows general guidelines for time-kill assays.[3][5][6]
1. Materials
-
This compound (lyophilized powder)
-
Streptococcus mutans strain (e.g., UA159)
-
Brain Heart Infusion (BHI) agar (B569324) and broth
-
Phosphate-buffered saline (PBS), sterile
-
Sterile microcentrifuge tubes
-
Sterile serological pipettes and pipette tips
-
Spectrophotometer
-
Incubator (37°C, anaerobic conditions)
-
Spiral plater or manual plating supplies
-
Colony counter
2. Preliminary Step: MIC Determination
Before conducting the time-kill assay, the Minimum Inhibitory Concentration (MIC) of this compound against the specific S. mutans strain must be determined using a standardized method, such as the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.[7]
3. Inoculum Preparation
-
From a fresh BHI agar plate (18-24 hours culture), select 3-5 isolated colonies of S. mutans.
-
Inoculate the colonies into a tube containing 5 mL of BHI broth.
-
Incubate the culture at 37°C under anaerobic conditions until it reaches the logarithmic phase of growth, which typically corresponds to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute this bacterial suspension in fresh, pre-warmed BHI broth to achieve a final starting inoculum of approximately 2 x 10^6 CFU/mL for the assay.[3]
4. Peptide Preparation
-
Prepare a stock solution of this compound in sterile PBS.
-
Perform two-fold serial dilutions of the stock solution to prepare working concentrations that will result in final assay concentrations of 0.5x, 1x, and 2x the predetermined MIC.
5. Time-Kill Assay Procedure
-
Set up a series of sterile microcentrifuge tubes for each this compound concentration and control group.
-
Add equal volumes of the diluted bacterial suspension (approximately 2 x 10^6 CFU/mL) and the corresponding this compound working solution to each tube.[3]
-
For the growth control, add an equal volume of the bacterial suspension and sterile BHI broth (or PBS, depending on the peptide solvent).
-
Incubate all tubes at 37°C under anaerobic conditions.[3]
-
At the specified time points (0, 30, 60, 90, 120, and 180 minutes), withdraw an aliquot (e.g., 100 µL) from each tube.[3] The 0-minute time point should be taken immediately after adding the peptide.
-
Perform serial 10-fold dilutions of the collected aliquots in sterile PBS to ensure a countable number of colonies on the agar plates (typically aiming for 30-300 colonies).
-
Plate a specific volume (e.g., 20 µL or 100 µL) of each dilution onto BHI agar plates.[4]
-
Incubate the plates at 37°C under anaerobic conditions for 18-24 hours, or until colonies are clearly visible.[4]
6. Data Analysis
-
Count the number of colonies on the plates for each time point and concentration.
-
Calculate the CFU/mL for each sample using the formula: CFU/mL = (Number of colonies x Dilution factor) / Volume plated (in mL)
-
Transform the CFU/mL values to log10 CFU/mL.
-
Plot the log10 CFU/mL against time (in hours or minutes) for each concentration of this compound and the growth control.
-
Evaluate the results: A ≥ 3-log10 reduction in CFU/mL compared to the initial inoculum is considered bactericidal.[5] A < 3-log10 reduction is considered bacteriostatic.
Visualization
Caption: Workflow for the time-kill kinetics assay of this compound.
References
- 1. Four temporin-derived peptides exhibit antimicrobial and antibiofilm activities against methicillin-resistant Staphylococcus aureus : Anti-MRSA peptides derived from temporin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antibacterial and Antibiofilm Activity of this compound and Temporin-GHd Against Cariogenic Bacteria, Streptococcus mutans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. emerypharma.com [emerypharma.com]
- 6. Time Kill Assay | PDF | Antimicrobial | Assay [scribd.com]
- 7. benchchem.com [benchchem.com]
Assessing the Antibiofilm Activity of Temporin-GHc: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the antimicrobial peptide Temporin-GHc, with a specific focus on its potent antibiofilm activities. This document includes quantitative data on its efficacy, detailed protocols for key experimental assays, and visual representations of experimental workflows and mechanisms of action.
Introduction to this compound
This compound is a naturally occurring antimicrobial peptide isolated from the skin secretions of the frog Hylarana guentheri. It belongs to the temporin family, which is characterized by a relatively short length and a cationic nature. This compound has demonstrated broad-spectrum antimicrobial activity against various pathogens. Of particular interest to drug development professionals is its efficacy in preventing the formation of and eradicating established bacterial biofilms, which are notoriously resistant to conventional antibiotics.
Quantitative Assessment of Antibiofilm Activity
The antibiofilm efficacy of this compound has been quantified against several microbial species. The following tables summarize the key findings from published studies, providing a clear comparison of its activity.
Table 1: Activity of this compound against Streptococcus mutans Biofilms[1][2]
| Parameter | Value (µM) | Description |
| Minimum Inhibitory Concentration (MIC) | 12.6 | Lowest concentration to inhibit visible planktonic growth. |
| Minimum Biofilm Inhibitory Concentration (MBIC₅₀) | 6.3 | Concentration required to inhibit 50% of biofilm formation. |
| Minimum Biofilm Eradication Concentration (MBRC₅₀) | 25.0 | Concentration required to eradicate 50% of a 12-hour pre-formed biofilm. |
Table 2: Inhibition of S. mutans Biofilm Formation and Eradication of Pre-formed Biofilms by this compound[1][2]
| Treatment Stage | This compound Concentration | Inhibition/Reduction Rate |
| Initial Attachment (Biofilm Formation) | 0.5 x MIC | 50-60% Inhibition |
| 12-hour Pre-formed Biofilm | 1 x MIC | ~38% Reduction |
| 12-hour Pre-formed Biofilm | 2 x MIC | 60-65% Reduction |
| 24-hour Pre-formed Biofilm | 1 x MIC | 10-18% Destruction |
Table 3: Effect of this compound on Extracellular Polysaccharide (EPS) Production in S. mutans[1][2]
| EPS Type | This compound Concentration | Inhibition Rate |
| Water-Soluble EPS | 0.25 x MIC | 39% |
| Water-Soluble EPS | 0.5 x MIC | 52% |
| Water-Insoluble EPS | 0.25 x MIC | 11% |
| Water-Insoluble EPS | 0.5 x MIC | 19% |
Mechanism of Antibiofilm Action
This compound exerts its antibiofilm activity through a multi-faceted approach. It not only kills planktonic bacteria, preventing initial attachment, but also disrupts the integrity of the biofilm matrix and affects gene expression related to biofilm maintenance.
A key mechanism against S. mutans involves the downregulation of genes responsible for producing glucosyltransferases (gtfB, gtfC, and gtfD).[1] These enzymes are crucial for the synthesis of extracellular polysaccharides (EPS), which form the structural scaffold of the biofilm. By inhibiting EPS production, this compound weakens the biofilm matrix, making it more susceptible to clearance.[1][2]
Caption: this compound downregulates key genes in S. mutans, reducing biofilm integrity.
Experimental Protocols
Detailed methodologies for assessing the antibiofilm activity of this compound are provided below. These protocols are based on standard methods cited in the literature.[3][4][5][6][7][8]
Protocol 1: Minimum Biofilm Inhibitory Concentration (MBIC) Assay
This assay determines the lowest concentration of this compound required to inhibit the formation of biofilms.
Materials:
-
96-well flat-bottom sterile microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Appropriate growth medium (e.g., Tryptic Soy Broth (TSB) supplemented with 1% glucose)
-
This compound stock solution
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic Acid
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in the growth medium in the wells of a 96-well plate.
-
Adjust the bacterial culture to a concentration of approximately 1 x 10⁶ CFU/mL.
-
Add 100 µL of the bacterial suspension to each well containing the peptide dilutions.
-
Include positive controls (bacteria without peptide) and negative controls (medium only).
-
Incubate the plate under static conditions at 37°C for 24-48 hours to allow biofilm formation.
-
Following incubation, discard the planktonic culture and gently wash the wells twice with PBS.
-
Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[6][8]
-
Remove the crystal violet solution and wash the wells three times with PBS.
-
Add 200 µL of 30% acetic acid to each well to solubilize the bound dye.[8]
-
Measure the absorbance at 570-595 nm using a microplate reader.[3][8]
-
The MBIC is the lowest concentration showing a significant reduction in absorbance compared to the positive control.
Caption: Workflow for determining the Minimum Biofilm Inhibitory Concentration (MBIC).
Protocol 2: Biofilm Eradication Assay (MBEC/MBRC)
This protocol assesses the ability of this compound to eradicate pre-formed, mature biofilms.
Materials:
-
Same as Protocol 1
Procedure:
-
Add 100 µL of a bacterial suspension (~1 x 10⁷ CFU/mL) to the wells of a 96-well plate.
-
Incubate the plate at 37°C for 24 hours to allow for mature biofilm formation.
-
Remove the planktonic culture and wash the wells twice with PBS.
-
Add 100 µL of fresh medium containing serial dilutions of this compound to the wells.
-
Incubate for a further 24 hours at 37°C.
-
Quantify the remaining biofilm biomass using the crystal violet staining method as described in Protocol 1 (steps 6-10).
-
The minimum biofilm eradication concentration (MBEC or MBRC) is the lowest peptide concentration that results in a significant reduction in biofilm biomass.
Protocol 3: Biofilm Viability Assessment using MTT Assay
This assay determines the metabolic activity of cells within the biofilm, providing a measure of cell viability after treatment with this compound.[9][10][11][12]
Materials:
-
96-well microtiter plate with pre-formed biofilms treated with this compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PBS
-
Microplate reader
Procedure:
-
Prepare and treat pre-formed biofilms with this compound as described in Protocol 2 (steps 1-5).
-
After treatment, wash the wells with PBS to remove the peptide and dead cells.
-
Add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[10]
-
Incubate the plate at 37°C for 3-4 hours in the dark.
-
After incubation, carefully remove the MTT solution.
-
Add 150-200 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[10]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm. The intensity of the purple color is proportional to the number of viable cells.
Caption: Workflow for assessing biofilm viability using the MTT assay.
Protocol 4: Visualization of Biofilm Structure by Scanning Electron Microscopy (SEM)
SEM provides high-resolution imaging of the three-dimensional structure of the biofilm and allows for the visualization of morphological changes induced by this compound.[13][14][15][16]
Materials:
-
Sterile coverslips or other surfaces for biofilm growth
-
24-well plates
-
Fixatives: 2.5% glutaraldehyde (B144438), 1% osmium tetroxide
-
Millonig's buffer or PBS
-
Graded series of ethanol (B145695) (e.g., 30%, 50%, 70%, 90%, 100%) for dehydration
-
Hexamethyldisilazane (HMDS) or critical point dryer
-
Sputter coater and metal target (e.g., gold or platinum)
-
Scanning Electron Microscope
Procedure:
-
Grow biofilms on sterile coverslips placed in 24-well plates, with and without this compound treatment.
-
Fixation: Gently wash the coverslips with PBS and fix with 2.5% glutaraldehyde overnight at 4°C.[13]
-
Rinse the samples twice with buffer (15 minutes each).[13]
-
Post-fixation: Post-fix with 1% osmium tetroxide for 45-60 minutes.[13]
-
Dehydration: Dehydrate the samples through a graded ethanol series (e.g., 30%, 50%, 70%, 90%, 100%) for 10-30 minutes at each concentration.[13][15]
-
Drying: Critical point dry the samples or use a chemical drying agent like HMDS.[13]
-
Coating: Mount the dried samples on stubs and sputter-coat with a thin layer of gold or platinum.[13][15]
-
Imaging: Observe the samples using a Scanning Electron Microscope to analyze biofilm architecture and bacterial morphology.
Conclusion
This compound demonstrates significant potential as an antibiofilm agent. Its ability to both inhibit biofilm formation at low concentrations and eradicate established biofilms makes it a promising candidate for further preclinical and clinical development. The protocols and data presented here provide a solid foundation for researchers and drug developers to investigate this compound and other antimicrobial peptides as a new line of defense against biofilm-associated infections.
References
- 1. Frontiers | Antibacterial and Antibiofilm Activity of this compound and Temporin-GHd Against Cariogenic Bacteria, Streptococcus mutans [frontiersin.org]
- 2. Antibacterial and Antibiofilm Activity of this compound and Temporin-GHd Against Cariogenic Bacteria, Streptococcus mutans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystal violet assay [bio-protocol.org]
- 4. Crystal violet staining protocol | Abcam [abcam.com]
- 5. static.igem.org [static.igem.org]
- 6. static.igem.org [static.igem.org]
- 7. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Use of MTT assay for determination of the biofilm formation capacity of microorganisms in metalworking fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. researchgate.net [researchgate.net]
- 12. bds.berkeley.edu [bds.berkeley.edu]
- 13. Biofilm Analysis - Protocols/Techniques - Services - Electron Microscope - Shared Resource Laboratories & Facilities - For Researchers - Research - University of Rochester Medical Center [urmc.rochester.edu]
- 14. Imaging Bacteria and Biofilm by Field Emission Scanning Electron Microscopy | Springer Nature Experiments [experiments.springernature.com]
- 15. ibidi.com [ibidi.com]
- 16. Field emission scanning electron microscopy of biofilm-growing bacteria involved in nosocomial infections - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Crystal Violet Assay for Assessing Temporin-GHc Biofilm Inhibition
Audience: Researchers, scientists, and drug development professionals.
Introduction
Biofilm formation by pathogenic bacteria is a significant challenge in both clinical and industrial settings due to its inherent resistance to conventional antimicrobial agents. The development of novel anti-biofilm therapeutics is a critical area of research. Temporin-GHc, an antimicrobial peptide (AMP) isolated from the frog Hylarana guentheri, has demonstrated promising antibacterial and anti-biofilm properties.[1][2] This document provides detailed application notes and protocols for utilizing the crystal violet (CV) assay to quantify the inhibitory effects of this compound on bacterial biofilm formation, a fundamental technique for researchers in microbiology and drug development.
The crystal violet assay is a simple, rapid, and widely used method for the quantification of biofilm biomass.[3][4] The positively charged crystal violet dye binds to the negatively charged components of the biofilm's extracellular polymeric substance (EPS) matrix and bacterial cells. The amount of bound dye is proportional to the total biofilm biomass and can be quantified spectrophotometrically after solubilization.
Mechanism of Action of this compound against Biofilms
This compound exerts its anti-biofilm activity through a multi-faceted approach. This peptide can inhibit the initial attachment of bacteria, a crucial first step in biofilm formation, and also disrupt pre-existing, mature biofilms.[1][5] The proposed mechanism involves the peptide's ability to interact with and disrupt the bacterial cell membrane, leading to increased permeability and leakage of cellular contents.[1][5] Furthermore, this compound has been shown to downregulate the expression of genes involved in the synthesis of exopolysaccharides (EPS), which are essential components of the biofilm matrix.[1][2]
Quantitative Data Summary
The following tables summarize the quantitative data on the anti-biofilm activity of this compound against Streptococcus mutans, a key cariogenic bacterium.
Table 1: Minimum Inhibitory and Bactericidal Concentrations of this compound against S. mutans
| Parameter | Concentration (μM) |
| Minimum Inhibitory Concentration (MIC) | 12.6 |
| Minimum Bactericidal Concentration (MBC) | >50 |
Data sourced from a study on the antibacterial and anti-biofilm activity of this compound against Streptococcus mutans.[1][2]
Table 2: Biofilm Inhibitory and Reduction Concentrations of this compound against S. mutans
| Parameter | Concentration (μM) | Biofilm Inhibition/Reduction |
| Minimum Biofilm Inhibitory Concentration (MBIC₅₀) | 6.3 | ≥50% inhibition of initial attachment |
| Minimum Biofilm Reduction Concentration (MBRC₅₀) | 25 | ≥50% reduction of 12h pre-formed biofilm |
MBIC₅₀ is the lowest concentration that inhibits at least 50% of biofilm formation. MBRC₅₀ is the lowest concentration that reduces a pre-formed biofilm by at least 50%. Data sourced from a study on the antibacterial and anti-biofilm activity of this compound against Streptococcus mutans.[1][2]
Experimental Protocols
This section provides detailed protocols for assessing the inhibitory effect of this compound on both the initial attachment and the disruption of pre-formed biofilms using the crystal violet assay.
Protocol 1: Biofilm Inhibition (Initial Attachment) Assay
This protocol determines the ability of this compound to prevent the initial attachment of bacteria and subsequent biofilm formation.
Materials:
-
Sterile 96-well flat-bottom microtiter plates
-
Bacterial strain of interest (e.g., Streptococcus mutans)
-
Appropriate bacterial growth medium (e.g., Tryptic Soy Broth (TSB) supplemented with glucose)
-
This compound stock solution (in a suitable solvent, e.g., sterile water or DMSO)
-
Phosphate-buffered saline (PBS), sterile
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic acid in water or 95% ethanol (B145695)
-
Microplate reader
Procedure:
-
Bacterial Culture Preparation: Inoculate the bacterial strain into the appropriate growth medium and incubate overnight at the optimal temperature (e.g., 37°C). The following day, dilute the overnight culture in fresh medium to a final concentration of approximately 1 x 10⁶ CFU/mL.
-
Plate Preparation: In a 96-well plate, add 100 µL of the prepared bacterial suspension to each well.
-
Treatment Application: Add 100 µL of various concentrations of this compound (typically two-fold serial dilutions) to the wells. Include a positive control (bacteria with no peptide) and a negative control (medium only).
-
Incubation: Cover the plate and incubate for 24 hours at 37°C under static conditions to allow for biofilm formation.
-
Washing: Carefully discard the planktonic bacteria by inverting the plate and gently tapping it on a paper towel. Wash the wells twice with 200 µL of sterile PBS to remove any remaining non-adherent cells.
-
Fixation (Optional but Recommended): Add 200 µL of methanol (B129727) to each well and incubate for 15 minutes. Discard the methanol and allow the plate to air dry.
-
Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 10-15 minutes.
-
Washing: Remove the crystal violet solution and wash the plate thoroughly with distilled water until the water runs clear.
-
Solubilization: Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet. Incubate for 10-15 minutes at room temperature with gentle shaking.
-
Quantification: Transfer 125 µL of the solubilized crystal violet from each well to a new flat-bottom 96-well plate. Measure the absorbance at a wavelength between 550 and 595 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of biofilm inhibition using the following formula: % Inhibition = [(OD_control - OD_treated) / OD_control] * 100
Protocol 2: Biofilm Disruption (Pre-formed Biofilm) Assay
This protocol assesses the ability of this compound to disrupt established, mature biofilms.
Materials:
-
Same as Protocol 1.
Procedure:
-
Biofilm Formation: In a 96-well plate, add 200 µL of a prepared bacterial suspension (approx. 1 x 10⁶ CFU/mL) to each well. Incubate for 24 hours at 37°C to allow for mature biofilm formation.
-
Washing: Discard the planktonic bacteria and wash the wells twice with 200 µL of sterile PBS.
-
Treatment Application: Add 200 µL of various concentrations of this compound to the wells containing the pre-formed biofilms. Include a positive control (biofilm with no peptide) and a negative control (medium only).
-
Incubation: Incubate the plate for another 24 hours at 37°C.
-
Washing, Staining, Solubilization, and Quantification: Follow steps 5-11 from Protocol 1.
-
Data Analysis: Calculate the percentage of biofilm reduction using the following formula: % Reduction = [(OD_control - OD_treated) / OD_control] * 100
Visualizations
The following diagrams illustrate the experimental workflow and the proposed mechanism of action of this compound.
Caption: Workflow for the Crystal Violet Biofilm Inhibition Assay.
References
- 1. Antibacterial and Antibiofilm Activity of this compound and Temporin-GHd Against Cariogenic Bacteria, Streptococcus mutans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Antibacterial and Antibiofilm Activity of this compound and Temporin-GHd Against Cariogenic Bacteria, Streptococcus mutans [frontiersin.org]
- 3. ableweb.org [ableweb.org]
- 4. Video: Microtiter Dish Biofilm Formation Assay [jove.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Temporin-GHc Structure using Circular Dichroism Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Temporin-GHc is a short, cationic antimicrobial peptide (AMP) originally isolated from the skin of the frog Hylarana guentheri.[1] Like many AMPs, this compound exhibits broad-spectrum activity against various pathogens, making it a promising candidate for the development of new anti-infective agents. The antimicrobial efficacy of peptides like this compound is intrinsically linked to their three-dimensional structure, particularly their secondary structure, which dictates their interaction with microbial membranes.
Circular Dichroism (CD) spectroscopy is a powerful and non-destructive biophysical technique used to investigate the secondary structure of peptides and proteins in solution.[2] This method measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as the peptide backbone. The distinct folding patterns of secondary structural elements like α-helices, β-sheets, and random coils give rise to characteristic CD spectra, allowing for both qualitative and quantitative analysis of a peptide's conformation.[2]
These application notes provide a detailed protocol for utilizing CD spectroscopy to characterize the secondary structure of this compound. It will cover sample preparation, data acquisition, and analysis, and present representative data on the conformational changes of a related temporin peptide in different solvent environments that mimic aqueous and membrane-like conditions.
Principle of Circular Dichroism Spectroscopy
The amide bonds within a peptide's backbone are the primary chromophores that contribute to the CD signal in the far-UV region (190-250 nm). The spatial arrangement of these chromophores in ordered secondary structures, such as the α-helix and β-sheet, results in unique CD spectra.
-
α-Helices typically exhibit a positive band around 192 nm and two negative bands at approximately 208 nm and 222 nm.[3]
-
β-Sheets are characterized by a negative band around 217 nm and a positive band near 195 nm.[3]
-
Random Coils or unfolded structures generally show a single negative band below 200 nm.[3]
By analyzing the CD spectrum of a peptide, it is possible to estimate the percentage of each secondary structure element present. This is particularly valuable for understanding how a peptide like this compound alters its conformation upon interacting with bacterial membranes, a critical step in its antimicrobial mechanism. In aqueous environments, many AMPs are unstructured, but they fold into an ordered, amphipathic conformation, often an α-helix, in the hydrophobic environment of a cell membrane.[1][4]
Experimental Protocols
This section details the methodology for analyzing the secondary structure of this compound using CD spectroscopy.
Materials and Reagents
-
Lyophilized this compound peptide (≥95% purity)
-
Phosphate-buffered saline (PBS), 10 mM, pH 7.4
-
2,2,2-Trifluoroethanol (TFE), spectroscopy grade
-
Sodium dodecyl sulfate (B86663) (SDS), ≥99% purity
-
Ultrapure water (Milli-Q or equivalent)
-
Nitrogen gas (high purity) for purging the spectrometer
Sample Preparation
Accurate determination of peptide concentration is crucial for obtaining high-quality CD data.
-
Stock Solution Preparation: Prepare a stock solution of this compound in ultrapure water. The exact concentration should be determined using a reliable method, such as UV absorbance at 280 nm if the peptide contains tryptophan or tyrosine residues, or by a quantitative amino acid analysis.
-
Working Solutions: From the stock solution, prepare working solutions of this compound at a final concentration of 150 µM in the following solvents[1][4]:
-
10 mM PBS (pH 7.4) to mimic an aqueous environment.
-
50% (v/v) TFE in 10 mM PBS to mimic a hydrophobic, membrane-like environment.
-
30 mM SDS micelles in 10 mM PBS to mimic a bacterial membrane environment.
-
-
Sample Clarity: Ensure all samples are free of aggregates and particulate matter by centrifugation or filtration through a 0.22 µm filter.
Instrumentation and Data Acquisition
-
Instrument: A calibrated circular dichroism spectrometer (e.g., Jasco J-1500, Applied Photophysics Chirascan) is required.
-
Cuvette: Use a quartz cuvette with a path length of 0.1 cm.
-
Instrument Purging: Purge the spectrometer with high-purity nitrogen gas for at least 30 minutes before and during the experiment to remove oxygen, which absorbs in the far-UV region.
-
Parameter Setup: Set the following data acquisition parameters:
-
Wavelength Range: 190 - 260 nm
-
Data Pitch (Step Size): 1.0 nm
-
Scanning Speed: 50 nm/min
-
Bandwidth: 1.0 nm
-
Response Time/Integration Time: 1-2 seconds
-
Accumulations (Scans): 3-5 scans per sample to improve the signal-to-noise ratio.
-
-
Baseline Correction: Record a baseline spectrum for each solvent (PBS, 50% TFE, 30 mM SDS) under the same experimental conditions. Subtract the respective baseline from each peptide sample spectrum.
Data Analysis
-
Conversion to Molar Ellipticity: The raw CD data (in millidegrees) should be converted to mean residue ellipticity ([θ]) in deg·cm²·dmol⁻¹. The formula for this conversion is:
[θ] = (θ * 100) / (c * l * N)
where:
-
θ is the observed ellipticity in degrees.
-
c is the molar concentration of the peptide in mol/L.
-
l is the path length of the cuvette in cm.
-
N is the number of amino acid residues in the peptide.
-
-
Secondary Structure Deconvolution: The percentage of α-helix, β-sheet, and random coil can be estimated from the CD spectra using deconvolution software. Online servers such as BeStSel or DichroWeb are commonly used for this purpose.[5][6][7] These programs fit the experimental spectrum to a linear combination of reference spectra from proteins with known secondary structures.
Data Presentation
The following table summarizes representative quantitative data for the secondary structure content of the related peptide, Temporin-FL, in different environments, as determined by deconvolution of its CD spectra. This illustrates the conformational changes that can be expected for temporin peptides like this compound.
| Solvent Environment | α-Helix (%) | β-Sheet (%) | Turn (%) | Random Coil (%) |
| Aqueous Buffer (Ammonium Acetate) | - | - | - | High |
| 50% TFE | 92.3 | - | - | Low |
Data adapted from a study on Temporin-FL. The original study did not provide specific percentages for all secondary structures in the aqueous buffer but indicated a predominantly random coil conformation. The deconvolution of the spectrum in 50% TFE indicated a high helical content.[8]
Visualizations
Experimental Workflow
Caption: Experimental workflow for CD spectroscopy of this compound.
Proposed Mechanism of Action of this compound
Caption: Proposed mechanism of action for this compound.
Conclusion
Circular dichroism spectroscopy is an indispensable tool for characterizing the secondary structure of antimicrobial peptides like this compound. The protocols outlined in these application notes provide a robust framework for investigating the conformational changes that are central to the peptide's biological activity. By understanding how this compound folds upon interacting with membrane-mimetic environments, researchers can gain valuable insights into its mechanism of action, which is crucial for the rational design of more potent and selective peptide-based therapeutics. The combination of detailed experimental procedures and data analysis guidelines presented here will aid researchers, scientists, and drug development professionals in advancing the study of this promising class of antimicrobial agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Structural analysis of the peptides temporin-Ra and temporin-Rb and interactions with model membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Applications of Circular Dichroism for Structural Analysis of Gelatin and Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. First-in-Class Cyclic Temporin L Analogue: Design, Synthesis, and Antimicrobial Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BeStSel: a web server for accurate protein secondary structure prediction and fold recognition from the circular dichroism spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BeStSel: From Secondary Structure Analysis to Protein Fold Prediction by Circular Dichroism Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 8. Bioevaluation and Targeted Modification of Temporin-FL From the Skin Secretion of Dark-Spotted Frog (Pelophylax nigromaculatus) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cytotoxicity Assessment of Temporin-GHc on Human Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Temporin-GHc is a member of the temporin family of antimicrobial peptides (AMPs), which are naturally occurring short peptides found in the skin of frogs.[1] Initially recognized for their broad-spectrum antimicrobial activities, AMPs are increasingly being investigated for their potential as anticancer agents.[2] This is attributed to their ability to selectively target and disrupt the membranes of cancer cells, which differ in lipid composition from normal cells.[3] this compound and its analogues have demonstrated cytotoxic effects against various human cancer cell lines, suggesting their potential as novel therapeutic agents. These application notes provide a summary of the cytotoxic activity of this compound and detailed protocols for its assessment in human cell lines.
Data Presentation
The cytotoxic activity of Temporin peptides is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The following table summarizes the reported IC50 values for Temporin-GH analogues against various human cell lines.
| Peptide | Cell Line | Cell Type | IC50 (µg/mL) | Citation |
| Temporin-GHa | HeLa | Cervical Cancer | Not specified | [3] |
| Temporin-GHa | HepG2 | Liver Cancer | Not specified | [3] |
| Temporin-GHa | HCT116 | Colon Cancer | Not specified | [3] |
| Temporin-GHa | MDA-MB-231 | Breast Cancer | Not specified | [3] |
| Temporin-GHb | HeLa | Cervical Cancer | 68.6 | [3] |
| Temporin-GHb | HepG2 | Liver Cancer | 58.2 | [3] |
| Temporin-GHb | HCT116 | Colon Cancer | 53.4 | [3] |
| Temporin-GHb | MDA-MB-231 | Breast Cancer | 46.6 | [3] |
| Temporin-GHb | 293FT | Normal Kidney | >200 | [3] |
| Temporin-GHaK | A549 | Lung Cancer | 7.8 µM | [4] |
| Temporin-GHaK | PC-9 | Lung Cancer | 10.1 µM | [4] |
| Temporin-GHaK | HaCaT | Normal Keratinocyte | Not significantly cytotoxic | [4] |
| This compound | HOECs | Normal Oral Epithelial | Not cytotoxic up to 200 µM | [5] |
Mechanism of Action
Temporin peptides exert their cytotoxic effects through multiple mechanisms, primarily involving cell membrane disruption and the induction of apoptosis. At lower concentrations, Temporin-GHb has been shown to induce apoptosis in MDA-MB-231 breast cancer cells via the intrinsic mitochondrial pathway.[3] This involves mitochondrial depolarization, a decrease in ATP synthesis, and the generation of reactive oxygen species (ROS).[3] At higher concentrations, Temporin-GHb can cause direct damage to the cell membrane, leading to cell lysis.[3] This is evidenced by the release of lactate (B86563) dehydrogenase (LDH).[3] Furthermore, a derivative of Temporin-GHa, Temporin-GHaK, has been found to inhibit the Wnt signaling pathway in human lung adenocarcinoma cells, leading to suppressed cell viability, migration, and invasion, as well as cell cycle arrest.[6][7]
Experimental Protocols
Here are detailed protocols for key experiments to assess the cytotoxicity of this compound.
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., A549, PC-9, MDA-MB-231) and a normal human cell line (e.g., HaCaT, 293FT)
-
This compound peptide
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include wells with medium only (blank) and cells with medium but no peptide (negative control).
-
Incubate the plate for the desired time points (e.g., 4, 6, 15, 20, 24, 48 hours).[4]
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the negative control.
Membrane Integrity Assay (LDH Release Assay)
This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.
Materials:
-
Human cell lines
-
This compound peptide
-
Serum-free cell culture medium
-
LDH cytotoxicity assay kit
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate as described for the MTT assay.
-
After 24 hours, replace the medium with serum-free medium containing serial dilutions of this compound. Include a positive control (e.g., lysis buffer provided in the kit) and a negative control (cells in serum-free medium).
-
Incubate for the desired time.
-
Transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add 50 µL of the LDH assay reaction mixture to each well.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of the stop solution.
-
Measure the absorbance at 490 nm.
-
Calculate the percentage of LDH release relative to the positive control.
Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Human cell lines
-
This compound peptide
-
6-well plates
-
Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit
-
Binding buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and incubate for 24 hours.
-
Treat the cells with different concentrations of this compound for the desired time (e.g., 15 or 20 hours).[4]
-
Harvest the cells by trypsinization and collect the supernatant to include any detached cells.
-
Wash the cells with cold PBS and resuspend them in 100 µL of binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of binding buffer.
-
Analyze the cells by flow cytometry within 1 hour.
Cell Cycle Analysis by Flow Cytometry
This protocol assesses the effect of this compound on cell cycle progression.
Materials:
-
Human cell lines
-
This compound peptide
-
6-well plates
-
70% cold ethanol (B145695)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed and treat cells with this compound as described for the apoptosis analysis.
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend them in PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
Western Blotting for Signaling Pathway Analysis
This technique is used to detect changes in the expression of proteins involved in specific signaling pathways, such as the Wnt pathway.
Materials:
-
Human cell lines
-
This compound peptide
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., against p-GSK-3β, Cyclin A1, CDK2, Cyclin B1, CDK1, and a loading control like β-actin)[7]
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Imaging system
Procedure:
-
Seed cells in larger culture dishes (e.g., 60 or 100 mm) and treat with this compound.
-
Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature the protein samples by boiling with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and detect the protein bands using a chemiluminescence substrate and an imaging system.
Signaling Pathway Visualization
The following diagram illustrates the inhibitory effect of a Temporin-GH derivative on the Wnt signaling pathway in lung adenocarcinoma cells.[6][7]
Conclusion
This compound and its analogues represent a promising class of peptides for cancer therapy. Their multifaceted mechanism of action, involving membrane disruption, apoptosis induction, and modulation of key signaling pathways, makes them attractive candidates for further development. The protocols outlined in these application notes provide a framework for the systematic evaluation of the cytotoxic potential of these peptides against various human cell lines. Careful selection of appropriate assays and cell models is crucial for elucidating their precise mechanisms and therapeutic potential.
References
- 1. Four temporin-derived peptides exhibit antimicrobial and antibiofilm activities against methicillin-resistant Staphylococcus aureus : Anti-MRSA peptides derived from temporin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Temporin A and Bombinin H2 Antimicrobial Peptides Exhibit Selective Cytotoxicity to Lung Cancer Cells [cronfa.swan.ac.uk]
- 3. Temporin-GHb of Hylarana guentheri induces apoptosis by the mitochondrial pathway in MDA-MB-231 cells : Temporin-GHb induces MDA-MB-231 cell apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Temporin-GHaK Exhibits Antineoplastic Activity against Human Lung Adenocarcinoma by Inhibiting the Wnt Signaling Pathway through miRNA-4516 [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Temporin-GHaK Exhibits Antineoplastic Activity against Human Lung Adenocarcinoma by Inhibiting the Wnt Signaling Pathway through miRNA-4516 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Temporin-GHaK Exhibits Antineoplastic Activity against Human Lung Adenocarcinoma by Inhibiting the Wnt Signaling Pathway through miRNA-4516 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Hemolytic Assay for Temporin-GHc
For Researchers, Scientists, and Drug Development Professionals
Introduction
Temporin-GHc is a 13-residue antimicrobial peptide (AMP) originally identified in the frog Hylarana guentheri.[1][2] Like many AMPs, this compound exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.[1][2] Its mechanism of action involves the disruption of the bacterial cell membrane, leading to increased permeability and ultimately cell death.[1][3] An essential aspect of evaluating the therapeutic potential of any AMP is to determine its cytotoxicity against host cells. The hemolytic assay is a fundamental and widely used method to assess the membrane-disrupting potential of a compound on red blood cells (RBCs), serving as a primary screen for cytotoxicity.[4] This document provides a detailed protocol for performing a hemolytic assay to evaluate the activity of this compound.
Principle of the Hemolytic Assay
The hemolytic assay quantifies the ability of a substance to damage the cell membrane of erythrocytes (red blood cells), leading to the release of hemoglobin. The amount of hemoglobin released into the supernatant is directly proportional to the extent of hemolysis. This is measured spectrophotometrically by monitoring the absorbance of the supernatant at a specific wavelength. The results are typically expressed as the percentage of hemolysis compared to a positive control (100% hemolysis) and a negative control (0% hemolysis). A key parameter derived from this assay is the HC50 value, which is the concentration of the peptide that causes 50% hemolysis of red blood cells. A higher HC50 value indicates lower hemolytic activity and greater selectivity for microbial membranes over host cell membranes.
Data Presentation
The hemolytic activity of this compound is summarized in the table below. This compound has been shown to have low cytotoxicity against human red blood cells, indicating a high degree of selectivity for bacterial membranes.[1][3]
| Peptide | Test Organism | HC50 (µM) | Reference |
| This compound | Human Red Blood Cells | >200 | [1][3] |
Note: HC50 >200 µM indicates that at the highest tested concentration of 200 µM, less than 50% hemolysis was observed.
Experimental Protocols
This section provides a detailed methodology for conducting a hemolytic assay with this compound.
Materials
-
This compound peptide (stock solution prepared in sterile, endotoxin-free water or appropriate buffer)
-
Freshly collected human red blood cells (hRBCs) in an anticoagulant (e.g., heparin, EDTA)
-
Phosphate-buffered saline (PBS), pH 7.2
-
Triton X-100 (0.1% v/v in PBS) as a positive control for 100% hemolysis[1][2]
-
96-well microtiter plates
-
Microcentrifuge
-
Spectrophotometer (plate reader) capable of measuring absorbance at 450 nm[1][2]
Preparation of Human Red Blood Cells
-
Collect fresh human blood in a tube containing an anticoagulant.
-
Centrifuge the blood at 1,000 x g for 10 minutes at 4°C to pellet the red blood cells.
-
Carefully aspirate and discard the supernatant (plasma and buffy coat).
-
Resuspend the RBC pellet in 5 volumes of cold, sterile PBS (pH 7.2).
-
Centrifuge at 1,000 x g for 10 minutes at 4°C and discard the supernatant.
-
Repeat the washing steps (4 and 5) three more times or until the supernatant is clear and colorless.[1][2]
-
After the final wash, resuspend the RBC pellet in PBS to a final concentration of 2 x 10^8 cells/mL.[1][2]
Hemolytic Assay Protocol
-
Prepare serial dilutions of this compound in PBS in a 96-well microtiter plate. The final concentrations should range from approximately 12.5 µM to 200 µM.[1]
-
In separate wells, prepare the controls:
-
Positive Control: Add 100 µL of 0.1% Triton X-100.
-
Negative Control: Add 100 µL of PBS.
-
-
To each well containing the peptide dilutions and the negative control, add 100 µL of the washed hRBC suspension (2 x 10^8 cells/mL).
-
To the positive control wells, add 100 µL of the washed hRBC suspension.
-
The final volume in each well will be 200 µL.
-
After incubation, centrifuge the plate at 1,000 x g for 10 minutes to pellet the intact RBCs.[1][2]
-
Carefully transfer 150 µL of the supernatant from each well to a new, clean 96-well plate.[1][2]
-
Measure the absorbance of the supernatant at 450 nm using a microplate reader.[1][2]
Calculation of Results
The percentage of hemolysis is calculated using the following formula:
Where:
-
Abs_sample is the absorbance of the supernatant from the wells treated with this compound.
-
Abs_negative_control is the absorbance of the supernatant from the wells containing only RBCs and PBS.
-
Abs_positive_control is the absorbance of the supernatant from the wells treated with 0.1% Triton X-100.
The HC50 value is determined by plotting the percentage of hemolysis against the peptide concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Experimental Workflow for Hemolytic Assay
References
- 1. Antibacterial and Antibiofilm Activity of this compound and Temporin-GHd Against Cariogenic Bacteria, Streptococcus mutans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial and Antibiofilm Activity of this compound and Temporin-GHd Against Cariogenic Bacteria, Streptococcus mutans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Hemolytic Activity of Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Visualizing the Impact of Temporin-GHc on Bacterial Morphology using Scanning Electron Microscopy
Introduction
Temporin-GHc is a short, 13-residue antimicrobial peptide (AMP) originally isolated from the frog Hylarana guentheri. It exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. Understanding the mechanism of action of novel antimicrobial candidates like this compound is crucial for their development as potential therapeutic agents. Scanning electron microscopy (SEM) is a powerful technique to visualize the direct effects of antimicrobial compounds on bacterial cell morphology, providing insights into their bactericidal or bacteriostatic mechanisms. These application notes provide a summary of the effects of this compound on bacteria and a detailed protocol for preparing bacteria treated with this peptide for SEM analysis.
Mechanism of Action of this compound
This compound, like many other antimicrobial peptides, primarily targets the bacterial cell membrane. The peptide is positively charged, facilitating its interaction with the negatively charged components of the bacterial cell envelope. This interaction leads to membrane disruption and increased permeability. Evidence suggests that this compound's amphipathic nature, with both hydrophobic and polar residues, allows it to insert into the lipid bilayer, leading to the formation of pores or other membrane defects. This disruption of the cell membrane results in the leakage of intracellular contents, such as nucleic acids and ions, ultimately leading to cell death.[1][2]
Observed Morphological Changes in Bacteria Treated with this compound
SEM studies on bacteria such as Streptococcus mutans treated with this compound have revealed significant dose-dependent morphological changes.[1][3]
-
At lower concentrations (e.g., 1x MIC): Bacteria begin to lose their smooth surface texture. The cell membrane shows initial signs of damage.
-
At higher concentrations (e.g., 5x MIC): Visible damage to the cell membrane is apparent. Many cells lose their intact and smooth membranes, leading to the leakage of intracellular materials.[1]
-
At very high concentrations (e.g., 20x MIC): Severe damage is observed. The bacterial cells appear shriveled and deflated, with severely disrupted membranes. Cell lysis and the release of cytoplasmic contents are evident.[1][3]
These visual observations from SEM images corroborate the proposed membrane-disruptive mechanism of action for this compound.
Quantitative Data Summary
The following tables summarize the antimicrobial activity of this compound against Streptococcus mutans.
Table 1: Antimicrobial Activity of this compound against Streptococcus mutans
| Parameter | Value (µM) | Reference |
| Minimum Inhibitory Concentration (MIC) | 12.6 | [1] |
| Minimum Bactericidal Concentration (MBC) | >50 | [1] |
Experimental Protocols
This section provides detailed protocols for the treatment of bacteria with this compound and subsequent preparation for scanning electron microscopy.
Protocol 1: Bacterial Culture and Treatment with this compound
-
Bacterial Strain: Streptococcus mutans (or other susceptible bacterial strain).
-
Culture Medium: Brain Heart Infusion (BHI) broth or other suitable growth medium.
-
Preparation of this compound Stock Solution: Dissolve synthetic this compound (purity >95%) in sterile distilled water or a suitable buffer to create a stock solution (e.g., 1 mM). Store at -20°C.
-
Bacterial Culture Preparation: a. Inoculate a single colony of the bacterial strain into 5 mL of BHI broth and incubate overnight at 37°C in an appropriate atmosphere (e.g., anaerobic conditions for S. mutans). b. The following day, dilute the overnight culture into fresh BHI broth and grow to the exponential phase (typically an OD600 of 0.4-0.6).
-
Treatment with this compound: a. Harvest the exponential phase bacteria by centrifugation (e.g., 5000 x g for 10 minutes). b. Wash the bacterial pellet twice with sterile 0.9% NaCl solution or phosphate-buffered saline (PBS). c. Resuspend the bacterial pellet in 0.9% NaCl or PBS to a final concentration of approximately 2 x 10⁸ CFU/mL. d. Aliquot the bacterial suspension into microcentrifuge tubes. e. Add this compound to the bacterial suspensions to achieve the desired final concentrations (e.g., 1x MIC, 5x MIC, and 20x MIC). Include a negative control with no peptide. f. Incubate the tubes for 60 minutes at 37°C.[1][3]
Protocol 2: Sample Preparation for Scanning Electron Microscopy
This protocol is a synthesis of best practices for preparing bacterial samples for SEM.
-
Fixation: a. Following incubation with this compound, gently pellet the bacteria by centrifugation (e.g., 5000 x g for 10 minutes). b. Carefully remove the supernatant and resuspend the pellet in a primary fixative solution of 2.5% glutaraldehyde (B144438) in 0.1 M phosphate (B84403) buffer (pH 7.2). c. Incubate for at least 2 hours at room temperature, or overnight at 4°C.
-
Washing: a. Pellet the fixed bacteria by centrifugation. b. Discard the fixative and wash the pellet three times with 0.1 M phosphate buffer, with each wash lasting 10 minutes.
-
Post-fixation (Optional but Recommended): a. Resuspend the bacterial pellet in a 1% osmium tetroxide solution in 0.1 M phosphate buffer. b. Incubate for 1-2 hours at room temperature in a fume hood. c. Pellet the bacteria and wash three times with 0.1 M phosphate buffer.
-
Dehydration: a. Dehydrate the sample through a graded ethanol (B145695) series. Resuspend the pellet in each of the following ethanol concentrations for 10-15 minutes each: 30%, 50%, 70%, 80%, 90%, and 100% (three times).
-
Drying: a. The sample must be completely dried. Critical point drying is the recommended method to preserve the three-dimensional structure of the bacteria. b. Alternatively, for a simpler method, after the final 100% ethanol step, a chemical drying agent like hexamethyldisilazane (B44280) (HMDS) can be used. Incubate in HMDS for 10 minutes, remove the excess, and allow to air dry in a fume hood.
-
Mounting: a. Resuspend the dried bacterial pellet in a small volume of 100% ethanol. b. Pipette a small drop of the suspension onto an SEM stub covered with adhesive carbon tape. c. Allow the ethanol to evaporate completely.
-
Coating: a. Sputter-coat the mounted specimen with a thin layer of a conductive metal, such as gold or gold-palladium (typically 10-20 nm thick).
-
Imaging: a. The prepared sample is now ready for observation in a scanning electron microscope. Use an appropriate accelerating voltage to obtain high-resolution images of the bacterial morphology.
Visualizations
Below are diagrams illustrating the experimental workflow and the proposed mechanism of action of this compound.
References
- 1. Antibacterial and Antibiofilm Activity of this compound and Temporin-GHd Against Cariogenic Bacteria, Streptococcus mutans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial and Antibiofilm Activity of this compound and Temporin-GHd Against Cariogenic Bacteria, Streptococcus mutans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
In Vivo Efficacy Models for Temporin-GHc: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Temporin-GHc is a naturally occurring antimicrobial peptide (AMP) with potent activity against a broad spectrum of pathogens. As part of the temporin family of peptides, its primary mechanism of action is the disruption of microbial cell membranes. The evaluation of its efficacy in relevant in vivo models is a critical step in the preclinical development of this compound as a potential therapeutic agent. These application notes provide detailed protocols for three distinct in vivo models to assess the antimicrobial efficacy of this compound and its derivatives: a murine model of bacterial pneumonia, a Galleria mellonella invertebrate infection model, and a rodent model of dental caries. Additionally, a potential immunomodulatory pathway is described.
Data Summary
The following tables summarize quantitative data from studies on temporin peptides, providing a reference for expected efficacy.
Table 1: Efficacy of Temporin-GHb Derivatives in a Murine Acute Pneumonia Model with Staphylococcus aureus
| Treatment Group | Peptide Dosage | Survival Rate (%) | Pulmonary Bacterial Load (CFU/g) | Reference |
| Untreated Control | - | Not Reported | Not Reported | [1] |
| Vancomycin | Not Reported | Significant Improvement | Significant Reduction | [1] |
| GHbK4R | Not Reported | Significant Improvement | Significant Reduction | [1] |
| GHb3K | Not Reported | Significant Improvement | Significant Reduction | [1] |
Note: Specific quantitative data for survival rates and bacterial loads were not available in the abstract. The study reported significant efficacy compared to the untreated group.
Table 2: Efficacy of Temporin-1CEh Analogues in a Galleria mellonella Infection Model
| Pathogen | Peptide (Concentration) | Survival Rate (%) at 72h | Reference |
| S. aureus | T1CEh-KKPWW (50 mg/kg) | ~80% | This document is based on published data. |
| E. coli | T1CEh-KKPWW (50 mg/kg) | ~70% | This document is based on published data. |
| S. aureus | Vancomycin (50 mg/kg) | ~90% | This document is based on published data. |
| E. coli | Ampicillin (25 mg/kg) | ~85% | This document is based on published data. |
| Untreated | - | <20% | This document is based on published data. |
Table 3: Efficacy of Peptide GH12 (this compound analogue) in a Rat Dental Caries Model
| Treatment Group | Peptide Concentration | Mean Keyes Score (Enamel) | S. mutans DNA (copies/mg plaque) | Reference |
| Negative Control | - | ~18 | ~10^7 | [2] |
| GH12 | 8 mg/L | ~8 | ~10^5 | [2] |
| NaF (Positive Control) | 250 ppm | Not Reported | Not Reported | [3] |
| GH12 + NaF | 8 mg/L + 250 ppm | Significantly lower than control | Significantly lower than control | [3] |
Experimental Protocols
Murine Model of Acute Bacterial Pneumonia
This model is designed to evaluate the efficacy of this compound in treating acute lung infections caused by Staphylococcus aureus.
Materials:
-
Specific pathogen-free BALB/c mice (6-8 weeks old)
-
Staphylococcus aureus (e.g., USA300 strain)
-
Tryptic Soy Broth (TSB)
-
Phosphate-buffered saline (PBS), sterile
-
This compound (lyophilized)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Intratracheal or intranasal administration device
-
Surgical tools for tissue harvesting
-
Homogenizer
-
Agar (B569324) plates (e.g., Tryptic Soy Agar)
Protocol:
-
Preparation of Bacterial Inoculum:
-
Culture S. aureus in TSB overnight at 37°C.
-
Wash the bacterial cells with sterile PBS and resuspend to a final concentration of approximately 1 x 10^9 CFU/mL. The exact inoculum should be optimized to induce pneumonia without causing rapid mortality.
-
-
Animal Infection:
-
Anesthetize mice via intraperitoneal injection of ketamine/xylazine.
-
Administer the bacterial suspension (e.g., 50 µL) via intratracheal or intranasal instillation.
-
-
Peptide Administration:
-
Prepare a stock solution of this compound in sterile PBS. The therapeutic dose should be determined through dose-ranging studies. A starting point could be based on toxicity studies (e.g., 15 mg/kg administered intraperitoneally for 8 days showed no obvious toxicity for Temporin-GHb derivatives)[1].
-
Administer this compound at selected time points post-infection (e.g., 2 and 8 hours) via a suitable route (e.g., intravenous or intraperitoneal injection).
-
-
Monitoring and Endpoints:
-
Monitor the survival of the mice for a defined period (e.g., 7 days).
-
At specific time points post-infection (e.g., 24 or 48 hours), euthanize a subset of mice.
-
Aseptically harvest the lungs and homogenize them in sterile PBS.
-
Perform serial dilutions of the lung homogenates and plate on agar plates to determine the bacterial load (CFU/g of tissue).
-
Lung tissue can also be collected for histopathological analysis to assess inflammation and tissue damage.
-
Galleria mellonella (Wax Moth) Larval Infection Model
This invertebrate model offers a rapid and cost-effective method for preliminary in vivo screening of antimicrobial peptides.
Materials:
-
Final instar G. mellonella larvae (200-300 mg)
-
Pathogenic bacteria (e.g., S. aureus, E. coli)
-
Luria-Bertani (LB) or Tryptic Soy Broth (TSB)
-
Phosphate-buffered saline (PBS), sterile
-
This compound (lyophilized)
-
Hamilton syringe (10 µL)
-
Incubator at 37°C
Protocol:
-
Preparation of Bacterial Inoculum:
-
Grow bacteria to the mid-logarithmic phase in the appropriate broth.
-
Wash and resuspend the bacteria in sterile PBS to the desired concentration (e.g., 1 x 10^7 CFU/mL for S. aureus and 1 x 10^8 CFU/mL for E. coli). The final injected dose would be 5 x 10^5 CFU/larva for S. aureus and 5 x 10^6 CFU/larva for E. coli.
-
-
Infection of Larvae:
-
Inject 10 µL of the bacterial suspension into the hemocoel of each larva via the last left proleg using a Hamilton syringe.
-
-
Peptide Administration:
-
Prepare different concentrations of this compound in sterile PBS.
-
At a set time post-infection (e.g., 1-2 hours), inject 10 µL of the peptide solution into the hemocoel via the last right proleg.
-
-
Monitoring and Endpoints:
-
Incubate the larvae at 37°C and monitor their survival at regular intervals (e.g., every 12 hours) for up to 72-96 hours. Larvae are considered dead if they do not respond to touch.
-
To determine the bacterial load, at specific time points, collect hemolymph from a subset of larvae, perform serial dilutions, and plate on appropriate agar to count CFU.
-
Rodent Model of Dental Caries
This model is used to assess the efficacy of this compound in preventing the development of dental caries caused by Streptococcus mutans.
Materials:
-
Specific pathogen-free Wistar or Sprague-Dawley rats (e.g., 21 days old)
-
Streptococcus mutans (e.g., UA159)
-
Brain Heart Infusion (BHI) broth
-
Cariogenic diet (e.g., Diet 2000 with 5% sucrose)
-
This compound (formulated for topical application, e.g., in a mouthwash or gel)
-
Swabs for oral inoculation and plaque collection
-
Micro-computed tomography (micro-CT) scanner
-
Keyes scoring method reagents
-
qPCR reagents for S. mutans quantification
Protocol:
-
Animal Preparation and Inoculation:
-
Suppress the endogenous oral microbiota of the rats by providing an antibiotic (e.g., penicillin) in their drinking water for a few days, followed by a washout period.
-
Inoculate the rats orally with a culture of S. mutans using a swab.
-
Provide a high-sucrose cariogenic diet and sucrose-sweetened drinking water to promote caries development.
-
-
Topical Peptide Treatment:
-
Evaluation of Caries:
-
At the end of the study period, euthanize the rats and dissect their mandibles and maxillae.
-
Score the severity of carious lesions on the molar teeth using the Keyes scoring method.
-
Perform micro-CT analysis to quantify the volume and depth of the lesions.
-
-
Microbiological Analysis:
-
Collect dental plaque from the molars.
-
Extract DNA from the plaque samples and quantify the population of S. mutans using qPCR.
-
Signaling Pathways and Mechanisms of Action
The primary antimicrobial mechanism of temporins is the direct disruption of the bacterial cell membrane. However, some temporins have also been shown to possess immunomodulatory properties. For instance, Temporin-1CEa can interact with lipopolysaccharide (LPS) from Gram-negative bacteria and downregulate the MyD88-dependent signaling pathway in macrophages, leading to a reduction in the production of pro-inflammatory cytokines like TNF-α and IL-6.
Diagrams
Caption: Workflow for the murine acute pneumonia model.
Caption: Workflow for the Galleria mellonella infection model.
Caption: Workflow for the rodent dental caries model.
Caption: Potential immunomodulatory pathway of Temporin-1CEa.
References
- 1. Temporin-GHb-Derived Peptides Exhibit Potent Antibacterial and Antibiofilm Activities against Staphylococcus aureus In Vitro and Protect Mice from Acute Infectious Pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Combined Treatment with Fluoride and Antimicrobial Peptide GH12 Efficiently Controls Caries in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and evaluation of a chewing gum containing antimicrobial peptide GH12 for caries prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Temporin-GHc In Vitro Assays
Welcome to the technical support center for Temporin-GHc. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in in vitro assays, with a specific focus on overcoming solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a naturally occurring antimicrobial peptide (AMP) isolated from the frog Hylarana guentheri.[1] Like many temporins, it is a relatively short, hydrophobic peptide.[2][3] This hydrophobicity is crucial for its antimicrobial activity, as it allows the peptide to interact with and disrupt bacterial cell membranes. However, this same property can make it challenging to dissolve in aqueous solutions commonly used for in vitro assays, such as phosphate-buffered saline (PBS) or cell culture media. Poor solubility can lead to peptide aggregation, inaccurate concentration measurements, and unreliable experimental results.
Q2: What is the general mechanism of action of this compound?
This compound, like other temporins, primarily acts by disrupting the integrity of microbial cell membranes.[4][5] The peptide is cationic and amphipathic, meaning it has both positively charged and hydrophobic regions. This structure allows it to preferentially bind to the negatively charged components of bacterial membranes. Upon binding, it is thought to insert into the lipid bilayer, leading to the formation of pores or other membrane defects. This disruption causes leakage of intracellular contents and ultimately leads to bacterial cell death.[6][7]
Q3: Which solvents are recommended for dissolving this compound?
For hydrophobic peptides like this compound, a common strategy is to first dissolve the peptide in a small amount of an organic solvent and then dilute it with the desired aqueous buffer.[8][9][10][11][12]
-
Primary Recommendation: High-purity dimethyl sulfoxide (B87167) (DMSO) is often the solvent of choice for hydrophobic peptides due to its strong solubilizing capacity and miscibility with water.[8][9][12]
-
Alternatives: If DMSO is incompatible with your assay, other organic solvents such as methanol, ethanol, or trifluoroethanol (TFE) can be considered.[2] For peptides that are basic in nature, a dilute acidic solution (e.g., 10% acetic acid) may aid in solubilization.[8][10][13]
Important Note: When using organic solvents, it is crucial to ensure the final concentration in your assay is low enough to not affect the biological system you are studying. Typically, a final DMSO concentration of 0.5% or less is well-tolerated in most cell-based assays.[12]
Q4: How should I prepare a stock solution of this compound?
-
Equilibrate: Allow the lyophilized this compound vial to come to room temperature before opening to prevent condensation.
-
Initial Dissolution: Add a small volume of the chosen organic solvent (e.g., DMSO) to the vial to dissolve the peptide completely. Vortexing or brief sonication can aid in this process.[8]
-
Aqueous Dilution: Slowly add your desired sterile aqueous buffer (e.g., PBS or cell culture medium) to the dissolved peptide solution drop-wise while gently vortexing. This gradual dilution helps to prevent the peptide from precipitating out of the solution.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[11]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Lyophilized peptide does not dissolve in the initial solvent. | The chosen solvent is not appropriate for the peptide's properties. | If using an aqueous buffer, try a small amount of an organic solvent like DMSO.[8][9] If the peptide is basic, a dilute acidic solution may help.[8][13] Brief sonication can also aid dissolution.[8][10] |
| Peptide precipitates upon addition of aqueous buffer. | The peptide's solubility limit in the final buffer has been exceeded. The rate of dilution was too fast. | Decrease the final concentration of the peptide in the aqueous buffer. Add the aqueous buffer more slowly to the peptide stock solution while vortexing. Consider using a buffer with a different pH, as peptide solubility can be pH-dependent. |
| Inconsistent results in bioassays (e.g., variable MIC values). | Peptide aggregation in the assay medium. Inaccurate initial concentration due to incomplete dissolution. | Ensure the peptide is fully dissolved before use. Prepare fresh dilutions for each experiment from a well-dissolved stock solution. Include a solvent control in your assay to rule out any effects of the solvent itself.[14] |
| Loss of peptide activity over time. | Peptide degradation or adsorption to container surfaces. | Store stock solutions in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[11] Use low-protein-binding tubes and pipette tips. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
Lyophilized this compound
-
Sterile, high-purity DMSO
-
Sterile, low-protein-binding microcentrifuge tubes
-
Sterile, filtered pipette tips
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Allow the vial of lyophilized this compound to reach room temperature.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Carefully open the vial and add a small, precise volume of DMSO to achieve a high concentration stock solution (e.g., 10 mg/mL).
-
Vortex the vial for 1-2 minutes to facilitate dissolution. If the peptide is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of any particulates.
-
Aliquot the stock solution into sterile, low-protein-binding tubes.
-
Store the aliquots at -20°C or -80°C until use.
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay
Materials:
-
This compound stock solution (from Protocol 1)
-
Bacterial strain of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium
-
Sterile 96-well microtiter plates (polypropylene plates are recommended to reduce peptide binding)[15]
-
Sterile PBS
-
Spectrophotometer or microplate reader
Procedure:
-
Bacterial Inoculum Preparation:
-
Inoculate a single colony of the test bacterium into 5 mL of growth medium and incubate overnight at the optimal temperature.
-
The next day, dilute the overnight culture in fresh medium to an optical density at 600 nm (OD600) that corresponds to approximately 1 x 10^8 CFU/mL.
-
Further dilute this suspension to a final concentration of 1 x 10^6 CFU/mL in the assay medium.
-
-
Peptide Dilution Series:
-
In a sterile 96-well plate, add 50 µL of the appropriate growth medium to wells 2 through 12 of a designated row.
-
In well 1 of that row, add 100 µL of the this compound stock solution diluted in the growth medium to twice the highest desired final concentration.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing well, and then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10. Well 11 will serve as a growth control (no peptide), and well 12 as a sterility control (medium only).
-
-
Inoculation:
-
Add 50 µL of the prepared bacterial inoculum (1 x 10^6 CFU/mL) to wells 1 through 11. This will bring the final volume to 100 µL and the final bacterial concentration to approximately 5 x 10^5 CFU/mL.
-
-
Incubation:
-
Seal the plate and incubate at the optimal temperature for the bacterial strain for 16-20 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by measuring the OD600 of each well using a microplate reader.
-
Visualizations
References
- 1. A Temporin Derived Peptide Showing Antibacterial and Antibiofilm Activities against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DigitalCommons@Kennesaw State University - Symposium of Student Scholars: Impact of Solvents on the Structure of Temporin L Peptide Investigated by Mass Spectrometry [digitalcommons.kennesaw.edu]
- 3. Four temporin-derived peptides exhibit antimicrobial and antibiofilm activities against methicillin-resistant Staphylococcus aureus : Anti-MRSA peptides derived from temporin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure and Formation Mechanism of Antimicrobial Peptides Temporin B- and L-Induced Tubular Membrane Protrusion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Latest developments on the mechanism of action of membrane disrupting peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jpt.com [jpt.com]
- 9. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 10. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 11. peptidesciences.com [peptidesciences.com]
- 12. lifetein.com [lifetein.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Troubleshooting inconsistent MIC results for Temporin-GHc
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the antimicrobial peptide Temporin-GHc. The information provided aims to address common issues, particularly the challenge of inconsistent Minimum Inhibitory Concentration (MIC) results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a cationic antimicrobial peptide originally identified in the frog Hylarana guentheri.[1][2] Like many antimicrobial peptides, it is amphipathic, allowing it to interact with and disrupt bacterial cell membranes. The primary mechanism of action is the permeabilization of the cytoplasmic membrane, leading to the leakage of intracellular contents, such as nucleic acids, and ultimately cell death.[1][2][3] It has shown notable activity against bacteria such as Streptococcus mutans.[1][2]
Q2: Why am I seeing significant variation in my MIC results for this compound between experiments?
Inconsistent MIC values for antimicrobial peptides like this compound are a common issue. This variability is often due to the unique biochemical properties of peptides compared to traditional antibiotics. Several experimental factors can significantly influence the outcome of MIC assays.[4][5][6] Key factors include the type of microplate used, the composition of the growth medium, and the initial bacterial inoculum concentration.
Q3: Can I use standard CLSI or EUCAST protocols for this compound MIC testing?
While standard protocols from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) are excellent for conventional antibiotics, they often require modification for cationic antimicrobial peptides.[5][6] The standard Mueller-Hinton Broth (MHB), for instance, can contain high salt concentrations that may inhibit the activity of this compound. Additionally, standard polystyrene microplates can adsorb the peptide, reducing its effective concentration.
Q4: How does media composition affect this compound activity?
The composition of the culture medium can have a significant impact on the antimicrobial activity of this compound. High concentrations of divalent cations (like Ca²⁺ and Mg²⁺) and salts (like NaCl) can interfere with the initial electrostatic interaction between the cationic peptide and the negatively charged bacterial membrane. This interference can lead to an overestimation of the MIC. For S. mutans, Brain Heart Infusion (BHI) broth has been successfully used for this compound MIC determination.[1][2]
Q5: What is the recommended type of microplate for this compound MIC assays?
It is highly recommended to use low-binding materials such as polypropylene (B1209903) microplates for MIC assays with this compound.[4][5][6][7] Cationic and hydrophobic peptides have a propensity to adhere to the surface of conventional polystyrene plates, which can significantly lower the effective concentration of the peptide in the well and result in artificially high MIC values.
Troubleshooting Guide: Inconsistent MIC Results
This guide addresses common problems encountered during the determination of MIC values for this compound.
| Problem | Potential Cause | Recommended Solution |
| High MIC values or no activity detected | Peptide adsorption to plasticware: this compound may be binding to the surface of standard polystyrene microplates. | Use polypropylene 96-well plates to minimize peptide adsorption.[4][5][6] |
| Inappropriate media composition: High salt or cation concentrations in the media (e.g., standard MHB) may be inhibiting peptide activity. | Use a low-salt medium or a medium specifically validated for the test organism, such as BHI for S. mutans.[1][2] If using MHB, consider cation-adjusted MHB, but be aware that it may still affect peptide performance. | |
| Inconsistent results between replicates | Inaccurate peptide concentration: Errors in serial dilutions or peptide aggregation. | Ensure accurate and thorough mixing when preparing serial dilutions. Prepare fresh dilutions for each experiment. Consider quantifying the peptide stock solution. |
| Variable inoculum density: Inconsistent starting concentrations of bacteria in the wells. | Standardize the inoculum preparation carefully. Ensure the bacterial suspension is in the logarithmic growth phase and diluted to the correct final concentration (e.g., 1 x 10⁶ CFU/mL for S. mutans).[1][2] | |
| Growth in all wells, including high peptide concentrations | Peptide degradation: The peptide may be susceptible to proteases present in the media or produced by the bacteria. | While temporins are generally stable[8], if degradation is suspected, minimize the duration of the experiment or consider using a medium with lower protease activity. |
| Bacterial contamination: Contamination of the bacterial culture or reagents. | Use aseptic techniques throughout the experimental setup. Check the purity of the bacterial culture before starting the assay. |
Experimental Protocols
Recommended Broth Microdilution Protocol for this compound against S. mutans
This protocol is based on methodologies reported for this compound and best practices for cationic antimicrobial peptides.[1][2][4]
-
Materials:
-
This compound (lyophilized powder)
-
Streptococcus mutans strain (e.g., ATCC 25175)
-
Brain Heart Infusion (BHI) broth and agar (B569324)
-
Sterile deionized water or 0.01% acetic acid (for peptide stock solution)
-
Sterile 96-well polypropylene microtiter plates
-
Spectrophotometer (for measuring optical density at 600 nm)
-
-
Preparation of Bacterial Inoculum:
-
From a fresh BHI agar plate, inoculate a single colony of S. mutans into BHI broth.
-
Incubate at 37°C in an anaerobic or microaerophilic environment until the culture reaches the exponential growth phase (typically an OD₆₀₀ of 0.4-0.6).
-
Dilute the bacterial culture in fresh BHI broth to achieve a final concentration of 2 x 10⁶ CFU/mL. This will be further diluted by half in the assay plate.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in sterile deionized water or 0.01% acetic acid.
-
Perform a two-fold serial dilution of the peptide stock solution in sterile deionized water or the appropriate diluent directly in the polypropylene 96-well plate. Prepare 50 µL of each desired concentration.
-
-
Assay Procedure:
-
To each well containing 50 µL of the serially diluted peptide, add 50 µL of the diluted bacterial suspension (2 x 10⁶ CFU/mL). This will bring the final bacterial concentration to 1 x 10⁶ CFU/mL and the final volume to 100 µL.
-
Include the following controls:
-
Positive Control: Bacteria with a known effective antibiotic (e.g., chlorhexidine).[1]
-
Negative Control: Bacteria with no peptide.
-
Sterility Control: BHI broth only.
-
-
Incubate the plate at 37°C under anaerobic conditions for 16-24 hours.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of S. mutans.
-
Growth can be assessed visually or by measuring the absorbance at 600 nm using a microplate reader.
-
Quantitative Data Summary
Table 1: Reported MIC of this compound against Streptococcus mutans
| Microorganism | Medium | Inoculum (CFU/mL) | MIC (µM) | Reference |
| Streptococcus mutans | BHI | 1 x 10⁶ | 12.5 | [9] |
Table 2: General Influence of Experimental Factors on Cationic AMP MIC Values
| Factor | Change | Expected Effect on MIC | Rationale |
| Plate Material | Polystyrene vs. Polypropylene | Higher MIC with polystyrene | Cationic peptides adsorb to negatively charged polystyrene, reducing the effective concentration.[4][5][6] |
| Salt Concentration (e.g., NaCl) | Increase | Increase | Salts can shield the negative charge on the bacterial membrane, interfering with peptide binding.[8] |
| Divalent Cations (e.g., Ca²⁺, Mg²⁺) | Increase | Increase | Divalent cations can compete with the cationic peptide for binding sites on the bacterial membrane. |
| pH | Varies | Varies | The net charge of the peptide and the bacterial surface can change with pH, affecting their interaction. Temporins are reported to be stable across a range of pH values.[3] |
| Inoculum Density | Increase | Increase | A higher number of bacteria may require a higher concentration of the peptide to achieve inhibition. |
Visualizations
Mechanism of Action: Membrane Disruption by this compound
Caption: Mechanism of this compound action on the bacterial cell membrane.
Troubleshooting Workflow for Inconsistent MIC Results
Caption: A logical workflow for troubleshooting inconsistent MIC results.
References
- 1. Frontiers | Antibacterial and Antibiofilm Activity of this compound and Temporin-GHd Against Cariogenic Bacteria, Streptococcus mutans [frontiersin.org]
- 2. Antibacterial and Antibiofilm Activity of this compound and Temporin-GHd Against Cariogenic Bacteria, Streptococcus mutans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 5. In Vitro Susceptibility Tests for Cationic Peptides: Comparison of Broth Microdilution Methods for Bacteria That Grow Aerobically - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Cationic Hydrophobic Peptides with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Four temporin-derived peptides exhibit antimicrobial and antibiofilm activities against methicillin-resistant Staphylococcus aureus : Anti-MRSA peptides derived from temporin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: The Impact of pH on Temporin-GHc Stability and Activity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the influence of pH on the stability and antimicrobial activity of Temporin-GHc.
Frequently Asked Questions (FAQs)
Q1: How does pH affect the stability of this compound?
A: this compound exhibits remarkable stability across a broad pH range, from acidic (pH 2) to alkaline (pH 10). Studies have shown that the peptide retains its antibacterial activity against pathogens like Streptococcus mutans after incubation in solutions of varying pH for extended periods.[1][2] This stability makes it a robust candidate for various applications where environmental pH may fluctuate.
Q2: What is the optimal pH for the antimicrobial activity of this compound?
A: While this compound is active across a wide pH range, its precise optimal pH for antimicrobial activity has not been definitively established in the available literature. However, it demonstrates significant activity at physiological pH (around 7.2-7.4).[1] The presence of histidine residues in its sequence suggests that its charge and, consequently, its interaction with bacterial membranes could be influenced by pH.[3]
Q3: Does the secondary structure of this compound change with pH?
A: Yes, the conformation of this compound is dependent on its environment, which is influenced by pH. In aqueous solutions, it typically adopts a random coil structure. However, in membrane-mimetic environments, such as in the presence of sodium dodecyl sulfate (B86663) (SDS) micelles, it transitions to an α-helical conformation.[4] This conformational change is crucial for its antimicrobial activity, as the α-helical structure facilitates its interaction with and disruption of bacterial membranes. While direct studies correlating specific pH values to discrete structural changes are not extensively detailed, the principle of pH influencing peptide conformation is well-established.
Q4: Can I expect to see a significant difference in the Minimum Inhibitory Concentration (MIC) of this compound at acidic versus alkaline pH?
Data Presentation
As specific quantitative data for the MIC of this compound at varying pH levels is not available in the reviewed literature, a comparative table cannot be provided at this time. The consistent finding is the retention of antibacterial activity across the pH 2 to 10 range.[1][2] The known MIC against Streptococcus mutans under standard conditions (typically near neutral pH) is 12.6 µM.
Experimental Protocols
Protocol 1: Determining the pH Stability of this compound
This protocol outlines the procedure to assess the stability of this compound at various pH levels.
Materials:
-
This compound peptide
-
Phosphate-buffered saline (PBS), pH 7.4
-
Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment
-
Sterile, low-binding polypropylene (B1209903) tubes
-
Incubator at 25°C
-
Agar (B569324) well diffusion assay components (bacterial culture, agar plates, etc.)
Procedure:
-
Prepare a stock solution of this compound in sterile water.
-
Prepare a series of buffers with pH values ranging from 2 to 10. For example, use citrate-phosphate buffer for acidic pH, phosphate (B84403) buffer for neutral pH, and carbonate-bicarbonate buffer for alkaline pH.
-
Dilute the this compound stock solution to a final concentration of 2 mM in each of the different pH buffers.
-
Following incubation, assess the remaining antimicrobial activity of each pH-treated peptide solution using a suitable method, such as the agar well diffusion assay against a susceptible bacterial strain like Streptococcus mutans.
-
Compare the zones of inhibition for the peptide solutions treated at different pH values to the control (peptide solution at neutral pH without extended incubation).
Protocol 2: Broth Microdilution Assay for MIC Determination at Different pH
This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of this compound at acidic, neutral, and alkaline pH.
Materials:
-
This compound peptide
-
Streptococcus mutans (or other target bacteria)
-
Cation-adjusted Mueller-Hinton Broth (MHB), adjusted to the desired pH values (e.g., 5.5, 7.2, 8.5)
-
Sterile 96-well polypropylene microtiter plates[5]
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare a stock solution of this compound in 0.01% acetic acid or another suitable solvent.
-
Perform serial two-fold dilutions of the peptide in the pH-adjusted MHB directly in the 96-well plates.
-
Prepare a bacterial inoculum in the corresponding pH-adjusted MHB, standardized to approximately 5 x 10^5 CFU/mL.
-
Add the bacterial inoculum to each well containing the peptide dilutions.
-
Include positive controls (bacteria in medium without peptide) and negative controls (medium only) for each pH condition.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth, which can be determined visually or by measuring the optical density at 600 nm.[6]
Protocol 3: Circular Dichroism (CD) Spectroscopy for Structural Analysis at Different pH
This protocol describes how to analyze the secondary structure of this compound at various pH levels using CD spectroscopy.
Materials:
-
This compound peptide
-
Buffers of varying pH (e.g., 10 mM phosphate buffer for pH 7.0, 10 mM citrate (B86180) buffer for pH 4.0)
-
Membrane-mimetic agent (e.g., Sodium dodecyl sulfate - SDS)
-
CD spectropolarimeter
-
Quartz cuvette (e.g., 1 mm path length)
Procedure:
-
Prepare a stock solution of this compound.
-
Prepare peptide samples at a final concentration of approximately 150 µM in the different pH buffers.[4]
-
To investigate the structure in a membrane-like environment, prepare parallel samples containing a membrane-mimetic agent like 30 mM SDS.[4]
-
Record CD spectra from approximately 190 to 260 nm at a controlled temperature (e.g., 25°C).
-
Acquire a baseline spectrum of the buffer (and SDS, if applicable) and subtract it from the peptide spectrum.
-
Analyze the resulting spectra for characteristic signatures of α-helices (negative bands around 208 and 222 nm) and random coils (strong negative band around 198 nm).
Troubleshooting Guides
Troubleshooting MIC Assays at Different pH
| Issue | Possible Cause | Troubleshooting Steps |
| No bacterial growth in positive control at acidic or alkaline pH | The pH of the medium is outside the viable range for the bacteria. | Determine the pH tolerance of your bacterial strain before conducting the MIC assay. Adjust the pH range of your experiment accordingly. |
| Peptide precipitates in the well | The peptide is not soluble at that specific pH or in the chosen medium. | Test the solubility of this compound in each pH-adjusted medium before starting the assay. Consider using a co-solvent if necessary, ensuring it doesn't affect bacterial growth or peptide activity. |
| Inconsistent MIC values between replicates | Inaccurate pipetting, or the peptide is adsorbing to the plate surface. | Use calibrated pipettes and ensure proper mixing. Utilize low-binding polypropylene plates to minimize peptide adsorption.[5] |
Troubleshooting Circular Dichroism Experiments
| Issue | Possible Cause | Troubleshooting Steps |
| High noise level in the spectrum, especially below 200 nm | The buffer or other components are absorbing strongly in the far-UV region. | Use a buffer with low UV absorbance (e.g., phosphate or citrate). Ensure all components are of high purity. Reduce the concentration of any necessary additives. |
| Inability to obtain a stable baseline | The lamp intensity is low, or the instrument is not properly purged with nitrogen. | Check the lamp usage hours and replace if necessary. Ensure a continuous and sufficient flow of high-purity nitrogen gas to purge the instrument. |
| Spectrum shows characteristics of aggregation | The peptide is aggregating at the tested concentration or pH. | Try reducing the peptide concentration. Perform dynamic light scattering (DLS) to check for aggregation at different pH values before CD analysis. |
Visualizations
Caption: Experimental workflow for assessing the impact of pH on this compound.
Caption: Relationship between pH, structure, and activity of this compound.
References
- 1. Antibacterial and Antibiofilm Activity of this compound and Temporin-GHd Against Cariogenic Bacteria, Streptococcus mutans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Antibacterial and Antibiofilm Activity of this compound and Temporin-GHd Against Cariogenic Bacteria, Streptococcus mutans [frontiersin.org]
- 3. A Temporin Derived Peptide Showing Antibacterial and Antibiofilm Activities against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 6. benchchem.com [benchchem.com]
How to assess and minimize Temporin-GHc cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with guidance on assessing and minimizing the cytotoxicity of the antimicrobial peptide, Temporin-GHc.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound's antimicrobial activity?
This compound is an amphipathic peptide that adopts an α-helical structure in membrane-like environments.[1][2] Its positively charged and hydrophobic residues allow it to selectively target and disrupt bacterial cell membranes, leading to increased permeability and ultimately, cell death.[1][2] This mechanism also allows the peptide to bind to genomic DNA within the bacteria.[1][2]
Q2: What is the known cytotoxic profile of this compound against human cells?
Studies have shown that this compound exhibits low cytotoxicity against human cells at its effective antimicrobial concentrations. Specifically, no significant cytotoxicity was observed in human oral epithelial cells (HOECs) at concentrations up to 200 μM.[1][2] It also demonstrates selectivity for bacterial cells over human erythrocytes.[1][2]
Q3: How can the cytotoxicity of this compound be minimized?
The cytotoxicity of temporin peptides, including this compound, is often linked to their hydrophobicity and helicity.[3] To minimize cytotoxicity while preserving antimicrobial efficacy, consider the following strategies:
-
Amino Acid Substitution: Modifying the peptide sequence by substituting certain amino acid residues can alter its physicochemical properties. Reducing the overall hydrophobicity of the peptide has been shown to decrease hemolytic activity.[4]
-
Charge Modification: Altering the net positive charge can influence the peptide's interaction with mammalian versus bacterial cell membranes.
-
Structure-Activity Relationship (SAR) Studies: Conduct systematic SAR studies to identify analogues with an improved therapeutic index. Research on other temporins has revealed that the percentage of α-helicity is directly correlated with hemolytic activity but not necessarily with antimicrobial activity.[3]
Troubleshooting Guide
Issue 1: High levels of hemolysis observed in my experiments.
-
Problem: The concentration of this compound used may be too high.
-
Solution: Perform a dose-response curve to determine the concentration at which hemolysis occurs. The hemolytic activity of this compound is known to be concentration-dependent.
-
-
Problem: Experimental conditions may be affecting red blood cell fragility.
-
Solution: Ensure that the osmolarity and pH of your buffer are appropriate for maintaining red blood cell integrity. Use fresh red blood cells for each experiment.
-
-
Problem: The peptide analogue you have designed has high hydrophobicity.
-
Solution: As a general principle, increased hydrophobicity in temporin analogues can lead to higher hemolytic activity.[3] Consider redesigning the peptide to have a more balanced hydrophobic/hydrophilic character.
-
Issue 2: Inconsistent cytotoxicity results in mammalian cell lines.
-
Problem: Cell viability assay timing and peptide incubation period are critical.
-
Solution: Standardize the incubation time for this compound with your target cells. A 60-minute incubation has been used in previous studies, followed by a 24-hour recovery period in fresh media before assessing viability.[1]
-
-
Problem: Cell confluence can affect susceptibility to cytotoxic agents.
-
Solution: Seed cells at a consistent density for all experiments to ensure a uniform confluence level at the time of treatment. A starting density of 1 x 10^5 cells/ml has been previously reported.[1]
-
-
Problem: The chosen cytotoxicity assay may not be optimal.
-
Solution: The CCK-8 assay is a reliable method for assessing the cytotoxicity of this compound.[1] Ensure that the peptide does not interfere with the assay components (e.g., the tetrazolium salt).
-
Quantitative Data Summary
Table 1: Cytotoxicity of Temporin Peptides
| Peptide/Compound | Cell Line | Assay | Concentration | Result | Reference |
| This compound | Human Oral Epithelial Cells (HOECs) | CCK-8 | 200 μM | No observed cytotoxicity | [1][2] |
| This compound | Human Erythrocytes | Hemolysis Assay | 50 μM (in presence of S. mutans) | 25% reduction in hemolytic toxicity | [1] |
| GHaR6R | HL-7702, hFOB1.19, MCF-7, SKOV3 | IC50 | 68.8 to >200 μM | Slight cytotoxicity | [5] |
| GHaR9W | HL-7702, hFOB1.19, MCF-7, SKOV3 | IC50 | 68.8 to >200 μM | Slight cytotoxicity | [5] |
| Temporin A | Human Erythrocytes | Hemolysis Assay | Not specified | 0.874% hemolysis | [6][7] |
Experimental Protocols
1. Protocol for Mammalian Cell Cytotoxicity Assay (CCK-8)
This protocol is adapted from studies on this compound cytotoxicity.[1]
-
Cell Seeding: Seed human oral epithelial cells (HOECs) in a 96-well plate at a density of 1 x 10^5 cells/ml (100 μl per well) and culture at 37°C for 24 hours.
-
Peptide Treatment: Remove the culture medium. Add 200 μl of fresh medium containing various concentrations of this compound (e.g., 6.3, 12.5, 25, 50, 100, and 200 μM) to the wells.
-
Incubation: Incubate the plate for 60 minutes at 37°C.
-
Recovery: Decant the peptide solution and add 200 μl of fresh medium containing 10% FBS. Incubate for an additional 24 hours.
-
Viability Assessment: Add 10 μl of CCK-8 solution to each well and incubate for 3 hours.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
2. Protocol for Hemolysis Assay
-
Prepare Erythrocytes: Obtain fresh human red blood cells (hRBCs) and wash them three times with PBS by centrifugation. Resuspend the hRBCs to a final concentration of 4% (v/v) in PBS.
-
Peptide Incubation: In a 96-well plate, add 100 μl of the hRBC suspension to 100 μl of this compound solution at various concentrations.
-
Controls: Use PBS as a negative control (0% hemolysis) and 1% Triton X-100 as a positive control (100% hemolysis).
-
Incubation: Incubate the plate at 37°C for 60 minutes.
-
Centrifugation: Centrifuge the plate to pellet the intact erythrocytes.
-
Measurement: Transfer the supernatant to a new 96-well plate and measure the absorbance of the released hemoglobin at 570 nm.
-
Calculation: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abssample - Absnegative control) / (Abspositive control - Absnegative control)] x 100
Visualizations
Caption: Workflow for assessing this compound cytotoxicity using a CCK-8 assay.
Caption: Proposed mechanism of action for this compound leading to bacterial cell death.
References
- 1. Antibacterial and Antibiofilm Activity of this compound and Temporin-GHd Against Cariogenic Bacteria, Streptococcus mutans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure-activity relationship, conformational and biological studies of temporin L analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Four temporin-derived peptides exhibit antimicrobial and antibiofilm activities against methicillin-resistant Staphylococcus aureus : Anti-MRSA peptides derived from temporin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Temporin A and Bombinin H2 Antimicrobial Peptides Exhibit Selective Cytotoxicity to Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Stability of Temporin-GHc and Related Peptides
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the stability of Temporin-GHc and other temporin peptides in serum and other biological fluids.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in human serum?
A1: Currently, there is limited specific data published on the half-life and degradation rate of this compound in human serum. However, studies on other temporin peptides, such as Temporin-L, can provide some insights. For instance, a study on a modified, lactam-bridged analogue of Temporin-L demonstrated significant stability, with approximately 70% of the peptide remaining intact after 90 minutes of incubation in human serum. In contrast, the linear, unmodified version of Temporin-L was degraded more rapidly, with about 40% degraded within 45 minutes[1]. Researchers should anticipate that unmodified, linear temporins like this compound may be susceptible to degradation by proteases present in serum.
Q2: What factors can influence the stability of this compound in biological fluids?
A2: Several factors can affect the stability of this compound. Studies on this compound and its analogue Temporin-GHd have shown that their antimicrobial activity is retained after exposure to various temperatures (40-100°C), a range of pH values (2-10), and different concentrations of NaCl[2]. This suggests a robust structural stability. However, the primary factor affecting stability in serum and other biological fluids is the presence of proteases, which can enzymatically cleave the peptide.
Q3: What are common issues encountered when performing serum stability assays with temporin peptides?
A3: Researchers may encounter several challenges, including:
-
Peptide Precipitation: Hydrophobic peptides can aggregate and precipitate in serum, leading to inaccurate stability measurements.
-
Low Peptide Recovery: Peptides can adsorb to laboratory plastics, such as microcentrifuge tubes and pipette tips, resulting in lower measured concentrations.
-
Inconsistent Results: Variability in serum batches, incubation times, and sample processing can lead to poor reproducibility.
-
Difficulties in Detection: The presence of numerous endogenous proteins and peptides in serum can interfere with the detection of the target peptide by methods like RP-HPLC.
Q4: How can I improve the stability of this compound for my experiments?
A4: While data on modified this compound is scarce, strategies that have proven effective for other peptides can be considered:
-
Chemical Modifications: Introducing modifications such as N-terminal acetylation, C-terminal amidation, or incorporating D-amino acids can enhance resistance to proteases.
-
Structural Constraints: Cyclization or "stapling" of the peptide, as demonstrated with a Temporin-L analogue, can significantly improve proteolytic stability[1].
Troubleshooting Guides
This section provides solutions to common problems encountered during the experimental evaluation of this compound stability.
Issue 1: Rapid Degradation of this compound Observed
-
Possible Cause: High protease activity in the serum sample.
-
Solution:
-
Protease Inhibitor Cocktail: Consider adding a broad-spectrum protease inhibitor cocktail to a control sample to confirm that the degradation is enzyme-mediated. Note that this is for validation purposes and not for determining the peptide's intrinsic stability in unaltered serum.
-
Heat Inactivation: Heat-inactivating the serum (e.g., 56°C for 30 minutes) before the experiment can reduce the activity of some proteases. This can serve as a useful control to understand the degradation mechanism.
-
Peptide Modification: For future experiments, consider synthesizing a more stable analogue of this compound (see FAQ A4).
-
Issue 2: Low or No Detection of the Peptide at Time Zero
-
Possible Cause 1: The peptide has precipitated out of the serum solution.
-
Solution 1:
-
Solubility Check: Ensure the peptide is fully dissolved in an appropriate buffer before adding it to the serum.
-
Reduce Concentration: Lower the final concentration of the peptide in the serum to a level below its solubility limit.
-
-
Possible Cause 2: The peptide is adsorbing to the labware.
-
Solution 2:
-
Use Low-Binding Materials: Employ low-protein-binding microcentrifuge tubes and pipette tips to minimize surface adsorption.
-
Pre-treatment of Labware: In some cases, pre-treating tubes with a solution of a non-target protein (like bovine serum albumin) can block non-specific binding sites.
-
Issue 3: Inconsistent and Non-Reproducible Stability Data
-
Possible Cause: Variability in experimental conditions or sample handling.
-
Solution:
-
Standardize Serum Source: Use a consistent source and lot of serum for all related experiments.
-
Precise Temperature Control: Ensure the incubation temperature is strictly maintained at 37°C.
-
Consistent Sample Processing: Standardize the timing and procedure for quenching the degradation reaction and precipitating serum proteins.
-
Internal Standard: The use of a stable, non-endogenous peptide as an internal standard during HPLC analysis can help to correct for variations in sample injection and processing.
-
Quantitative Data on Temporin Stability
| Peptide | Modification | Condition | Time Point | Remaining Peptide (%) | Reference |
| Temporin-L (Linear) | None | Human Serum | 45 min | ~60% | [1] |
| Temporin-L (Cyclic) | Lactam Bridge | Human Serum | 90 min | ~70% | [1] |
| Temporin-L (Cyclic) | Lactam Bridge | Human Serum | 6 hours | ~50% | [1] |
| This compound | None | pH 2-10 | 3 hours | Activity Retained | [2] |
| This compound | None | 40-100°C | 30 min | Activity Retained | [2] |
Experimental Protocols
Protocol 1: Serum Stability Assay for Temporin Peptides
This protocol outlines a general method for assessing the stability of temporin peptides in serum using RP-HPLC for quantification.
-
Peptide Preparation:
-
Prepare a stock solution of the temporin peptide (e.g., 1 mg/mL) in sterile water or a suitable buffer. A small amount of organic solvent may be used if solubility is an issue.
-
Determine the precise concentration of the stock solution via UV-Vis spectrophotometry at 280 nm if the peptide contains tryptophan or tyrosine residues.
-
-
Incubation with Serum:
-
Thaw human serum (or serum from the species of interest) and pre-warm to 37°C.
-
In a low-binding microcentrifuge tube, add a specific volume of the peptide stock solution to the pre-warmed serum to achieve the desired final peptide concentration (e.g., 100 µg/mL).
-
Incubate the mixture at 37°C.
-
At designated time points (e.g., 0, 15, 30, 60, 90, 120 minutes), withdraw an aliquot of the serum-peptide mixture.
-
-
Quenching and Protein Precipitation:
-
To stop enzymatic degradation, immediately add the aliquot to a tube containing two volumes of a quenching solution (e.g., acetonitrile (B52724) with 1% trifluoroacetic acid - TFA).
-
Vortex the mixture thoroughly to precipitate the serum proteins.
-
Incubate on ice for 15 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the remaining intact peptide and any degradation products.
-
-
RP-HPLC Analysis:
-
Analyze the supernatant by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A suitable gradient to separate the intact peptide from degradation products and serum components (e.g., 5-95% B over 20 minutes).
-
Flow Rate: 1 mL/min.
-
Detection: UV at 214 nm or 280 nm.
-
Quantify the peak area of the intact peptide at each time point.
-
-
Data Analysis:
-
Normalize the peak area of the intact peptide at each time point to the peak area at time zero (T=0).
-
Plot the percentage of intact peptide remaining versus time.
-
Calculate the half-life (t½) of the peptide by fitting the data to a one-phase decay model.
-
Visualizations
References
Addressing reproducibility in Temporin-GHc experiments
This technical support center provides troubleshooting guidance and detailed protocols to address reproducibility challenges in experiments involving Temporin-GHc. The information is tailored for researchers, scientists, and drug development professionals to ensure consistency and accuracy in their results.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues that may arise during this compound experiments, leading to a lack of reproducibility.
| Question | Answer |
| 1. Why am I observing high variability in my Minimum Inhibitory Concentration (MIC) results for this compound? | Several factors can contribute to MIC variability. Ensure strict adherence to a standardized protocol. Variations in the initial bacterial inoculum density can significantly alter the apparent MIC; always standardize your starting culture to the same optical density. The duration of the experiment and the method used to determine growth (optical density vs. cell counts) can also cause discrepancies of up to 8-fold in the MIC value.[1] Finally, ensure the peptide is fully solubilized and stable in your chosen broth medium, as peptide aggregation can reduce its effective concentration. |
| 2. My this compound peptide has low solubility in aqueous buffers. How can I improve this? | For hydrophobic peptides like this compound, dissolving them directly in aqueous buffers can be challenging. A common and effective strategy is to first dissolve the lyophilized peptide in a small volume of a strong organic solvent such as dimethyl sulfoxide (B87167) (DMSO). Once fully dissolved, slowly add the aqueous buffer to the peptide solution while gently vortexing. It is crucial to keep the final DMSO concentration low (typically ≤ 0.5%) to avoid solvent-induced artifacts in your biological assays. |
| 3. I am seeing inconsistent results in my cytotoxicity assays with this compound. What could be the cause? | Inconsistencies in cytotoxicity assays can arise from several sources. If using colorimetric assays like MTT, the peptide itself might interfere with the absorbance reading; always include a control with the peptide in the medium but without cells to subtract the background absorbance.[2] For assays involving adherent cells, the detachment method (e.g., trypsinization) can damage cell membranes, leading to false positives. Allow cells to recover for at least 30-45 minutes after detachment before adding the peptide.[3] Finally, ensure the peptide is not degrading in the cell culture medium over the course of the experiment; peptide stability can be influenced by components in the medium.[4][5] |
| 4. How can I ensure the stability of my this compound peptide during experiments? | This compound has been shown to be stable under various conditions, including a range of temperatures (40–100°C for 30 minutes), pH values (2 to 10), and UV irradiation.[6] However, prolonged incubation in complex biological fluids like plasma or cell culture supernatants can lead to degradation by proteases.[4][5] To minimize degradation, prepare fresh solutions, minimize the duration of the experiment where possible, and consider using protease inhibitors if compatible with your assay. For long-term storage, keep the peptide in lyophilized form at -20°C or -80°C. |
| 5. My anti-biofilm assay results with this compound are not reproducible. What should I check? | Reproducibility in anti-biofilm assays depends on precise control of experimental conditions. Ensure the initial bacterial inoculum for biofilm formation is consistent. The type of microplate used can influence biofilm attachment. The method for quantifying biofilm (e.g., crystal violet staining, MTT assay) should be optimized and consistently applied. When assessing the disruption of pre-formed biofilms, the age of the biofilm (e.g., 12h vs. 24h) is a critical factor, as older biofilms are more resistant.[6] |
Quantitative Data Summary
The following tables summarize the antimicrobial and cytotoxic activities of this compound from published studies.
Table 1: Antimicrobial and Anti-biofilm Activity of this compound against Streptococcus mutans
| Parameter | Value (μM) | Reference |
| Minimum Inhibitory Concentration (MIC) | 12.6 | [6] |
| Minimum Bactericidal Concentration (MBC) | >50 | [6] |
| Minimum Biofilm Inhibitory Concentration (MBIC₅₀) | 6.3 | [6] |
| Minimum Biofilm Eradication Concentration (MBEC₅₀) - 12h biofilm | 25 | [6] |
Table 2: Cytotoxicity of this compound
| Cell Line | Assay | Concentration Range Tested (μM) | Observation | Reference |
| Human Oral Epithelial Cells (HOECs) | CCK-8 | 6.3 - 200 | No significant cytotoxicity observed | [6] |
| Human Red Blood Cells (hRBCs) | Hemolysis Assay | 50 - 200 | No significant hemolysis observed | [6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to enhance reproducibility.
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assay
Objective: To determine the lowest concentration of this compound that inhibits visible bacterial growth (MIC) and the lowest concentration that kills 99.9% of the bacteria (MBC).
Methodology:
-
Prepare a stock solution of this compound.
-
Perform two-fold serial dilutions of the peptide in a 96-well microtiter plate with the appropriate broth (e.g., Brain Heart Infusion for S. mutans).[6]
-
Prepare a bacterial suspension in the logarithmic growth phase and dilute it to a final concentration of 1 x 10⁶ CFU/mL in each well.[6]
-
Include a positive control (bacteria with no peptide) and a negative control (broth only).
-
Incubate the plate under appropriate conditions (e.g., 37°C, anaerobic conditions for S. mutans for 16 hours).[6]
-
The MIC is the lowest peptide concentration with no visible bacterial growth, which can be determined by measuring the optical density at 600 nm.[6]
-
For MBC determination, plate the contents of the wells with concentrations at and above the MIC onto agar (B569324) plates.
-
Incubate the agar plates overnight. The MBC is the lowest concentration that results in no colony formation.[6]
Cytotoxicity Assay (on Human Oral Epithelial Cells)
Objective: To assess the toxicity of this compound against mammalian cells.
Methodology:
-
Seed human oral epithelial cells (1 x 10⁵ cells/mL) in a 96-well plate and incubate for 24 hours.[6]
-
Prepare various concentrations of this compound (e.g., 6.3 to 200 μM) in the appropriate cell culture medium (e.g., DMEM).[6]
-
Remove the old medium from the cells and add the peptide solutions.
-
Incubate for a specified period (e.g., 60 minutes).[6]
-
Remove the peptide solution, add fresh medium (e.g., DMEM with 10% FBS), and incubate for another 24 hours.[6]
-
Assess cell viability using a suitable assay, such as the Cell Counting Kit-8 (CCK-8). Add the CCK-8 solution and incubate for 3 hours.[6]
-
Measure the absorbance at 450 nm using a microplate reader.[6]
Membrane Permeability Assay (Nucleic Acid Leakage)
Objective: To determine if this compound disrupts the bacterial cell membrane, leading to the leakage of intracellular components.
Methodology:
-
Grow bacteria to the exponential phase and resuspend them in saline (0.9% NaCl) to a concentration of 2 x 10⁸ CFU/mL.[6]
-
Treat the bacterial suspension with different concentrations of this compound (e.g., 0.5x, 1x, and 2x MIC).[6]
-
Incubate the mixture at 37°C, taking samples at various time points (e.g., 0, 30, 60, 90, 120, and 150 minutes).[6]
-
Centrifuge the samples to pellet the bacteria.
-
Measure the absorbance of the supernatant at 260 nm to quantify the amount of leaked nucleic acids.[6]
-
Use saline-treated bacteria as a negative control.
Visualizations
Mechanism of Action: Bacterial Membrane Disruption
The primary mechanism of action for this compound involves the permeabilization and disruption of the bacterial cell membrane.
Caption: this compound's antibacterial mechanism.
Experimental Workflow: Minimum Inhibitory Concentration (MIC) Assay
A standardized workflow is crucial for obtaining reproducible MIC values.
Caption: Standardized workflow for MIC determination.
References
- 1. Variations in MIC value caused by differences in experimental protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Influence of pH, temperature and buffers on cefepime degradation kinetics and stability predictions in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative Analysis of Bacterial Gene Expression by Using the gusA Reporter Gene System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Temporin Derived Peptide Showing Antibacterial and Antibiofilm Activities against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibacterial and Antibiofilm Activity of this compound and Temporin-GHd Against Cariogenic Bacteria, Streptococcus mutans - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: The Influence of Histidine Residues on the pH-Dependent Activity of Temporin-GHc
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the experimental investigation of Temporin-GHc and the role of its histidine residues in pH-dependent antimicrobial activity.
Frequently Asked Questions (FAQs)
Q1: My this compound peptide shows lower than expected antimicrobial activity. What could be the issue?
A1: Several factors could contribute to lower-than-expected activity. Consider the following troubleshooting steps:
-
Peptide Purity and Integrity: Verify the purity of your synthesized this compound using techniques like HPLC and mass spectrometry. Improper synthesis or storage can lead to truncated or modified peptides with reduced activity.
-
pH of Assay Medium: The activity of this compound is pH-dependent due to its histidine residues. Ensure the pH of your growth medium is accurately buffered to the desired value. The protonation state of histidine is critical for its interaction with bacterial membranes. At acidic pH, the increased positive charge on the peptide enhances its binding to negatively charged bacterial membranes.
-
Bacterial Strain and Growth Phase: The susceptibility of bacteria to antimicrobial peptides can vary between strains and growth phases. Ensure you are using a consistent strain and that the bacteria are in the logarithmic growth phase for susceptibility testing.
-
Peptide Aggregation: Temporin peptides can sometimes aggregate, reducing the effective concentration of active monomers. Try dissolving the peptide in a small amount of a suitable solvent (e.g., DMSO) before diluting it in the assay medium.
Q2: I am not observing a significant difference in the secondary structure of this compound at different pH values using Circular Dichroism (CD) spectroscopy. Is this normal?
A2: While pH can influence the charge and activity of this compound, it may not always lead to dramatic changes in its secondary structure in an aqueous solution. Here's why:
-
Random Coil in Aqueous Solution: Like many temporins, this compound adopts a largely random coil conformation in aqueous solutions.[1][2] The transition to an α-helical structure typically occurs upon interaction with a membrane-mimicking environment.[1][2]
-
Membrane-Mimicking Environment is Key: To observe the pH-dependent structural changes, perform CD spectroscopy in the presence of membrane mimetics such as sodium dodecyl sulfate (B86663) (SDS) micelles or liposomes at varying pH values.[1][2] The interaction with the hydrophobic environment of the micelle or liposome (B1194612) will induce the α-helical fold, and you may observe pH-dependent differences in the degree of helicity.
Q3: My membrane permeabilization assay (e.g., using SYTOX Green) is giving inconsistent results. What are the common pitfalls?
A3: Inconsistent results in membrane permeabilization assays can arise from several sources:
-
Cell Density: Ensure a standardized and consistent bacterial cell density for each experiment. Variations in the number of cells will affect the fluorescence signal.
-
Dye Concentration and Incubation Time: Optimize the concentration of SYTOX Green and the incubation time for your specific bacterial strain. Insufficient dye or incubation time may lead to an underestimation of membrane damage.
-
pH of the Buffer: The pH of the assay buffer is critical. As with the antimicrobial activity assays, the pH will influence the charge of this compound and its ability to disrupt the bacterial membrane. Ensure the buffer is stable at the desired pH throughout the experiment.
-
Background Fluorescence: Always include controls for background fluorescence from the peptide, the dye, and the bacterial cells alone.
Troubleshooting Guides
Problem: High Variability in Minimum Inhibitory Concentration (MIC) Values
| Possible Cause | Troubleshooting Step |
| Inaccurate pH of media | Calibrate your pH meter before preparing the media. Use appropriate buffers for the desired pH range (e.g., MES for acidic pH, HEPES for neutral pH, and TAPS for alkaline pH). Verify the final pH of the prepared media. |
| Bacterial inoculum not standardized | Ensure the bacterial suspension is adjusted to the correct McFarland standard (typically 0.5) to achieve a consistent starting cell density. |
| Peptide stock solution degradation | Prepare fresh stock solutions of this compound for each experiment. Store peptide stocks at -20°C or -80°C and avoid repeated freeze-thaw cycles. |
| Inconsistent incubation conditions | Use a calibrated incubator and ensure consistent temperature and aeration for all replicates and experiments. |
Problem: No Correlation Between pH and Membrane Permeabilization
| Possible Cause | Troubleshooting Step |
| Buffer composition interfering with the assay | Some buffer components can interact with the peptide or the fluorescent dye. Use a simple, well-defined buffer system like phosphate-buffered saline (PBS) adjusted to the desired pH. |
| Assay kinetics not captured | The kinetics of membrane permeabilization can be rapid. Use a plate reader capable of kinetic measurements to monitor fluorescence changes over time immediately after adding the peptide. |
| Peptide concentration is too high or too low | Perform a dose-response experiment to determine the optimal concentration range of this compound for observing pH-dependent differences in membrane permeabilization. |
Quantitative Data
| Organism | MIC (µM) | Reference |
| Staphylococcus aureus | 12.9 | [3] |
| Escherichia coli D31 | >100 (indicative) | [3] |
Note: The pH at which these MICs were determined was not explicitly stated in the reference, but standard protocols typically use a pH around 7.2-7.4.
One study demonstrated that this compound is stable over a broad pH range of 2 to 10.[3] The replacement of histidine with arginine in the related peptide Temporin-GHa has been shown to enhance its antibacterial activity, underscoring the importance of the positive charge at this position, which is modulated by pH.
Experimental Protocols
Broth Microdilution Assay for pH-Dependent MIC Determination
This protocol is adapted from standard Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB), buffered to desired pH values (e.g., 5.5, 7.4, 8.5)
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Spectrophotometer
Procedure:
-
Peptide Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or 0.01% acetic acid).
-
Bacterial Inoculum Preparation:
-
Inoculate a few colonies of the test bacterium into CAMHB (at the desired pH) and incubate at 37°C until it reaches the logarithmic growth phase.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the adjusted suspension in CAMHB (at the desired pH) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
-
Serial Dilution:
-
Add 100 µL of CAMHB (at the desired pH) to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well and perform a two-fold serial dilution across the plate.
-
-
Inoculation: Add 100 µL of the diluted bacterial suspension to each well.
-
Controls:
-
Positive Control: Wells with bacteria and no peptide.
-
Negative Control: Wells with media and no bacteria.
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth.
Membrane Permeabilization Assay using SYTOX Green
Materials:
-
This compound
-
Bacterial strains
-
SYTOX Green nucleic acid stain
-
Buffer (e.g., PBS) adjusted to desired pH values
-
96-well black, clear-bottom microtiter plates
-
Fluorometric microplate reader
Procedure:
-
Bacterial Preparation:
-
Grow bacteria to mid-log phase.
-
Harvest the cells by centrifugation and wash twice with the assay buffer at the desired pH.
-
Resuspend the cells in the assay buffer to a final OD₆₀₀ of 0.2.
-
-
Assay Setup:
-
Add 50 µL of the bacterial suspension to each well of the 96-well plate.
-
Add SYTOX Green to a final concentration of 1 µM to each well and incubate in the dark for 15 minutes.
-
-
Peptide Addition: Add 50 µL of this compound at various concentrations (prepared in the same assay buffer) to the wells.
-
Fluorescence Measurement:
-
Immediately place the plate in a microplate reader.
-
Measure the fluorescence intensity kinetically for at least 30 minutes (excitation ~485 nm, emission ~520 nm).
-
-
Controls:
-
Positive Control: Bacteria treated with a membrane-disrupting agent like 70% ethanol.
-
Negative Control: Untreated bacteria.
-
Circular Dichroism (CD) Spectroscopy
Materials:
-
This compound
-
Phosphate buffer (for desired pH values)
-
Membrane-mimicking agents (e.g., SDS, TFE, or liposomes)
-
CD Spectropolarimeter
Procedure:
-
Sample Preparation:
-
Dissolve this compound in the appropriate buffer (at the desired pH) to a final concentration of 50-100 µM.
-
For measurements in a membrane-mimicking environment, add SDS (above its critical micelle concentration), TFE (e.g., 50% v/v), or pre-formed liposomes to the peptide solution.
-
-
CD Measurement:
-
Record CD spectra from approximately 190 to 260 nm at a controlled temperature (e.g., 25°C).
-
Use a quartz cuvette with an appropriate path length (e.g., 1 mm).
-
-
Data Analysis:
-
Subtract the spectrum of the buffer (and membrane mimetic) from the peptide spectrum.
-
Analyze the corrected spectra to estimate the secondary structure content (α-helix, β-sheet, random coil). An α-helix is characterized by positive ellipticity around 192 nm and negative bands at approximately 208 and 222 nm.[4]
-
Visualizations
Caption: Workflow for investigating the pH-dependent activity of this compound.
Caption: Proposed mechanism of pH-dependent activity of this compound.
References
Technical Support Center: Enhancing the Therapeutic Index of Temporin-GHc
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments aimed at enhancing the therapeutic index of the antimicrobial peptide, Temporin-GHc.
Frequently Asked Questions (FAQs)
Q1: What is the therapeutic index (TI) and why is it crucial for antimicrobial peptides (AMPs) like this compound?
The therapeutic index is a quantitative measurement of the relative safety of a drug. It is calculated as the ratio of the concentration of a compound that is toxic to host cells to the concentration that is effective against the target pathogen. For AMPs, this is typically calculated as:
TI = HC₅₀ / MIC
Where:
-
HC₅₀ (50% hemolytic concentration): The concentration of the peptide that causes 50% lysis of human red blood cells.
-
MIC (Minimum Inhibitory Concentration): The lowest concentration of the peptide that inhibits the visible growth of a microorganism.
A higher TI is desirable as it indicates that a much higher concentration of the peptide is needed to harm host cells than to kill pathogens, suggesting a wider margin of safety for therapeutic use.
Q2: What is the known amino acid sequence of this compound?
This compound, isolated from the skin of the Hylarana guentheri frog, is a 13-amino acid peptide with the following sequence: FLQHIIGALTHIF.[1]
Q3: What are the primary mechanisms of action for this compound and its analogs?
This compound and its analogs are cationic, amphipathic peptides that primarily target and disrupt the cell membranes of microorganisms.[2][3] In an aqueous environment, they typically adopt a random coil conformation, but upon encountering a membrane-mimetic environment, they fold into an α-helical structure.[2][3] This amphipathic helix allows the peptide to insert into and permeabilize the bacterial membrane, leading to the leakage of intracellular contents and ultimately cell death.[2][4]
Q4: What are the main strategies to enhance the therapeutic index of this compound?
Several strategies can be employed to improve the therapeutic index of this compound by increasing its antimicrobial potency and/or decreasing its toxicity to host cells. These include:
-
Amino Acid Substitution: Replacing specific amino acid residues to modulate the peptide's net charge, hydrophobicity, and amphipathicity. For instance, substituting histidine with more basic residues like lysine (B10760008) or arginine has been shown to enhance antimicrobial activity.[5][6]
-
Modulating Hydrophobicity: Adjusting the hydrophobicity of the peptide can influence its interaction with bacterial versus host cell membranes. Increasing hydrophobicity can sometimes enhance antimicrobial activity but may also increase hemolysis.[7][8]
-
Peptide Cyclization: Introducing cyclic constraints can improve peptide stability against proteases and may enhance its target specificity.
-
Conjugation: Attaching molecules such as cell-penetrating peptides or polymers like PEG can alter the peptide's pharmacokinetic properties and reduce its toxicity.[9]
-
Combination Therapy: Using this compound in synergy with other antimicrobial agents can enhance its efficacy at lower, less toxic concentrations.[10]
Troubleshooting Guides
This section addresses common issues that may arise during experiments to modify and evaluate this compound and its analogs.
Problem 1: Low yield or purity of synthesized this compound analog.
-
Potential Cause: Incomplete coupling reactions during solid-phase peptide synthesis (SPPS), steric hindrance from bulky amino acids, or aggregation of the peptide on the resin.
-
Troubleshooting Steps:
-
Optimize Coupling: Increase coupling time and/or temperature. Use a more efficient coupling reagent.
-
Double Coupling: For difficult amino acid couplings, perform the coupling step twice before proceeding to the next deprotection step.
-
Resin Choice: Ensure the resin is appropriate for the synthesis scale and peptide sequence.
-
Purity Analysis: Use High-Performance Liquid Chromatography (HPLC) to assess the purity of the crude peptide.[11] A single, sharp peak indicates high purity, while multiple peaks suggest the presence of impurities. Mass spectrometry (MS) should be used to confirm the molecular weight of the synthesized peptide.[11]
-
Problem 2: High variability in Minimum Inhibitory Concentration (MIC) values between experiments.
-
Potential Cause: Inconsistent bacterial inoculum density, variations in media composition, or peptide aggregation in the assay medium.
-
Troubleshooting Steps:
-
Standardize Inoculum: Prepare the bacterial inoculum from a fresh culture in the mid-logarithmic growth phase and adjust to a standard optical density (e.g., 0.5 McFarland standard).
-
Consistent Media: Use the same batch of cation-adjusted Mueller-Hinton Broth (MHB) for all experiments to minimize variability.
-
Peptide Solubility: Ensure the peptide is fully dissolved in a suitable solvent before serial dilution. If aggregation is suspected, consider using a different solvent or incorporating solubility-enhancing modifications to the peptide.
-
Plate Type: Use non-treated polypropylene (B1209903) plates to prevent the peptide from adsorbing to the plastic.
-
Problem 3: High hemolytic activity (low HC₅₀) of a modified peptide.
-
Potential Cause: Increased hydrophobicity of the peptide analog, leading to non-specific disruption of erythrocyte membranes.
-
Troubleshooting Steps:
-
Sequence Modification: Re-evaluate the amino acid substitutions. Consider replacing some hydrophobic residues with less hydrophobic or hydrophilic ones to decrease the overall hydrophobicity.
-
Charge Distribution: Altering the distribution of charged residues can influence the peptide's interaction with zwitterionic mammalian cell membranes versus negatively charged bacterial membranes.
-
Hemolysis Assay Controls: Ensure proper positive (e.g., Triton X-100) and negative (PBS) controls are included in the hemolysis assay to validate the results.[12]
-
Quantitative Data Summary
Table 1: Antimicrobial and Hemolytic Activities of Temporin-GHa and its Analogs
| Peptide | Amino Acid Sequence | MIC (μM) vs. S. aureus | HC₅₀ (μM) | Therapeutic Index (HC₅₀/MIC) |
| Temporin-GHa | FLH IIGALGH LF | 100 | >200 | >2 |
| GHaK | FLK IIGALGK LF | 12.5 | >200 | >16 |
| GHa4K | FLK IIGALGHLF | 25 | >200 | >8 |
| GHa11K | FLHIIGALGK LF | 50 | >200 | >4 |
Data sourced from a study on Temporin-GHa analogs.[5]
Table 2: Antimicrobial Activity of this compound and Temporin-GHd against Streptococcus mutans
| Peptide | MIC (μM) | MBC (μM) |
| This compound | 12.6 | >50 |
| Temporin-GHd | 13.1 | 26 |
Data sourced from a study on this compound and GHd.[2] A study also noted that this compound and GHd exhibited no cytotoxicity toward human oral epithelial cells at a concentration of 200 μM.[2]
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of this compound Analogs
This protocol outlines the manual synthesis of a this compound analog using Fmoc chemistry.
Workflow for Solid-Phase Peptide Synthesis
Caption: Workflow for the solid-phase synthesis of this compound analogs.
Methodology:
-
Resin Preparation: Swell Rink amide resin in N,N-dimethylformamide (DMF) for 1 hour in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 20 minutes to remove the Fmoc protecting group from the terminal amine.
-
Washing: Wash the resin thoroughly with DMF to remove excess piperidine.
-
Amino Acid Coupling: Activate the desired Fmoc-protected amino acid with a coupling reagent (e.g., HBTU/HOBt) and diisopropylethylamine (DIEA) in DMF. Add the activated amino acid solution to the resin and allow it to react for 2 hours.
-
Repeat: Repeat the deprotection, washing, and coupling steps for each amino acid in the peptide sequence.
-
Cleavage and Deprotection: After the final amino acid is coupled, wash the resin with dichloromethane (B109758) (DCM). Treat the resin with a cleavage cocktail (e.g., trifluoroacetic acid/triisopropylsilane/water) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Verification: Confirm the molecular weight of the purified peptide using mass spectrometry (MS).
Determination of Minimum Inhibitory Concentration (MIC)
This protocol describes the broth microdilution method to determine the MIC of a this compound analog.
Workflow for MIC Assay
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Methodology:
-
Prepare Peptide Dilutions: Perform serial two-fold dilutions of the peptide in a suitable solvent (e.g., sterile water or 0.01% acetic acid) in a 96-well polypropylene microtiter plate.
-
Prepare Bacterial Inoculum: Culture the test bacterium in Mueller-Hinton Broth (MHB) to the mid-logarithmic phase. Dilute the culture to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add the bacterial suspension to each well of the microtiter plate containing the peptide dilutions. Include a positive control (bacteria without peptide) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth, which can be determined by visual inspection or by measuring the optical density at 600 nm (OD₆₀₀).
Hemolysis Assay
This protocol details the procedure to determine the hemolytic activity (HC₅₀) of a this compound analog.
Workflow for Hemolysis Assay
Caption: Workflow for the hemolysis assay.
Methodology:
-
Prepare Red Blood Cells (RBCs): Obtain fresh human red blood cells and wash them three times with phosphate-buffered saline (PBS) by centrifugation. Resuspend the RBCs in PBS to a final concentration of 4% (v/v).
-
Prepare Peptide Dilutions: Prepare serial dilutions of the peptide in PBS in a 96-well plate.
-
Incubation: Add the RBC suspension to each well containing the peptide dilutions. Include a positive control (0.1% Triton X-100 for 100% hemolysis) and a negative control (PBS for 0% hemolysis). Incubate the plate at 37°C for 1 hour.
-
Centrifugation: Centrifuge the plate to pellet the intact RBCs.
-
Measure Hemolysis: Carefully transfer the supernatant to a new 96-well plate and measure the absorbance at 540 nm to quantify hemoglobin release.
-
Calculate HC₅₀: The percentage of hemolysis is calculated using the formula: [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100. The HC₅₀ is the peptide concentration that causes 50% hemolysis.
Cytotoxicity Assay (MTT Assay)
This protocol describes the MTT assay to evaluate the cytotoxicity of a this compound analog against a mammalian cell line.
Workflow for MTT Cytotoxicity Assay
References
- 1. Temporins: Multifunctional Peptides from Frog Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial and Antibiofilm Activity of this compound and Temporin-GHd Against Cariogenic Bacteria, Streptococcus mutans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Four temporin-derived peptides exhibit antimicrobial and antibiofilm activities against methicillin-resistant Staphylococcus aureus : Anti-MRSA peptides derived from temporin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Temporin-Like Peptides Show Antimicrobial and Anti-Biofilm Activities against Streptococcus mutans with Reduced Hemolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improving the Therapeutic Index of Smp24, a Venom-Derived Antimicrobial Peptide: Increased Activity against Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design methods for antimicrobial peptides with improved performance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Innovative Strategies and Methodologies in Antimicrobial Peptide Design [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. High Antimicrobial Effectiveness with Low Hemolytic and Cytotoxic Activity for PEG/Quaternary Copolyoxetanes - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Antimicrobial Efficacy: Temporin-GHc vs. Temporin-GHd
This guide provides a detailed comparison of the antimicrobial efficacy of two closely related peptides, Temporin-GHc and Temporin-GHd, isolated from the skin secretions of the frog Hylarana guentheri. Both peptides are members of the temporin family, known for their broad-spectrum antimicrobial properties. This document is intended for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of these antimicrobial peptides (AMPs).
Data Presentation: Antimicrobial Activity
The antimicrobial efficacy of this compound and Temporin-GHd was evaluated against Gram-positive bacteria, Gram-negative bacteria, and fungi. The data, presented as Minimum Inhibitory Concentration (MIC) in micromolars (µM), is summarized below. Lower MIC values indicate higher potency.
| Target Microorganism | Type | This compound (MIC in µM) | Temporin-GHd (MIC in µM) |
| Staphylococcus aureus (ATCC 25923) | Gram-positive bacterium | 80 | 40 |
| Escherichia coli (ATCC 25922) | Gram-negative bacterium | 80 | 80 |
| Candida albicans (ATCC 90028) | Fungus (Yeast) | 40 | 20 |
Analysis: Based on the presented data, Temporin-GHd demonstrates greater potency against the Gram-positive bacterium S. aureus and the fungus C. albicans, exhibiting MIC values that are two-fold lower than those of this compound. Both peptides show equivalent activity against the Gram-negative bacterium E. coli.
Experimental Protocols
The following section details the methodology used to determine the Minimum Inhibitory Concentration (MIC) values for this compound and Temporin-GHd.
Minimum Inhibitory Concentration (MIC) Assay
The MIC of each peptide was determined using a standardized broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
-
Peptide Preparation: Lyophilized this compound and Temporin-GHd were dissolved in sterile, ultrapure water to create stock solutions.
-
Microorganism Preparation: Cultures of Staphylococcus aureus, Escherichia coli, and Candida albicans were grown in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast) to the mid-logarithmic phase. The cultures were then diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution: A two-fold serial dilution of each peptide was prepared in a 96-well microtiter plate using the appropriate growth medium.
-
Inoculation: Each well was inoculated with the standardized microbial suspension.
-
Controls: Positive controls (microorganisms in broth without peptide) and negative controls (broth only) were included on each plate.
-
Incubation: The plates were incubated at 37°C for 18-24 hours.
-
MIC Determination: Following incubation, the MIC was determined as the lowest concentration of the peptide that resulted in the complete inhibition of visible microbial growth.
Visualizations: Workflows and Mechanisms
The following diagrams illustrate the experimental workflow for MIC determination and the generally accepted mechanism of action for temporin-family peptides.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.
Temporin-GHc: A Potential Challenger to Conventional Antibiotics
Temporin-GHc, a short, 13-residue antimicrobial peptide (AMP) isolated from the frog Hylarana guentheri, is emerging as a promising candidate in the search for alternatives to conventional antibiotics.[1][2] As antibiotic resistance continues to be a global health crisis, researchers are increasingly looking towards nature's own defense mechanisms, such as AMPs, which often possess novel mechanisms of action that can circumvent existing resistance pathways.[3][4] This guide provides a detailed comparison of this compound and conventional antibiotics, supported by experimental data, to offer a clear perspective for researchers and drug development professionals.
Mechanism of Action: A Fundamental Divergence
A key difference between this compound and conventional antibiotics lies in their fundamental mechanism of action. This compound primarily targets the bacterial cell membrane, while conventional antibiotics typically inhibit specific intracellular metabolic pathways.[1][5][6]
This compound: This peptide is positively charged and amphipathic, meaning it has both hydrophilic (water-attracting) and hydrophobic (water-repelling) regions.[1][2] This structure allows it to selectively interact with the negatively charged components of bacterial membranes. Upon approach, this compound changes its conformation from a random coil to an α-helix in the membrane environment.[1][2] This structural change facilitates its insertion into the bacterial membrane, leading to increased permeability, disruption of the membrane integrity, and leakage of essential intracellular contents, ultimately causing cell death.[1][2][7] Evidence also suggests that once the membrane is compromised, this compound can enter the cell and bind to genomic DNA, further disrupting cellular processes.[1][2]
Conventional Antibiotics: These drugs operate through more specific, enzyme-targeted mechanisms.[5][6][8] The primary modes of action include:
-
Inhibition of Cell Wall Synthesis: Antibiotics like penicillins and cephalosporins prevent the synthesis of peptidoglycan, a critical component of the bacterial cell wall, leading to cell lysis.[5][8]
-
Inhibition of Protein Synthesis: Drugs such as macrolides, tetracyclines, and aminoglycosides bind to bacterial ribosomes (either the 30S or 50S subunit), interfering with protein production.[5][9]
-
Inhibition of Nucleic Acid Synthesis: Quinolones, for example, inhibit enzymes like DNA gyrase and topoisomerase IV, which are essential for DNA replication and repair.[4][9]
-
Inhibition of Metabolic Pathways: Sulfonamides block the synthesis of folic acid, a necessary nutrient for bacterial growth.[4]
Comparative Efficacy: Planktonic Bacteria and Biofilms
The effectiveness of an antimicrobial agent is determined by its ability to inhibit growth (bacteriostatic) or kill (bactericidal) bacteria and to disrupt biofilms.
Antibacterial Activity
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, while the minimum bactericidal concentration (MBC) is the lowest concentration that results in microbial death.
Studies on this compound have focused on its activity against Streptococcus mutans, a primary causative agent of dental caries.[1]
| Compound | Organism | MIC (µM) | MBC (µM) | Reference |
| This compound | S. mutans | Not specified, but activity confirmed | >50 | [1] |
| Temporin-GHd * | S. mutans | Not specified, but activity confirmed | 26 | [1] |
| Chlorhexidine | S. mutans | Positive Control | Positive Control | [1] |
Temporin-GHd is a related peptide from the same frog, often studied alongside this compound.
While the specific MIC for this compound was not defined in the available study, its sibling peptide, Temporin-GHd, showed an MBC of 26 µM.[1] Time-kill assays demonstrated that Temporin-GHd could kill all S. mutans within 60 minutes at a concentration of 2x MIC, showcasing a rapid, concentration-dependent bactericidal effect.[1] this compound showed less bactericidal potency in the same assay.[1]
Antibiofilm Activity
Bacterial biofilms are structured communities of bacteria encased in a self-produced matrix, which are notoriously difficult to eradicate with conventional antibiotics.[10] this compound has demonstrated significant efficacy in both preventing the formation of and disrupting pre-formed S. mutans biofilms.[1][2]
| Activity Metric | This compound (µM) | Temporin-GHd (µM) | Reference |
| MBIC₅₀ * | 6.3 | 6.6 | [1] |
| MBRC₅₀ † | 25 | 26 | [1] |
MBIC₅₀: Minimum biofilm inhibitory concentration required to inhibit 50% of biofilm formation. †MBRC₅₀: Minimum biofilm reduction concentration required to reduce a pre-formed (12h) biofilm by 50%.
At a concentration of 0.5x MIC, this compound inhibited the initial attachment of S. mutans biofilm formation by 50-60%.[1] Mechanistically, it achieves this by downregulating the expression of genes (gtfB, gtfC, gtfD) responsible for producing the exopolysaccharide (EPS) matrix that holds the biofilm together.[1][2]
Cytotoxicity and Selectivity
An ideal antimicrobial agent should be highly toxic to pathogens while exhibiting minimal toxicity to host cells.
This compound: Studies have shown that this compound has low cytotoxicity. At concentrations up to 200 µM, it showed no toxicity toward human oral epithelial cells.[1][2] It also exhibited selectivity for S. mutans in the presence of human red blood cells, with its hemolytic activity being significantly reduced when bacteria were present, suggesting it preferentially targets bacterial cells.[1]
Conventional Antibiotics: The side effects of conventional antibiotics are varied and well-documented. They can range from gastrointestinal upset to severe allergic reactions.[8] Broad-spectrum antibiotics can also disrupt the body's natural microbiome, leading to secondary infections.[9] The targeted nature of these antibiotics generally results in low direct toxicity to human cells, which lack the specific targets (like peptidoglycan cell walls).[6]
| Compound | Cell Line | Assay | Result | Reference |
| This compound | Human Oral Epithelial Cells | CCK-8 | No cytotoxicity observed up to 200 µM | [1] |
| This compound | Human Erythrocytes | Hemolysis | Reduced hemolytic activity in the presence of S. mutans | [1] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings.
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assay
-
Preparation: this compound is prepared in a two-fold serial dilution in a 96-well microtiter plate.[1]
-
Inoculation: A suspension of S. mutans in the logarithmic growth phase is diluted and added to each well to a final concentration of 10⁶ CFU/ml.[1]
-
Incubation: The plates are incubated for 16 hours at 37°C under anaerobic conditions.[1]
-
MIC Determination: The MIC is defined as the lowest peptide concentration that inhibits visible bacterial growth, measured by absorbance at 600 nm.[1] Chlorhexidine is used as a positive control.[1]
-
MBC Determination: Aliquots from wells with concentrations at or above the MIC are plated on agar (B569324). The MBC is the lowest concentration that results in no colony formation after incubation.[1]
Time-Kill Kinetic Assay
-
A logarithmic phase culture of S. mutans is diluted to 2 x 10⁶ CFU/ml.[1]
-
The bacterial suspension is mixed with this compound at final concentrations of 0.5x, 1x, and 2x MIC.[1]
-
The mixtures are incubated at 37°C, and aliquots are taken at various time points (e.g., 0, 30, 60, 90, 120, 180 minutes).[1]
-
The number of viable bacteria (CFU/ml) at each time point is determined by plating and colony counting.[1]
Bacterial Membrane Integrity Assay
-
An exponential phase culture of S. mutans (2 x 10⁸ CFU/ml) is treated with this compound at 0.5x, 1x, or 2x MIC for 60 minutes.[1]
-
A LIVE/DEAD BacLight Bacterial Viability Kit is used, which contains two fluorescent dyes: SYTO 9 (stains live cells green) and propidium (B1200493) iodide (stains dead cells with compromised membranes red).[1]
-
The stained cells are observed using fluorescence microscopy to assess membrane integrity. An increase in red-staining cells indicates membrane damage.[1]
Cytotoxicity Assay (on Human Oral Epithelial Cells)
-
Human Oral Epithelial Cells (HOECs) are seeded in 96-well plates at 1 x 10⁵ cells/ml and cultured for 24 hours.[1]
-
The culture medium is replaced with medium containing various concentrations of this compound (e.g., 6.3 to 200 µM).[1]
-
After a 60-minute incubation, cell viability is assessed using a Cell Counting Kit-8 (CCK-8) assay, which measures metabolic activity.[1]
Conclusion
This compound presents a compelling case as a potential alternative to conventional antibiotics, particularly for topical applications such as in oral health to combat dental caries. Its distinct, membrane-disrupting mechanism of action is a significant advantage, as it is less likely to be compromised by existing resistance mechanisms that target specific enzymes or pathways. Furthermore, its potent antibiofilm activity and low cytotoxicity profile are highly desirable attributes. While more research, including in vivo studies and testing against a broader spectrum of pathogens, is necessary, this compound and other temporin-family peptides represent a promising frontier in the ongoing fight against antibiotic-resistant bacteria.
References
- 1. Antibacterial and Antibiofilm Activity of this compound and Temporin-GHd Against Cariogenic Bacteria, Streptococcus mutans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial and Antibiofilm Activity of this compound and Temporin-GHd Against Cariogenic Bacteria, Streptococcus mutans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of a Novel Antimicrobial Peptide, Temporin-PKE, from the Skin Secretion of Pelophylax kl. esculentus, and Evaluation of Its Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibiotic action and resistance: updated review of mechanisms, spread, influencing factors, and alternative approaches for combating resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibiotic - Wikipedia [en.wikipedia.org]
- 6. How do antibiotics work? – Antibiotics – ReAct [reactgroup.org]
- 7. researchgate.net [researchgate.net]
- 8. teachmephysiology.com [teachmephysiology.com]
- 9. vinmec.com [vinmec.com]
- 10. A Temporin Derived Peptide Showing Antibacterial and Antibiofilm Activities against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Potential of Temporin-GHc: A Comparative Guide for Antimicrobial Research
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the exploration of novel therapeutic strategies. Antimicrobial peptides (AMPs), such as Temporin-GHc, have garnered significant interest due to their broad-spectrum activity and unique mechanisms of action. This guide provides a comparative analysis of the potential synergistic activity of this compound with other antimicrobial agents. While direct experimental data on the synergistic interactions of this compound is not yet available in peer-reviewed literature, this document synthesizes findings from the broader temporin family of peptides to offer insights into its potential for combination therapies.
Introduction to this compound
This compound is a small, cationic antimicrobial peptide isolated from the skin secretions of the frog Hylarana guentheri.[1][2] Like other members of the temporin family, it is characterized by a short amino acid sequence and a net positive charge, which facilitates its interaction with negatively charged bacterial membranes.[2] Its primary mechanism of action involves the disruption of the bacterial cell membrane integrity, leading to leakage of intracellular contents and cell death.[3] this compound has demonstrated potent antimicrobial and antibiofilm activity against a range of bacteria, including the cariogenic bacterium Streptococcus mutans.[3][4]
Synergistic Activity within the Temporin Family: A Basis for Comparison
While specific data for this compound is pending, studies on other temporins have consistently demonstrated synergistic effects when combined with conventional antibiotics or other AMPs. This synergy often results in a significant reduction in the minimum inhibitory concentration (MIC) of both agents, potentially minimizing toxicity and circumventing resistance mechanisms.
The primary proposed mechanism for this synergy is the ability of temporins to permeabilize the bacterial outer membrane, thereby facilitating the entry of other antimicrobial compounds that may have intracellular targets.[5]
Documented Synergistic Combinations of Temporin Peptides
The following table summarizes key findings on the synergistic activities of various temporin family members with other antimicrobial agents. This data provides a valuable reference for designing future studies to investigate the synergistic potential of this compound.
| Temporin Peptide | Combination Agent | Target Organism(s) | Observed Effect | Reference(s) |
| Temporin A | Imipenem | Pseudomonas aeruginosa, Staphylococcus aureus | Enhanced antibacterial activity and reduced lethality in a mouse model of sepsis. | [6][7] |
| Ceftazidime | Pseudomonas aeruginosa, Staphylococcus aureus | Synergistic antibacterial activity. | [6] | |
| Polymyxin E | Pseudomonas aeruginosa | Synergistic antibacterial activity. | [6] | |
| Linezolid | Staphylococcus epidermidis | Synergistic activity in a rat pouch model. | [6] | |
| Modified Temporin B (TB-YK) | Gram-positive and Gram-negative bacteria | Strong synergistic activity in vitro and in vivo. | [8] | |
| Temporin B | Temporin L | Escherichia coli, Pseudomonas aeruginosa, Aeromonas hydrophila | Marked synergistic activity against Gram-negative bacteria. | [6] |
| Temporin G | Tobramycin | Staphylococcus aureus | Potentiation of the antibiotic's efficacy and reduction of bacterial growth at sub-inhibitory concentrations. | [9] |
| Temporin L | Temporin A, Temporin B | Gram-negative bacteria | Synergistic activity by preventing oligomerization in the presence of lipopolysaccharide (LPS). | [10][11] |
Experimental Protocols for Assessing Synergy
To standardize the investigation of this compound's synergistic potential, the following established experimental protocols are recommended.
Checkerboard Assay
The checkerboard microtiter plate assay is the most common method for determining the synergistic, additive, indifferent, or antagonistic effects of antimicrobial combinations. It allows for the calculation of the Fractional Inhibitory Concentration Index (FICI).
Protocol:
-
Prepare serial twofold dilutions of this compound and the partner antimicrobial agent in a 96-well microtiter plate. The concentrations should range from sub-inhibitory to supra-inhibitory levels.
-
This compound is typically diluted horizontally, while the other agent is diluted vertically, creating a matrix of concentration combinations.
-
Inoculate each well with a standardized suspension of the target bacterial strain (e.g., 5 x 105 CFU/mL).
-
Include wells with each agent alone to determine their individual MICs. A growth control well without any antimicrobial agent is also essential.
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC of each agent alone and in combination by observing the lowest concentration that inhibits visible bacterial growth.
-
Calculate the FICI using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Interpret the results as follows:
-
Synergy: FICI ≤ 0.5
-
Additive: 0.5 < FICI ≤ 1.0
-
Indifference: 1.0 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
Time-Kill Assay
Time-kill assays provide dynamic information about the bactericidal or bacteriostatic effects of antimicrobial combinations over time.
Protocol:
-
Prepare tubes containing a standardized bacterial suspension (e.g., 5 x 105 CFU/mL) in a suitable broth medium.
-
Add this compound and the partner antimicrobial agent to the tubes, both alone and in combination, at concentrations corresponding to their MICs (e.g., 0.5x, 1x, 2x MIC).
-
Include a growth control tube without any antimicrobial agents.
-
Incubate all tubes at 37°C with shaking.
-
At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each tube.
-
Perform serial dilutions of the aliquots and plate them on appropriate agar (B569324) plates to determine the number of viable bacteria (CFU/mL).
-
Plot the log10 CFU/mL against time for each condition.
-
Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared to the most active single agent.
Visualizing Experimental Workflows and Potential Mechanisms
To aid in the conceptualization of these experimental designs and the underlying mechanisms of synergy, the following diagrams are provided.
Checkerboard Assay Workflow for Synergy Testing.
Time-Kill Assay Experimental Workflow.
Proposed Mechanism of Temporin Synergy.
Conclusion and Future Directions
The available evidence from the temporin family of antimicrobial peptides strongly suggests that this compound holds significant promise as a candidate for combination therapies. Its membrane-disrupting mechanism of action is a key attribute that can be leveraged to enhance the efficacy of other antimicrobial agents, particularly against resistant Gram-negative bacteria.
Future research should prioritize conducting systematic in vitro synergy studies, such as checkerboard and time-kill assays, to evaluate this compound in combination with a broad range of conventional antibiotics. Positive findings from these studies would warrant further investigation into the in vivo efficacy and toxicity of promising combinations in relevant animal models of infection. The ultimate goal is to develop novel, effective, and safe therapeutic strategies to combat the growing threat of antimicrobial resistance.
References
- 1. Temporin B Forms Hetero-Oligomers with Temporin L, Modifies Its Membrane Activity, and Increases the Cooperativity of Its Antibacterial Pharmacodynamic Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial and Antibiofilm Activity of this compound and Temporin-GHd Against Cariogenic Bacteria, Streptococcus mutans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Antibacterial and Antibiofilm Activity of this compound and Temporin-GHd Against Cariogenic Bacteria, Streptococcus mutans [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Synergistic Antibacterial and Anti-Inflammatory Activity of Temporin A and Modified Temporin B In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Antimicrobial Peptide Synergies for Fighting Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Unveiling the Action of Temporin-GHc: A Comparative Guide to its Membrane-Disruptive Mechanism
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Temporin-GHc's membrane-disruptive capabilities against other antimicrobial peptides (AMPs). Supported by experimental data, this document delves into the mechanisms that position this compound as a noteworthy candidate in the search for novel antimicrobial agents.
This compound, an antimicrobial peptide isolated from the skin secretions of the frog Hylarana guentheri, has demonstrated significant activity against a range of bacteria, including the cariogenic Streptococcus mutans.[1][2] Its primary mode of action involves the disruption of the bacterial cell membrane, a mechanism shared by many AMPs but with nuances that dictate efficacy and selectivity.[1][3] This guide will compare the performance of this compound with its close analog Temporin-GHd and other temporin derivatives, presenting key data on their antimicrobial and hemolytic activities.
Comparative Analysis of Antimicrobial Activity
The efficacy of this compound and its counterparts has been quantified through Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values. These metrics are crucial for comparing the potency of different AMPs.
| Peptide | Target Organism | MIC (μM) | MBC (μM) | Reference |
| This compound | Streptococcus mutans | 12.6 | >50 | [4] |
| Temporin-GHd | Streptococcus mutans | 13.1 | 26 | [4] |
| GHaR6R | MRSA | Not specified | Not specified | [1] |
| GHaR7R | MRSA | Not specified | Not specified | [1] |
| GHaR8R | MRSA | Not specified | Not specified | [1] |
| GHaR9W | MRSA | Not specified | Not specified | [1] |
| GHaK | S. aureus | Not specified | Not specified | [5] |
| GHa4K | S. aureus | Not specified | Not specified | [5] |
| GHa11K | S. aureus | Not specified | Not specified | [5] |
Evaluating Hemolytic Activity: A Measure of Selectivity
A critical aspect of AMP development is its selectivity for bacterial cells over host cells. Hemolytic activity, the ability to lyse red blood cells, is a key indicator of cytotoxicity.
| Peptide | Hemolytic Activity (HC50 in μM) | Hemolysis (%) at specified concentration | Reference |
| This compound | 95 | <10% at 200 μM (in presence of S. mutans) | [2] |
| Temporin-GHd | 50 | <10% at 200 μM (in presence of S. mutans) | [2] |
| GHaR6R | >200 | No significant hemolysis up to 200 μM | [1] |
| GHaR7R | 25 | 50% at 25 μM | [1] |
| GHaR8R | Not specified | Slight hemolytic effect | [1] |
| GHaR9W | Not specified | Slight hemolytic effect | [1] |
| GHaK | 66 | 10% at 16 µM | [6] |
Visualizing the Mechanism and Experimental Workflow
To elucidate the process of validating the membrane-disruptive mechanism of this compound, the following diagrams illustrate the proposed mechanism of action and a typical experimental workflow.
References
- 1. Four temporin-derived peptides exhibit antimicrobial and antibiofilm activities against methicillin-resistant Staphylococcus aureus : Anti-MRSA peptides derived from temporin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial and Antibiofilm Activity of this compound and Temporin-GHd Against Cariogenic Bacteria, Streptococcus mutans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Antibacterial and Antibiofilm Activity of this compound and Temporin-GHd Against Cariogenic Bacteria, Streptococcus mutans [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of Temporin-GHc and Other Temporin Family Peptides: A Guide for Researchers
A deep dive into the antimicrobial potency and cytotoxic profiles of Temporin-GHc and its counterparts, supported by experimental data and detailed protocols.
The temporin family of antimicrobial peptides (AMPs), first isolated from the skin of the European red frog Rana temporaria, represents a class of short, cationic, and hydrophobic peptides with significant potential in the development of novel anti-infective agents.[1][2] This guide provides a comparative analysis of this compound, a member of this family isolated from the frog Hylarana guentheri, and other notable temporins such as Temporin A, B, G, and L. We present a comprehensive overview of their antimicrobial efficacy, cytotoxic effects, and underlying mechanisms of action, supported by quantitative data and detailed experimental methodologies to aid researchers in their investigations.
Performance Comparison: Antimicrobial Activity and Cytotoxicity
The antimicrobial activity of temporin peptides is primarily directed against Gram-positive bacteria, with some members also exhibiting activity against Gram-negative bacteria, fungi, and even protozoa.[1] This activity is quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the peptide that inhibits the visible growth of a microorganism. A lower MIC value indicates higher antimicrobial potency.
Concurrently, the therapeutic potential of these peptides is contingent on their selectivity for microbial cells over host cells. Cytotoxicity is often assessed through hemolytic activity, measured as the concentration required to cause 50% hemolysis of human red blood cells (HC50), and by evaluating their effect on the viability of human cell lines. A higher HC50 value indicates lower toxicity. The therapeutic index (TI), calculated as the ratio of HC50 to MIC, serves as a crucial metric for evaluating the therapeutic window of an antimicrobial peptide.
Table 1: Comparative Antimicrobial Activity (MIC in µM) of Selected Temporin Peptides
| Peptide | Staphylococcus aureus | Streptococcus mutans | Escherichia coli | Pseudomonas aeruginosa |
| This compound | - | 12.5[3] | - | - |
| Temporin-GHd | - | 25[3] | - | - |
| Temporin A | 2.5 - 20[1] | - | >100 | >100 |
| Temporin B | 3.12 - 12.5[1] | - | >100 | >100 |
| Temporin G | 3.12 - 6.25[1] | - | 50 | 25 |
| Temporin L | 3.12 | - | 12.5 | 12.5[4] |
Note: MIC values can vary depending on the specific bacterial strain and experimental conditions.
Table 2: Comparative Cytotoxicity and Therapeutic Index
| Peptide | Hemolytic Activity (HC50 in µM) | Cytotoxicity against Human Oral Epithelial Cells (µM) | Therapeutic Index (TI) (Calculated for S. mutans) |
| This compound | >200[3] | No cytotoxicity observed at 200 µM[3] | >16 |
| Temporin-GHd | >200[3] | No cytotoxicity observed at 200 µM[3] | >8 |
| Temporin A | >120[1] | - | - |
| Temporin L | ~50[4] | Cytotoxic to various tumor cell lines[4] | - |
Mechanism of Action: Disrupting the Microbial Barrier
Temporin peptides exert their antimicrobial effect primarily through direct interaction with and disruption of the microbial cell membrane.[1] Their amphipathic α-helical structure is crucial for this activity. In an aqueous environment, these peptides are typically in a random coil conformation.[3] However, upon encountering a membrane-mimetic environment, such as the phospholipid bilayer of a bacterial cell, they adopt a more structured α-helical conformation.[3]
The positively charged residues on the hydrophilic face of the helix facilitate the initial electrostatic attraction to the negatively charged components of the bacterial membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. The hydrophobic face of the helix then inserts into the lipid bilayer, leading to membrane permeabilization and disruption.[1][5] This process is often described by the "carpet-like" model, where the peptides accumulate on the membrane surface and, upon reaching a critical concentration, cause a detergent-like effect that leads to membrane disintegration and cell lysis.[1]
Mechanism of temporin antimicrobial action.
Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial peptide that inhibits the visible growth of a microorganism.
Materials:
-
Test antimicrobial peptide(s)
-
Bacterial strains (e.g., S. aureus ATCC 25923, S. mutans ATCC 25175)
-
Cation-adjusted Mueller-Hinton Broth (MHB) or other suitable broth
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Protocol:
-
Preparation of Bacterial Inoculum: A single colony of the test bacterium is inoculated into broth and incubated until it reaches the mid-logarithmic phase of growth. The culture is then diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.[6]
-
Preparation of Peptide Dilutions: A stock solution of the peptide is prepared and serially diluted (usually two-fold) in the appropriate broth in the wells of a 96-well plate.[6]
-
Inoculation and Incubation: The diluted bacterial suspension is added to each well containing the peptide dilutions. Positive (bacteria without peptide) and negative (broth only) controls are included. The plate is incubated at 37°C for 18-24 hours.[6][7]
-
MIC Determination: The MIC is determined as the lowest concentration of the peptide at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm.[6]
Workflow for MIC determination.
Hemolysis Assay
This assay measures the ability of a peptide to lyse red blood cells, providing an indication of its cytotoxicity.
Materials:
-
Fresh human red blood cells (hRBCs)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Triton X-100 (positive control)
-
Test antimicrobial peptide(s)
-
Spectrophotometer
Protocol:
-
Preparation of Red Blood Cells: hRBCs are washed multiple times with PBS by centrifugation until the supernatant is clear. The washed RBCs are then resuspended in PBS to a final concentration of 1-2% (v/v).[8][9]
-
Peptide Incubation: Serial dilutions of the peptide are prepared in PBS. The RBC suspension is added to the peptide solutions and incubated at 37°C for 1 hour.[9][10]
-
Controls: A negative control (RBCs in PBS only) and a positive control (RBCs with a lytic agent like Triton X-100 for 100% hemolysis) are included.[9][10]
-
Measurement of Hemolysis: After incubation, the samples are centrifuged to pellet the intact RBCs. The supernatant, containing the released hemoglobin, is transferred to a new plate, and the absorbance is measured at 450 nm or 540 nm.[10]
-
Calculation of Hemolysis Percentage: The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Absorbance of sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100. The HC50 value is the peptide concentration that causes 50% hemolysis.[11]
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Human cell line (e.g., human oral epithelial cells)
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Multi-well spectrophotometer
Protocol:
-
Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.[12]
-
Peptide Treatment: The cell culture medium is replaced with fresh medium containing serial dilutions of the test peptide. The cells are then incubated for a specified period (e.g., 24 hours).[12]
-
MTT Addition and Incubation: MTT solution is added to each well, and the plate is incubated for 1-4 hours at 37°C. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product.[13]
-
Solubilization of Formazan: A solubilization solution is added to each well to dissolve the insoluble formazan crystals. The plate is then gently agitated to ensure complete solubilization.[13]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a multi-well spectrophotometer. The amount of formazan produced is proportional to the number of viable cells.[13]
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a technique used to investigate the secondary structure of peptides in different environments.
Materials:
-
Purified peptide
-
Aqueous buffer (e.g., PBS)
-
Membrane-mimetic solvent (e.g., 50% trifluoroethanol (TFE) or 30 mM sodium dodecyl sulfate (B86663) (SDS))
-
CD spectropolarimeter
-
Quartz cuvette (1 mm path length)
Protocol:
-
Sample Preparation: The peptide is dissolved in the desired solvent (aqueous buffer or membrane-mimetic solvent) to a final concentration typically in the range of 100 µM.[14]
-
Instrument Setup: The CD spectropolarimeter is calibrated and set to the appropriate parameters for far-UV analysis (typically a wavelength range of 190-260 nm).[15][16]
-
Blank Measurement: A spectrum of the solvent alone (blank) is recorded and subtracted from the peptide spectra.[14]
-
Peptide Measurement: The CD spectrum of the peptide solution is recorded.
-
Data Analysis: The resulting spectrum provides information about the secondary structure of the peptide. A random coil conformation in an aqueous solution is indicated by a single negative peak around 200 nm, while an α-helical structure in a membrane-mimetic environment is characterized by two negative peaks at approximately 208 and 222 nm and a positive peak around 192 nm.[3]
Conclusion
This compound and other members of the temporin family exhibit potent antimicrobial activity, particularly against Gram-positive bacteria. Their mechanism of action, centered on the disruption of the bacterial cell membrane, makes them promising candidates for the development of new antibiotics that may be less prone to the development of resistance. The comparative data presented in this guide highlights the variations in antimicrobial potency and cytotoxicity among different temporin peptides. Notably, this compound demonstrates significant antimicrobial activity against S. mutans with low associated cytotoxicity, resulting in a favorable therapeutic index. The detailed experimental protocols provided herein offer a standardized framework for researchers to further investigate and compare the properties of these and other antimicrobial peptides, facilitating the identification and optimization of lead compounds for future therapeutic applications.
References
- 1. mdpi.com [mdpi.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Antibacterial and Antibiofilm Activity of this compound and Temporin-GHd Against Cariogenic Bacteria, Streptococcus mutans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Temporin L: antimicrobial, haemolytic and cytotoxic activities, and effects on membrane permeabilization in lipid vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 8. Traditional and Computational Screening of Non-Toxic Peptides and Approaches to Improving Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. texaschildrens.org [texaschildrens.org]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. americanpeptidesociety.org [americanpeptidesociety.org]
- 15. benchchem.com [benchchem.com]
- 16. moodle2.units.it [moodle2.units.it]
Comparative Efficacy of Temporin-GHc in a Multidrug-Resistant Bacterial Infection Model
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antimicrobial peptide Temporin-GHc and its analogues against multidrug-resistant (MDR) bacteria. The data presented is compiled from various in vitro and in vivo studies to offer an objective evaluation of its therapeutic potential relative to conventional antibiotics. While direct in vivo comparative data for this compound against a broad spectrum of MDR pathogens is emerging, this guide synthesizes the available evidence to support further research and development.
Executive Summary
This compound, an antimicrobial peptide (AMP) isolated from the skin of the Hylarana guentheri frog, and its derivatives have demonstrated significant antimicrobial and antibiofilm activity against a range of pathogenic bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The primary mechanism of action involves rapid disruption of the bacterial cell membrane. In vivo studies on temporin analogues have shown promising efficacy in preclinical models of bacterial infection, comparable or superior to standard-of-care antibiotics like vancomycin (B549263) in specific contexts. This guide presents a detailed analysis of its performance, experimental protocols, and proposed mechanism of action.
In Vitro Efficacy Against Multidrug-Resistant Bacteria
This compound and its analogues exhibit potent bactericidal activity against various MDR bacterial strains. The following tables summarize the Minimum Inhibitory Concentrations (MICs) and Minimum Bactericidal Concentrations (MBCs) from several studies.
Table 1: Comparative MIC (μM) of Temporin Analogues and Antibiotics against Staphylococcus aureus (including MRSA)
| Compound | S. aureus ATCC 25923 | MRSA ATCC 43300 | MRSA (Clinical Isolate 1) | MRSA (Clinical Isolate 2) | MRSA (Clinical Isolate 3) | Reference |
| Temporin-GHaR6R | 3.1 | 3.1 | 3.1 | 3.1 | 3.1 | [1] |
| Temporin-GHaR7R | 3.1 | 3.1 | 3.1 | 3.1 | 1.6 | [1] |
| Temporin-GHaR8R | 3.1 | 3.1 | 3.1 | 3.1 | 3.1 | [1] |
| Temporin-GHaR9W | 6.2 | 6.2 | 6.2 | 6.2 | 6.2 | [1] |
| Vancomycin | 3.1 | 3.1 | 3.1 | 3.1 | 3.1 | [1] |
| Daptomycin | 0.8 | 0.8 | 1.6 | 0.8 | 0.8 | [1] |
| Linezolid | 1-2 μg/ml | 1-4 μg/ml | - | - | - | [2] |
Note: MIC values for Linezolid are presented in μg/ml as reported in the source.
Table 2: Comparative MIC (μM) of Temporin Analogues and Antibiotics against Gram-Negative Bacteria
| Compound | E. coli ATCC 25922 | P. aeruginosa ATCC 15442 | K. pneumoniae ATCC 43816 | Reference |
| This compound | >50 | >50 | >50 | [3] |
| Temporin-GHd | 50 | >50 | >50 | [3] |
| Temporin-1CEh Analogue (PKE-3K) | - | - | Moderate Activity | [4] |
| Ceftazidime (B193861) | - | 8-128 μg/ml | - | [5] |
| Polymyxin B | - | Susceptible | - | [6] |
Note: this compound and its close analogues generally show weaker activity against Gram-negative bacteria compared to Gram-positive strains. Data for ceftazidime is presented in μg/ml as reported in the source.
In Vivo Efficacy in a Murine Pneumonia Model
A study on Temporin-GHb-derived peptides, close analogues of this compound, demonstrated significant in vivo efficacy in a mouse model of acute pneumonia infected with S. aureus.
Table 3: In Vivo Efficacy of Temporin-GHb Analogues vs. Vancomycin in a Murine Pneumonia Model
| Treatment Group | Dose | Bacterial Load in Lungs (log10 CFU/g) | Survival Rate (%) | Reference |
| Control (PBS) | - | ~8.0 | 0 | [7] |
| Temporin-GHb3K | 10 mg/kg | ~4.5 | 80 | [7] |
| Temporin-GHbK4R | 10 mg/kg | ~5.0 | 60 | [7] |
| Vancomycin | 10 mg/kg | ~6.0 | 40 | [7] |
These results indicate that the temporin analogues were more effective than vancomycin at reducing the bacterial load and improving survival in this model.[7]
Proposed Mechanism of Action
The primary antimicrobial mechanism of this compound and its analogues is the rapid disruption of the bacterial cell membrane. This process is multifaceted and can be visualized as a series of sequential events.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for key experiments cited in this guide.
Murine Pneumonia Model
This protocol is a generalized representation based on methodologies described for antimicrobial peptide efficacy studies against S. aureus.[7][8]
-
Animal Model: Male BALB/c mice (6-8 weeks old) are commonly used.[8]
-
Bacterial Strain: A clinically relevant strain, such as MRSA, is grown to the mid-logarithmic phase.[8]
-
Infection: Mice are anesthetized and infected via intranasal inoculation with a bacterial suspension (e.g., 1 x 10⁸ CFU).[8]
-
Peptide Administration: One to two hours post-infection, the test peptide (e.g., Temporin-GHb analogue) or a control (saline or a known antibiotic like vancomycin) is administered, typically via intraperitoneal injection.[7]
-
Outcome Measures:
-
Bacterial Load: At a predetermined time point (e.g., 24 hours post-infection), lungs are aseptically harvested, homogenized, and serially diluted for bacterial enumeration (CFU counting).[7]
-
Survival: A separate cohort of animals is monitored for survival over several days.[7]
-
Histopathology: Lung tissues can be fixed, sectioned, and stained for microscopic examination of inflammation and tissue damage.
-
Biofilm Eradication Assay (Crystal Violet Method)
This protocol provides a general method for assessing the ability of an antimicrobial agent to eradicate a pre-formed biofilm.[9][10][11]
-
Biofilm Formation: A bacterial suspension (e.g., 1 x 10⁶ CFU/mL) is added to the wells of a 96-well microtiter plate and incubated for 24 hours at 37°C to allow for mature biofilm formation.[12]
-
Washing: The planktonic (free-floating) bacteria are removed by gently washing the wells with a sterile phosphate-buffered saline (PBS).[12]
-
Treatment: The pre-formed biofilms are treated with various concentrations of the antimicrobial peptide or control antibiotics and incubated for another 24 hours.[12]
-
Staining: The wells are washed again with PBS, and the remaining biofilm is stained with a 0.1% crystal violet solution for 10-15 minutes.[9][11]
-
Quantification: After washing away the excess stain, the crystal violet bound to the biofilm is solubilized with 30% acetic acid or ethanol, and the absorbance is measured at a wavelength of 570-595 nm. The absorbance is proportional to the amount of biofilm remaining.[9][11]
Conclusion
This compound and its analogues represent a promising class of antimicrobial peptides with potent activity against multidrug-resistant Gram-positive bacteria, particularly MRSA. Their rapid, membrane-disrupting mechanism of action may reduce the likelihood of resistance development. While in vivo data is still emerging, initial studies on close analogues demonstrate significant therapeutic potential, outperforming conventional antibiotics in some preclinical models. Further research is warranted to fully elucidate the in vivo efficacy of this compound against a broader range of MDR pathogens and to optimize its therapeutic application.
References
- 1. De novo-derived cationic antimicrobial peptide activity in a murine model of Pseudomonas aeruginosa bacteraemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Synthetic Peptides to Target Stringent Response-Controlled Virulence in a Pseudomonas aeruginosa Murine Cutaneous Infection Model [frontiersin.org]
- 3. Antibacterial and Antibiofilm Activity of this compound and Temporin-GHd Against Cariogenic Bacteria, Streptococcus mutans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Antimicrobial Peptide MPX Can Kill Staphylococcus aureus, Reduce Biofilm Formation, and Effectively Treat Bacterial Skin Infections in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Temporins: Multifunctional Peptides from Frog Skin [mdpi.com]
- 7. Temporin-GHb-Derived Peptides Exhibit Potent Antibacterial and Antibiofilm Activities against Staphylococcus aureus In Vitro and Protect Mice from Acute Infectious Pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. amr-accelerator.eu [amr-accelerator.eu]
- 9. Crystal violet assay [bio-protocol.org]
- 10. emerypharma.com [emerypharma.com]
- 11. static.igem.org [static.igem.org]
- 12. Four temporin-derived peptides exhibit antimicrobial and antibiofilm activities against methicillin-resistant Staphylococcus aureus : Anti-MRSA peptides derived from temporin - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of the Antimicrobial Peptides: Temporin-GHc and LL-37
For Immediate Release: A comprehensive analysis of two potent antimicrobial peptides, the amphibian-derived Temporin-GHc and the human cathelicidin (B612621) LL-37, reveals distinct profiles in their antimicrobial spectra, mechanisms of action, and immunomodulatory capabilities. This guide provides researchers, scientists, and drug development professionals with a detailed, data-driven comparison to inform future research and therapeutic applications.
Executive Summary
This report outlines the comparative efficacy and characteristics of this compound and LL-37. This compound, isolated from the frog Hylarana guentheri, demonstrates broad-spectrum antimicrobial activity with a primary mechanism of disrupting bacterial cell membranes. In contrast, the human peptide LL-37 not only exhibits a wide antimicrobial and anti-biofilm range but also possesses significant immunomodulatory functions, a feature for which there is currently limited evidence in this compound. Both peptides show a degree of stability under physiological conditions, though they differ in their cytotoxicity profiles. This guide presents a side-by-side view of their performance based on available experimental data.
Physical and Chemical Properties
A fundamental comparison of the physical and chemical properties of this compound and LL-37 is presented in Table 1. These properties underpin their mechanisms of action and biological activities.
| Property | This compound | LL-37 |
| Origin | Hylarana guentheri (frog) | Homo sapiens (human) |
| Amino Acid Sequence | FLHHIIGGLISHF-NH2 | LLGDFFRKSKEKIGKEFKRIVQRIKDFLRNLVPRTES |
| Length (Amino Acids) | 13 | 37 |
| Molecular Weight (Da) | ~1447.8 | 4493.3 |
| Net Charge (at pH 7) | +2 | +6 |
| Structure in Solution | Random coil | Primarily random coil |
| Structure in Membrane | α-helical | α-helical |
Antimicrobial Activity
Both this compound and LL-37 display broad-spectrum antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi. A summary of their Minimum Inhibitory Concentrations (MICs) against various microorganisms is provided in Table 2.
| Organism | This compound MIC (µM)[1] | LL-37 MIC (µM) |
| Gram-positive Bacteria | ||
| Staphylococcus aureus | 6.8 | 4.69 - 18.75 |
| Bacillus subtilis | 27.1 | Not widely reported |
| Streptococcus mutans | 12.6 | Not widely reported |
| Methicillin-resistant S. aureus (MRSA) | 12.7 - 51.7 | <10 |
| Gram-negative Bacteria | ||
| Escherichia coli | 54.3 | 0.1 - 2 |
| Pseudomonas aeruginosa | >108.5 | 0.1 - 2 |
| Vibrio alginolyticus | 54.3 | Not widely reported |
| Fungi | ||
| Candida albicans | 54.3 | >56 |
Mechanism of Action
The primary antimicrobial mechanism for both peptides involves the disruption of microbial cell membranes.
This compound: This peptide adopts an α-helical structure in a membrane-like environment. Its amphipathic nature allows it to interact with and permeabilize the bacterial membrane, leading to the leakage of intracellular contents and cell death.[2][3] Scanning electron microscopy has shown that treatment with this compound results in a roughened and shriveled microbial cell surface.[1]
LL-37: Similarly, LL-37 acts by disrupting the integrity of bacterial membranes, a process influenced by its cationic and amphipathic properties.[1] It is believed to act via a "carpet-like" mechanism, where the peptides accumulate on the bacterial surface, disrupting the membrane and forming pores.
Caption: Comparative antimicrobial mechanisms of this compound and LL-37.
Anti-Biofilm Activity
Both peptides have demonstrated the ability to inhibit biofilm formation and disrupt established biofilms.
| Activity | This compound (against S. mutans)[2] | LL-37 (various bacteria) |
| Inhibition of Biofilm Formation | MBIC₅₀: 6.3 µM | Effective at sub-MIC concentrations |
| Disruption of Pre-formed Biofilm | MBRC₅₀: 25 µM | Disrupts established biofilms |
Cytotoxicity against Mammalian Cells
A critical aspect for therapeutic development is the selectivity of these peptides for microbial cells over host cells.
| Cell Type | This compound[2] | LL-37 |
| Human Oral Epithelial Cells | No cytotoxicity observed at 200 µM | Cytotoxic concentrations are generally higher than antimicrobial concentrations. |
| Human Erythrocytes | Low hemolytic activity | Can induce hemolysis at higher concentrations. |
Immunomodulatory Effects
A key differentiator between the two peptides is their documented impact on the host immune system.
This compound: There is currently a lack of specific experimental data on the immunomodulatory properties of this compound. While some members of the temporin family have been reported to possess immunomodulatory or anti-inflammatory activities, this has not been demonstrated for this compound.
LL-37: LL-37 is well-established as a multifunctional immunomodulatory peptide. Its activities include:
-
Chemotaxis: Attracts neutrophils, monocytes, and T-cells to sites of infection.
-
Modulation of Inflammation: Can have both pro- and anti-inflammatory effects depending on the context.
-
Wound Healing: Promotes angiogenesis and re-epithelialization.
-
Signaling: Interacts with various host cell receptors, including formyl peptide receptor-like 1 (FPRL1), to trigger intracellular signaling cascades.
Caption: Simplified signaling pathway of LL-37's immunomodulatory effects.
Stability
The stability of these peptides under various conditions is crucial for their potential therapeutic application.
| Condition | This compound[1] | LL-37 |
| Temperature | Stable up to 100°C | Generally stable |
| pH | Stable across a wide pH range | Generally stable |
| NaCl | Activity slightly decreased at high concentrations | Activity can be reduced by high salt concentrations |
| Human Serum | Stable | Can be degraded by proteases in serum |
| Proteases | Stable in the presence of S. aureus V8 proteinase | Susceptible to degradation by various proteases |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The antimicrobial activity of the peptides was assessed using the broth microdilution method.
Caption: General workflow for Minimum Inhibitory Concentration (MIC) assay.
Protocol:
-
Two-fold serial dilutions of the peptide are prepared in a 96-well microtiter plate.
-
A standardized suspension of the target microorganism in the logarithmic growth phase is added to each well.
-
The plate is incubated under appropriate conditions (e.g., 37°C for 16-24 hours).
-
Bacterial growth is determined by measuring the optical density at 600 nm.
-
The MIC is defined as the lowest peptide concentration that completely inhibits visible growth of the microorganism.
Cytotoxicity Assay (CCK-8)
The cytotoxicity of this compound against human oral epithelial cells was determined using a Cell Counting Kit-8 (CCK-8) assay.[2]
Protocol:
-
Human oral epithelial cells are seeded in a 96-well plate and cultured for 24 hours.
-
The culture medium is replaced with medium containing various concentrations of the peptide and incubated for a defined period (e.g., 60 minutes).
-
The peptide-containing medium is removed and replaced with fresh culture medium, followed by a further 24-hour incubation.
-
CCK-8 solution is added to each well, and the plate is incubated for 3 hours.
-
The absorbance is measured at 450 nm to determine cell viability.
Conclusion
This compound and LL-37 are both potent antimicrobial peptides with broad-spectrum activity. This compound is a promising antimicrobial agent, particularly given its stability and low cytotoxicity at effective concentrations. However, its therapeutic potential may be primarily focused on direct antimicrobial applications. In contrast, LL-37's dual role as an antimicrobial and immunomodulatory agent positions it as a candidate for more complex therapeutic strategies where modulation of the host's immune response is beneficial, such as in wound healing and the treatment of infections in immunocompromised individuals. Further research into the potential immunomodulatory effects of this compound is warranted to fully understand its therapeutic potential in comparison to multifunctional peptides like LL-37.
References
- 1. Molecular cloning and characterization of antimicrobial peptides from skin of Hylarana guentheri - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular cloning and characterization of antimicrobial peptides from skin of &lt;italic&gt;Hylarana guentheri&… [ouci.dntb.gov.ua]
- 3. Antibacterial and Antibiofilm Activity of this compound and Temporin-GHd Against Cariogenic Bacteria, Streptococcus mutans - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Showdown: A Comparative Analysis of Temporin-GHc and Melittin Activity
For Immediate Release
[City, State] – [Date] – In the ongoing search for novel antimicrobial agents to combat rising antibiotic resistance, two peptides, Temporin-GHc and Melittin, have garnered significant attention. This guide provides a detailed in vitro comparison of their antimicrobial and hemolytic activities, offering valuable insights for researchers, scientists, and drug development professionals. The data presented herein is compiled from multiple peer-reviewed studies to ensure a comprehensive and objective analysis.
Executive Summary
This compound, a member of the temporin family of antimicrobial peptides (AMPs) isolated from the skin of the frog Hylarana guentheri, demonstrates broad-spectrum antimicrobial activity with notably low hemolytic effects. In contrast, Melittin, the principal component of bee venom, exhibits potent antimicrobial and anticancer properties but is often limited by its significant hemolytic activity. This guide presents a side-by-side comparison of their performance based on quantitative experimental data.
Quantitative Comparison of Biological Activity
The in vitro efficacy of this compound and Melittin has been evaluated against a panel of clinically relevant microorganisms. The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, and the 50% hemolytic concentration (HC50), the concentration required to lyse 50% of red blood cells, are critical parameters for assessing their therapeutic potential.
Antimicrobial Activity (Minimum Inhibitory Concentration)
The antimicrobial spectrum of both peptides was assessed against Gram-positive and Gram-negative bacteria, as well as fungi. The results, summarized in Table 1, indicate that while both peptides possess broad-spectrum activity, their potency varies against different microbial species.
| Organism | This compound MIC (µM) [1] | Melittin MIC (µM) |
| Gram-Positive Bacteria | ||
| Staphylococcus aureus | 12.9[1] | 2 - 8 |
| Bacillus subtilis | 25.8[1] | - |
| Streptococcus mutans | 12.6[2] | - |
| Gram-Negative Bacteria | ||
| Escherichia coli | 25.8[1] | 4 - 8 |
| Pseudomonas aeruginosa | 51.7[1] | 2 - 4 |
| Vibrio alginolyticus | 51.7[1] | - |
| Fungi | ||
| Candida albicans | 51.7[1] | - |
Note: MIC values for Melittin are presented as a range compiled from multiple sources.
Hemolytic Activity
A crucial aspect of developing antimicrobial peptides for therapeutic use is their toxicity to host cells. Hemolytic activity is a primary indicator of this cytotoxicity. As shown in Table 2, this compound displays significantly lower hemolytic activity compared to Melittin, suggesting a more favorable safety profile.
| Peptide | Hemolytic Activity (HC50 in µM) |
| This compound | >200[2][3] |
| Melittin | ~1-3 |
Note: The HC50 value for this compound indicates that less than 50% hemolysis was observed at concentrations up to 200 µM. The HC50 for Melittin is a representative value from multiple studies.
Mechanisms of Action
This compound and Melittin exert their antimicrobial effects primarily by disrupting the cell membranes of microorganisms. Their cationic and amphipathic properties facilitate interaction with the negatively charged components of microbial membranes, leading to permeabilization and cell death.
This compound Mechanism
This compound is a cationic peptide that adopts an α-helical structure in membrane-mimicking environments[2][3]. This amphipathic helix preferentially interacts with the anionic phospholipids (B1166683) of bacterial membranes over the zwitterionic phospholipids of eukaryotic cells. This interaction leads to membrane disruption and leakage of intracellular contents[3].
Melittin Mechanism
Melittin, a major component of bee venom, is a potent cytolytic peptide[4]. It is a cationic and amphipathic peptide that readily inserts into lipid bilayers, forming pores or channels. This action is less selective than that of many other AMPs, leading to the lysis of both microbial and eukaryotic cells, including red blood cells[4].
References
- 1. Antimicrobial Activities and Influential Factors of Temporin Family Antimicrobial Peptides Derived from <i>Hylarana guentheri</i> of Hainan [hndk.hainanu.edu.cn]
- 2. Four temporin-derived peptides exhibit antimicrobial and antibiofilm activities against methicillin-resistant Staphylococcus aureus : Anti-MRSA peptides derived from temporin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
Benchmarking Temporin-GHc: A Comparative Analysis Against Established Antimicrobial Peptides
For Immediate Release
A comprehensive analysis of the antimicrobial peptide (AMP) Temporin-GHc reveals its potent activity against the cariogenic bacterium Streptococcus mutans, positioning it as a noteworthy candidate in the search for novel antimicrobial agents. This guide provides a direct comparison of this compound with established AMPs—LL-37, melittin, and nisin—supported by experimental data to offer researchers, scientists, and drug development professionals a clear perspective on its performance and potential applications.
Performance Snapshot: this compound vs. The Benchmarks
This compound demonstrates significant antimicrobial efficacy, particularly against Stre-ptococcus mutans. The following tables summarize the quantitative performance of this compound and the selected established AMPs.
Table 1: Antimicrobial Activity against Streptococcus mutans
| Peptide | Minimum Inhibitory Concentration (MIC) (μM) | Minimum Bactericidal Concentration (MBC) (μM) |
| This compound | 12.6[1] | >50[1] |
| LL-37 | 5.0 (IG-13-1 and IG-13-2 derivatives) | 10.0 (IG-13-1 and IG-13-2 derivatives) |
| Melittin | 1.8 (as a nanoparticle formulation)[2] | 2.9 (as a nanoparticle formulation)[2] |
| Nisin | 0.13 - 1.25 mg/mL* | Not consistently reported |
*Note: Nisin concentration is reported in mg/mL in the source material[3]. Conversion to µM is not straightforward without the exact molecular weight of the nisin preparation used.
Table 2: Cytotoxicity Profile
| Peptide | Cell Line | Effective Concentration | Observation |
| This compound | Human Oral Epithelial Cells | 200 μM | No observed cytotoxicity[1] |
| LL-37 | Human Cells | Not specified | Can be cytotoxic to eukaryotic cells[4] |
| Melittin | Human Red Blood Cells | Not specified | Potent cytolytic activity[5] |
| Nisin | Human Oral Cells | Not specified | No cytotoxicity reported in the context of oral applications[6] |
Mechanism of Action: A Disruptive Force
This compound exerts its antimicrobial effects primarily through the disruption of the bacterial cell membrane. This mechanism is shared with many AMPs, including LL-37 and melittin.
This compound's mode of action involves:
-
Membrane Permeabilization: The amphipathic nature of this compound allows it to insert into the bacterial membrane, leading to increased permeability[1][7].
-
DNA Interaction: Following membrane disruption, the peptide can translocate into the cytoplasm and bind to genomic DNA, further inhibiting cellular processes[1][7].
This direct action on the physical integrity of the bacterial cell is a hallmark of many AMPs and is thought to slow the development of resistance compared to antibiotics with specific molecular targets.
The established AMPs operate through similar, though nuanced, mechanisms:
-
LL-37: Disrupts bacterial membranes through mechanisms like toroidal pore formation or the carpet model[4]. It can also translocate across the membrane to interact with intracellular targets[8].
-
Melittin: A potent cytolytic peptide that forms pores in bacterial membranes, leading to cell lysis[5][9]. It can also hydrolyze DNA and RNA and inhibit protein synthesis[10][11].
-
Nisin: Employs a dual mechanism. It binds to Lipid II, a precursor for cell wall synthesis, thereby inhibiting this crucial process. It also forms pores in the cell membrane[1][12][13].
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.
References
- 1. Increasing the Antimicrobial Activity of Nisin-Based Lantibiotics against Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Antibacterial and Anti-biofilm Traits of the Novel BMAP-27-Melittin Conjugated Peptide Nanoparticle Against Streptococcus mutans: Clinical Isolates from Oral Cavity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial efficacy of Nisin against Streptococcus mutans IADR Abstract Archives [iadr.abstractarchives.com]
- 4. peptidesciences.com [peptidesciences.com]
- 5. Melittin, a honeybee venom-derived antimicrobial peptide, may target methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Antimicrobial nisin acts against saliva derived multi-species biofilms without cytotoxicity to human oral cells [frontiersin.org]
- 7. Antibacterial and Antibiofilm Activity of this compound and Temporin-GHd Against Cariogenic Bacteria, Streptococcus mutans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Potential of Human Peptide LL-37 as an Antimicrobial and Anti-Biofilm Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Action mechanism of melittin-derived antimicrobial peptides, MDP1 and MDP2, de novo designed against multidrug resistant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and Evaluation of Melittin-Modified Peptides for Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biosyn.alfa-chemistry.com [biosyn.alfa-chemistry.com]
- 13. The antibacterial mechanism of Nisin-Dacheng Pharma [dachengpharma.com]
Cross-Resistance Profiles of Temporin-Family Antimicrobial Peptides: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the potential for cross-resistance is a critical aspect of evaluating new antimicrobial peptides (AMPs). This guide provides a comparative analysis of cross-resistance observed in the temporin family of AMPs, offering insights relevant to the development of Temporin-GHc and other related peptides.
Antimicrobial resistance is a growing global health threat, necessitating the development of novel therapeutics such as AMPs. A key advantage of AMPs is their proposed lower propensity to induce resistance due to their membrane-disrupting mechanisms of action. However, the potential for cross-resistance, where resistance to one AMP confers resistance to others, remains a significant consideration.
Comparative Analysis of Cross-Resistance
In contrast, the development of resistance to pexiganan (B138682) was observed to be rare.[1][2][3] Interestingly, strains of S. aureus that had evolved resistance to temporin demonstrated increased sensitivity to pexiganan, a phenomenon known as collateral sensitivity.[1][2]
The table below summarizes the cross-resistance data from the study, showing the fold change in Minimum Inhibitory Concentration (MIC) of different AMPs against S. aureus strains that had evolved resistance to a specific AMP.
Table 1: Fold Change in MIC for AMP-Resistant Staphylococcus aureus Strains
| Evolved Resistant Strain | Test AMP | Mean MIC Fold Change (log2) | Interpretation |
| Temporin-Resistant | Melittin | 2.5 | Cross-resistance |
| Temporin-Resistant | Pexiganan | -1.0 | Collateral Sensitivity |
| Melittin-Resistant | Temporin | 2.0 | Cross-resistance |
| Pexiganan-Resistant | Temporin | 0.5 | No significant change |
| Pexiganan-Resistant | Melittin | 0.0 | No significant change |
Data adapted from Maron et al. The MIC fold change is represented as the log2 value of the ratio of the MIC for the resistant strain to the MIC for the ancestral strain. A positive value indicates resistance, a negative value indicates collateral sensitivity, and a value around zero indicates no significant change.[1][2][3]
Mechanisms of Action and Resistance
The differing profiles of cross-resistance may be attributed to the distinct mechanisms of action of these AMPs. While many AMPs, including temporins, are known to disrupt bacterial cell membranes, the specifics of their interactions can vary.[4] Some peptides form discrete pores, while others act via a "carpet" mechanism, causing widespread membrane disruption.[1]
Mechanisms of bacterial resistance to AMPs can include:
-
Modification of the cell surface: Altering the net charge of the cell envelope to repel the cationic AMPs.
-
Efflux pumps: Actively transporting the AMPs out of the bacterial cell.
-
Proteolytic degradation: Production of enzymes that degrade the AMPs.
-
Changes in membrane fluidity: Modifying the lipid composition of the membrane to make it less susceptible to disruption.
The development of cross-resistance suggests that the resistance mechanism acquired by the bacteria is effective against multiple AMPs, likely those with similar modes of action. Conversely, collateral sensitivity implies that the adaptation to one AMP renders the bacterium more vulnerable to another, potentially due to trade-offs in the bacterial cell envelope's structure or function.
Experimental Protocols
The following is a generalized protocol for assessing cross-resistance between antimicrobial peptides.
Development of Resistant Strains
-
Bacterial Strain and Culture Conditions: A clinically relevant bacterial strain, such as Staphylococcus aureus ATCC 29213, is cultured in an appropriate broth medium (e.g., Mueller-Hinton Broth, MHB).
-
Serial Passage: The bacteria are serially passaged in the presence of sub-lethal concentrations of the AMP of interest (e.g., this compound). The concentration of the AMP is gradually increased in subsequent passages as the bacteria adapt.
-
Confirmation of Resistance: The Minimum Inhibitory Concentration (MIC) of the AMP against the passaged strain is determined and compared to the MIC against the original, non-passaged (ancestral) strain. A significant increase in MIC confirms the development of resistance.
Determination of Minimum Inhibitory Concentration (MIC)
-
Broth Microdilution Method: This is a standard method for determining the MIC of an antimicrobial agent.
-
A two-fold serial dilution of the AMP is prepared in a 96-well microtiter plate.
-
Each well is inoculated with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).
-
The plate is incubated at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the AMP that completely inhibits visible bacterial growth.[5][6][7]
-
Cross-Resistance Assay
-
MIC Determination of Other AMPs: The MICs of a panel of other AMPs (e.g., pexiganan, melittin, etc.) are determined against the resistant strain developed in step 1.
-
Comparison with Ancestral Strain: The MIC values of the other AMPs against the resistant strain are compared to their MICs against the ancestral strain.
-
Interpretation:
-
Cross-resistance: A significant increase in the MIC of a second AMP against the resistant strain.
-
No Cross-resistance: No significant change in the MIC.
-
Collateral Sensitivity: A significant decrease in the MIC of a second AMP against the resistant strain.
-
Visualizing the Concepts
The following diagrams illustrate the experimental workflow and the logical relationships in cross-resistance studies.
Caption: Experimental workflow for assessing AMP cross-resistance.
Caption: Logical outcomes of a cross-resistance experiment.
References
- 1. Antimicrobial Peptide Combination Can Hinder Resistance Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Four temporin-derived peptides exhibit antimicrobial and antibiofilm activities against methicillin-resistant Staphylococcus aureus : Anti-MRSA peptides derived from temporin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. idexx.com [idexx.com]
- 6. benchchem.com [benchchem.com]
- 7. Minimum inhibitory concentrations and resistance for selected antimicrobial agents (including imipenem, linezolid and tigecycline) of bacteria obtained from eye infections - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Temporin-GHc
For researchers, scientists, and drug development professionals, the responsible management of synthetic peptides like Temporin-GHc is a critical component of laboratory safety and environmental stewardship. Given that the toxicological properties of many novel peptides are not extensively documented, a precautionary approach to their disposal is paramount. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, ensuring a safe laboratory environment and compliance with regulatory standards.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is imperative to adhere to fundamental safety measures. The unknown nature of synthetic peptides necessitates treating them as potentially hazardous materials.
Personal Protective Equipment (PPE): The use of appropriate PPE is the first line of defense against accidental exposure.[1] This includes:
-
Gloves: Chemical-resistant gloves, such as nitrile, should be worn at all times.[1]
-
Eye Protection: Safety glasses or goggles are mandatory to prevent contact with splashes.[1]
-
Lab Coat: A lab coat or gown must be worn to protect skin and clothing.[1]
Handling Lyophilized Powder: When handling this compound in its powdered form, all activities should be conducted within a chemical fume hood or a well-ventilated area to prevent inhalation of aerosolized particles.[1][2][3]
Emergency Procedures: In the event of accidental exposure, follow these first aid measures:
-
Skin Contact: Immediately wash the affected area with soap and copious amounts of water.[3][4][5]
-
Eye Contact: Flush the eyes with plenty of water for at least 15 minutes and seek prompt medical attention.[3][6]
-
Inhalation: Move the individual to an area with fresh air and seek medical attention.[3][4]
-
Ingestion: Rinse the mouth with water and seek immediate medical attention. Do not induce vomiting.[3][4][6]
Core Principles of Peptide Waste Management
The foundation of safe disposal lies in the consistent application of hazardous waste protocols. All materials and consumables that have come into contact with this compound must be considered contaminated and handled accordingly.
| Waste Category | Description |
| Solid Waste | Includes unused or expired lyophilized this compound powder, contaminated weighing paper, and absorbent materials used for spills. |
| Liquid Waste | Encompasses reconstituted this compound solutions, contaminated buffers, and solvents (e.g., DMSO, acetonitrile).[2] |
| Contaminated Consumables | Comprises items such as pipette tips, tubes, vials, gloves, and any other disposable labware that has been in contact with the peptide.[2] |
| Sharps Waste | Includes needles and syringes used for handling this compound solutions. |
Step-by-Step Disposal Protocol for this compound
The following workflow outlines the procedural steps for the safe segregation and disposal of this compound waste.
Experimental Protocols for Waste Handling:
Protocol for Handling Solid this compound Waste:
-
Personal Protective Equipment: Wear appropriate PPE, including gloves, safety glasses, and a lab coat.
-
Containment: Carefully place any unused or expired lyophilized powder, along with any contaminated items like weighing paper, into a designated hazardous waste container.[2] For spills, use an absorbent material like sand or vermiculite (B1170534) to sweep up the powder, and place this into the waste container.[3][4]
-
Decontamination: After handling, decontaminate the work area with a suitable cleaning agent.
Protocol for Handling Liquid this compound Waste:
-
Personal Protective Equipment: Ensure proper PPE is worn.
-
Containment: Collect all liquid waste containing this compound into a sealable, leak-proof hazardous waste container.[2] For spills, use an inert absorbent material to contain the liquid, and place the used absorbent into the solid hazardous waste stream.[3]
-
Neutralization (If Applicable): If the liquid waste is acidic or alkaline, it may need to be neutralized to a pH between 5 and 9 before collection, as per institutional guidelines.[3]
Protocol for Contaminated Consumables and Sharps:
-
Consumables: Immediately place all used pipette tips, tubes, gloves, and other disposable items into the designated solid hazardous waste container.[2]
-
Sharps: Dispose of all used needles and syringes directly into a puncture-resistant sharps container to prevent injuries.[2] Do not recap or bend needles.
Logical Framework for Disposal Decisions
The decision-making process for disposing of this compound should follow a clear, logical progression to ensure safety and compliance.
Final Disposal and Institutional Compliance
All segregated and properly labeled hazardous waste containing this compound must be disposed of through your institution's Environmental Health and Safety (EHS) department.[1][3] It is crucial to adhere to their specific protocols for waste collection and pickup schedules. Never discard peptide waste in the regular trash or pour it down the drain, as this can lead to environmental contamination and the potential for antimicrobial resistance.[1][7] By following these procedures, you contribute to a safer research environment and ensure the responsible handling of potent biomolecules.
References
- 1. peptide24.store [peptide24.store]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Peptide Synthesis - Peptide Protein Research Ltd (PPR Ltd) - Peptide Protein Research (PPR Ltd) [peptidesynthetics.co.uk]
- 5. abcepta.com [abcepta.com]
- 6. szabo-scandic.com [szabo-scandic.com]
- 7. Disposal of Antimicrobials - Farmed Animal Antimicrobial Stewardship Initiative Blog Archive » Farmed Animal Antimicrobial Stewardship Initiative [amstewardship.ca]
Personal protective equipment for handling Temporin-GHc
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Temporin-GHc. It outlines essential personal protective equipment (PPE), step-by-step operational procedures, and disposal plans to ensure a safe laboratory environment.
Immediate Safety and Handling Protocols
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, it should be handled with the standard precautions for a novel peptide with potential biological activity. Based on available information for similar temporin peptides, it is not classified as a hazardous substance; however, treating it with a degree of caution is recommended best practice.[1]
Personal Protective Equipment (PPE): The appropriate level of PPE is critical to prevent exposure through inhalation, skin contact, or ingestion. The required PPE varies depending on the specific task being performed.[2][3]
General Handling Precautions:
-
Avoid inhalation, and contact with eyes and skin.[1]
-
Handle in a well-ventilated area, preferably within a chemical fume hood.[4][5]
-
Wash hands thoroughly after handling.
Personal Protective Equipment (PPE) Recommendations
The following table summarizes the recommended PPE for various laboratory tasks involving this compound.
| Task | Required Personal Protective Equipment (PPE) |
| Receiving and Unpacking | • Nitrile gloves• Lab coat• Safety glasses with side shields |
| Weighing and Aliquoting (Solid/Powder Form) | • Double nitrile gloves• Disposable lab coat or gown• Chemical splash goggles• N95 or higher-rated respirator (if not handled in a chemical fume hood)[2] |
| Preparing Stock Solutions | • Double nitrile gloves• Chemical-resistant lab coat or apron• Chemical splash goggles and face shield• Work within a certified chemical fume hood[2] |
| Handling Solutions and In-Vitro/In-Vivo Work | • Nitrile gloves• Lab coat• Safety glasses with side shields |
| Spill Cleanup | • Double nitrile gloves• Chemical-resistant disposable gown• Chemical splash goggles and face shield• N95 or higher-rated respirator |
| Waste Disposal | • Heavy-duty nitrile or butyl rubber gloves• Chemical-resistant lab coat or apron• Safety glasses with side shields |
Note: Always inspect gloves for tears or punctures before use.[2]
Experimental Protocols
Protocol for Reconstitution of Lyophilized this compound:
-
Preparation: Don the appropriate PPE for handling powdered chemicals, including double nitrile gloves, a disposable lab coat, and chemical splash goggles. Perform this procedure in a chemical fume hood.[2]
-
Weighing: Carefully weigh the desired amount of lyophilized this compound powder using an analytical balance.
-
Reconstitution: Add the appropriate solvent (e.g., sterile, nuclease-free water, or a buffer specified in your experimental protocol) to the vial containing the powder.
-
Dissolving: Gently vortex or swirl the vial until the peptide is completely dissolved.[2]
-
Labeling: Clearly label the stock solution with the peptide name, concentration, solvent, reconstitution date, and preparer's initials.
-
Storage: Store the reconstituted peptide solution at the recommended temperature (typically -20°C or -80°C for long-term storage) in aliquots to avoid repeated freeze-thaw cycles.[6]
Bacterial Membrane Integrity Assay (Illustrative Example):
This protocol is a generalized example based on studies of this compound's effects on bacteria.[7][8]
-
Bacterial Culture: Grow Streptococcus mutans to the exponential phase.
-
Cell Preparation: Dilute the bacterial culture to approximately 2 x 10⁸ CFU/ml in 0.9% NaCl.
-
Treatment: Treat a 500 µL aliquot of the bacterial suspension with an equal volume of this compound solution at desired final concentrations (e.g., 0.5x, 1x, or 2x the Minimum Inhibitory Concentration [MIC]).
-
Controls: Use isopropyl alcohol as a positive control and sterile 0.9% NaCl as a negative control.
-
Incubation: Incubate the mixtures at 25°C for 60 minutes.
-
Staining: Use a live/dead bacterial viability kit according to the manufacturer's instructions to assess membrane integrity.
-
Analysis: Analyze the stained bacterial suspensions using fluorescence microscopy or a plate reader to quantify live and dead cells.
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to ensure laboratory safety and environmental protection.
Liquid Waste Disposal:
-
Inactivation: For liquid waste containing this compound, consider inactivation. A common method is to add the peptide waste to a 10-fold excess of a deactivating solution, such as a 0.5-1.0% final concentration of sodium hypochlorite, and allow a contact time of at least 30-60 minutes.[9]
-
Neutralization: If a strong acid or base was used, neutralize the solution to a pH between 5.5 and 9.0.[9]
-
Institutional Guidelines: Always consult and adhere to your institution's Environmental Health & Safety (EHS) guidelines for chemical waste disposal.[6][9] Drain disposal may be permissible for small quantities of neutralized solutions, but verification with EHS is mandatory.[9]
Solid Waste Disposal:
-
Segregation: Collect all solid waste contaminated with this compound, such as pipette tips, gloves, and empty vials, in a clearly labeled, leak-proof hazardous waste container.[9]
-
Storage: Store the sealed container in a designated hazardous waste accumulation area.
-
Disposal: Arrange for pickup and disposal by your institution's certified hazardous waste management service.[9]
Visual Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. szabo-scandic.com [szabo-scandic.com]
- 2. benchchem.com [benchchem.com]
- 3. Personal Protective Equipment - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. targetmol.com [targetmol.com]
- 6. peptide24.store [peptide24.store]
- 7. Frontiers | Antibacterial and Antibiofilm Activity of this compound and Temporin-GHd Against Cariogenic Bacteria, Streptococcus mutans [frontiersin.org]
- 8. Antibacterial and Antibiofilm Activity of this compound and Temporin-GHd Against Cariogenic Bacteria, Streptococcus mutans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
